Pyroglutamate
描述
Structure
3D Structure
属性
分子式 |
C5H6NO3- |
|---|---|
分子量 |
128.11 g/mol |
IUPAC 名称 |
(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/p-1/t3-/m0/s1 |
InChI 键 |
ODHCTXKNWHHXJC-VKHMYHEASA-M |
SMILES |
C1CC(=O)NC1C(=O)[O-] |
手性 SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-] |
规范 SMILES |
C1CC(=O)NC1C(=O)[O-] |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Terminal Pyroglutamate Formation from Glutamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of pyroglutamate (pGlu) from N-terminal glutamine (Gln) residues in peptides and proteins. This common post-translational modification can significantly impact the biological activity, stability, and manufacturing of therapeutic proteins. This document details the underlying mechanisms, influencing factors, analytical detection methods, and strategies for prevention and removal.
Introduction to this compound Formation
N-terminal this compound is a cyclic lactam formed from the intramolecular cyclization of an N-terminal glutamine residue. This conversion results in the loss of an ammonia (B1221849) molecule and a neutral, more hydrophobic N-terminus. The formation of this compound can occur spontaneously or be catalyzed by enzymes known as glutaminyl cyclases (QCs). This modification is of particular interest in the biopharmaceutical industry as it can lead to product heterogeneity and potentially alter the efficacy and safety of protein therapeutics.
Mechanisms of this compound Formation
The conversion of N-terminal glutamine to this compound can proceed through two primary pathways: a spontaneous, non-enzymatic reaction and an enzyme-catalyzed reaction.
Spontaneous (Non-Enzymatic) Formation
Spontaneous this compound formation is an intramolecular cyclization reaction.[1] The nucleophilic alpha-amino group of the N-terminal glutamine attacks the side-chain γ-carbonyl carbon, leading to the formation of a five-membered ring and the subsequent elimination of ammonia.[1] This reaction is influenced by several factors, including pH, temperature, and the composition of the surrounding buffer.[1]
Caption: Spontaneous formation of this compound from N-terminal glutamine.
Enzymatic Formation by Glutaminyl Cyclase (QC)
In vivo, the formation of this compound is often catalyzed by glutaminyl cyclases (QCs), zinc-dependent enzymes that significantly accelerate the rate of cyclization.[2] These enzymes are present in various organisms, from bacteria to humans, and play a role in the maturation of numerous peptides and proteins.[2][3] Human QC (hQC) is an important enzyme in this process and has been implicated in various diseases.[4]
Factors Influencing this compound Formation
Several physicochemical factors can influence the rate of this compound formation from N-terminal glutamine. Understanding and controlling these factors is crucial for minimizing this modification during protein production and storage.
-
pH: The rate of spontaneous cyclization is pH-dependent. While the reaction can occur over a range of pH values, it is generally favored at neutral to slightly basic conditions.[1]
-
Temperature: Higher temperatures significantly accelerate the rate of this compound formation.[1]
-
Buffer Composition: The type and concentration of buffer salts can impact the reaction rate. Phosphate and carbonate buffers have been shown to catalyze the cyclization of N-terminal glutamine.[1][5]
-
Protein Structure: The conformation and flexibility of the N-terminus of a protein can influence the rate of this compound formation.[6]
-
Formulation: In lyophilized solids, the rate of this compound formation can be greater than in solution, particularly in the pH range of 5.5-6.[7]
Quantitative Data on this compound Formation
The rate of this compound formation is often described by its half-life (t½), the time it takes for 50% of the N-terminal glutamine to be converted. The following tables summarize key quantitative data from the literature.
Table 1: Half-life of N-terminal Glutamine Cyclization
| Protein/Peptide | pH | Temperature (°C) | Half-life (t½) | Reference |
| 5P12-RANTES | 7.3 | 37 | ~20 hours | [8] |
Table 2: Rate Constants for Spontaneous Cyclization
| N-terminal Residue | pH | Rate Constant (s⁻¹) | Reference |
| Glutamine | 6.5 | 10⁻⁶ | [9] |
| Glutamic Acid | 6.5 | 10⁻⁹ | [9] |
Table 3: Influence of Buffer on this compound Formation
| Buffer | Observation | Reference |
| Phosphate | Increases the rate of pGlu formation from N-terminal Gln. | [5] |
| Ammonium (B1175870) Bicarbonate | At 0.2 M and 37°C, nearly 44% conversion of glutaminyl peptides to pyroglutamyl peptides was observed in 24 hours. | [10] |
Experimental Protocols
Accurate detection and quantification of this compound are essential for process control and quality assessment of therapeutic proteins. The following sections provide detailed methodologies for key experiments.
Detection and Quantification by Mass Spectrometry (LC-MS/MS)
Mass spectrometry is a powerful tool for the identification and quantification of this compound due to its high sensitivity and specificity.
Protocol for Tryptic Digestion and LC-MS/MS Analysis:
-
Protein Reduction and Alkylation (Optional but Recommended):
-
Dissolve the protein sample in a denaturing buffer (e.g., 6 M Guanidine HCl, 50 mM Tris-HCl, pH 8).
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add iodoacetamide (B48618) (IAM) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
-
Quench the reaction by adding DTT to a final concentration of 25 mM.
-
-
Buffer Exchange:
-
Remove the denaturant and alkylating agents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 8) using a desalting column or dialysis.
-
-
Tryptic Digestion:
-
Add sequencing-grade modified trypsin to the protein solution at a protease-to-protein ratio of 1:20 to 1:50 (w/w).
-
Incubate at 37°C for 4-18 hours.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Inject an appropriate amount of the peptide mixture onto a reversed-phase HPLC column (e.g., C18) coupled to a mass spectrometer.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing 0.1% formic acid.
-
Acquire mass spectra in a data-dependent mode, where the mass spectrometer automatically selects the most intense peptide ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Identify peptides by searching the MS/MS spectra against a protein sequence database.
-
The formation of this compound from N-terminal glutamine results in a mass loss of 17.03 Da.
-
Quantify the relative abundance of the native and this compound-containing peptides by comparing the peak areas of their respective extracted ion chromatograms.
-
Caption: Workflow for LC-MS/MS analysis of this compound formation.
Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC can be used to separate and quantify the native protein from its this compound-modified form.
Protocol for RP-HPLC Quantification:
-
Sample Preparation:
-
Prepare the protein sample in a suitable buffer. If necessary, perform a buffer exchange into the mobile phase A.
-
-
Chromatographic Conditions:
-
Column: A C4 or C18 reversed-phase column suitable for protein separations.
-
Mobile Phase A: Typically 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Typically 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute the proteins. The gradient should be optimized for the specific protein of interest.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
The this compound-modified protein is typically more hydrophobic and will elute later than the native protein.
-
Quantify the relative amounts of the two forms by integrating the peak areas of the corresponding chromatogram peaks.
-
Enzymatic Removal of this compound
This compound aminopeptidase (B13392206) (pGAP) can be used to specifically remove the N-terminal this compound residue, which can be useful for confirming its presence and for N-terminal sequencing.
Protocol for this compound Aminopeptidase Digestion:
-
Enzyme and Buffer Preparation:
-
Use a commercially available this compound aminopeptidase (e.g., from Pyrococcus furiosus).
-
Prepare the reaction buffer as recommended by the enzyme manufacturer (e.g., 50 mM sodium phosphate, pH 7.0, containing 10 mM DTT and 1 mM EDTA).[11]
-
-
Denaturation (if necessary):
-
For some proteins, denaturation may be required to expose the N-terminus to the enzyme. This can be achieved by heating or the addition of detergents like polysorbate 20.[12]
-
-
Enzymatic Digestion:
-
Add the this compound aminopeptidase to the protein sample at an optimized enzyme-to-substrate ratio.
-
Incubate at the recommended temperature (e.g., 55°C for the enzyme from P. furiosus) for an appropriate amount of time (e.g., 12 hours).[11]
-
-
Analysis:
-
Analyze the reaction mixture by mass spectrometry or RP-HPLC to confirm the removal of the this compound residue. The removal will result in a mass increase of 17.03 Da and a shift in the retention time.
-
Prevention and Control of this compound Formation
Minimizing this compound formation is a critical aspect of biopharmaceutical development. The following strategies can be employed:
-
pH Control: Maintain the pH of process buffers and formulations between 6.0 and 7.0 to minimize the rate of spontaneous cyclization.
-
Temperature Control: Perform purification and storage at low temperatures (e.g., 2-8°C) to slow down the reaction rate.
-
Buffer Selection: Avoid buffers that are known to catalyze the reaction, such as phosphate, and consider alternatives like Tris or histidine.
-
Genetic Engineering: If the N-terminal glutamine is not essential for the protein's function, it may be possible to replace it with a non-cyclizing amino acid through site-directed mutagenesis.
Biological Significance and Impact on Drug Development
The formation of N-terminal this compound can have several consequences for therapeutic proteins:
-
Blocked N-terminus: The cyclic nature of this compound blocks the N-terminus, preventing analysis by traditional protein sequencing methods like Edman degradation.
-
Altered Biological Activity: The change in the N-terminal charge and structure can alter the protein's interaction with its target, potentially affecting its biological activity.
-
Increased Stability: In some cases, the formation of this compound can protect proteins from degradation by aminopeptidases, thereby increasing their in vivo half-life.
-
Immunogenicity: The presence of this modification can potentially lead to an immune response in some patients.
Conclusion
The formation of this compound from N-terminal glutamine is a critical quality attribute that needs to be carefully monitored and controlled during the development and manufacturing of therapeutic proteins. A thorough understanding of the mechanisms of formation, the factors that influence the reaction rate, and the available analytical techniques is essential for ensuring the safety, efficacy, and consistency of biopharmaceutical products. By implementing appropriate control strategies, it is possible to minimize this modification and produce high-quality protein therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 3. Substrate specificity of glutaminyl cyclases from plants and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterization of the post-translational modification of recombinant human BMP-15 mature protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Pyroglutamate in Alzheimer's Disease Pathology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyroglutamated amyloid-beta (AβpE3-42), a post-translationally modified isoform of amyloid-beta, is increasingly recognized as a pivotal player in the pathogenesis of Alzheimer's disease (AD). Characterized by its heightened propensity for aggregation, enhanced stability, and potent neurotoxicity, AβpE3-42 is considered a key initiator of the amyloid cascade.[1][2] This technical guide provides an in-depth examination of the formation, pathological significance, and therapeutic targeting of pyroglutamated Aβ. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a comprehensive resource for the scientific community.
Introduction: The Emergence of a Pathological Aβ Isoform
For decades, the amyloid hypothesis has centered on the deposition of amyloid-beta peptides, primarily Aβ1-40 and Aβ1-42, as the central event in AD pathology.[1] However, a significant portion of the Aβ found in the brains of AD patients consists of N-terminally truncated and modified species.[3][4] Among these, pyroglutamate-modified Aβ at position 3 (AβpE3-42) has been identified as a predominant and highly pathological component of amyloid plaques.[2][3] The formation of a this compound residue at the N-terminus results from the cyclization of a glutamate (B1630785) residue, a reaction catalyzed by the enzyme glutaminyl cyclase (QC).[1][5]
This modification has profound implications for the biochemical and pathological properties of the Aβ peptide. The presence of the this compound ring increases the hydrophobicity and stability of AβpE3-42, making it more resistant to degradation by peptidases.[6][7] These altered biophysical characteristics contribute to its accelerated aggregation and its role as a potent seed for the oligomerization and fibrillation of other, more abundant Aβ species like Aβ1-42.[8][9][10] Furthermore, AβpE3-42 exhibits enhanced neurotoxicity compared to full-length Aβ, suggesting a direct and critical role in the neurodegenerative processes of AD.[11][12]
The Formation of Pyroglutamated Amyloid-Beta
The generation of AβpE3-42 is a multi-step process that begins with the proteolytic processing of the amyloid precursor protein (APP).
-
APP Processing: Sequential cleavage of APP by β-secretase (BACE1) and γ-secretase produces the full-length Aβ peptides, primarily Aβ1-40 and Aβ1-42.
-
N-terminal Truncation: The full-length Aβ peptides can undergo truncation by aminopeptidases, removing the first two amino acids and exposing a glutamate residue at the new N-terminus (position 3).[6]
-
This compound Cyclization: The enzyme glutaminyl cyclase (QC) then catalyzes the intramolecular dehydration of this N-terminal glutamate residue, forming a five-membered lactam ring known as this compound.[1][5] This enzymatic conversion is a critical step in the formation of the pathogenic AβpE3-42.[13] QC has been found to be upregulated in the cortices of individuals with Alzheimer's disease.[5]
Another pyroglutamated species, AβpE11-x, can also be formed through a similar pathway involving alternative BACE1 cleavage of APP, which exposes a glutamate at position 11, followed by QC-catalyzed cyclization.[1][14]
References
- 1. eurogentec.com [eurogentec.com]
- 2. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid β-Protein Aggregation Produces Highly Reproducible Kinetic Data and Occurs by a Two-Phase Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of beta-amyloid peptides Abeta1-42 and Abeta25-35 toxicity in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Donanemab for Alzheimer’s Disease: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound-modified Aβ(3-42) affects aggregation kinetics of Aβ(1-42) by accelerating primary and secondary pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AnaSpec SensoLyte Green Glutaminyl Cyclase Activity Assay *Fluorimetric*, | Fisher Scientific [fishersci.com]
- 12. Neurotoxicity and oxidative damage of beta amyloid 1-42 versus beta amyloid 1-40 in the mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader [protocols.io]
- 14. Phase 3 Study Results Show Donanemab Significantly Slows Cognitive and Functional Decline in Early Alzheimer Disease - - Practical Neurology [practicalneurology.com]
pyroglutamate as a potential biomarker in neurodegenerative diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's present a significant and growing challenge to global health. A critical bottleneck in the development of effective therapies is the lack of sensitive and specific biomarkers for early diagnosis, disease progression tracking, and assessment of therapeutic efficacy. This technical guide explores the emerging role of pyroglutamate (pGlu), a post-translationally modified amino acid, as a potential biomarker in this context. The focus is on pyroglutamated amyloid-beta (AβpE3) in Alzheimer's disease, a species known for its high aggregation propensity, stability, and neurotoxicity.[1][2] This document provides a comprehensive overview of the underlying biochemistry, summarizes key quantitative findings, details analytical methodologies, and presents relevant biological pathways and experimental workflows.
The Role of this compound in Neurodegenerative Diseases
This compound is a cyclic amide formed from the intramolecular dehydration of N-terminal glutamate (B1630785) or glutamine residues.[3][4] While this modification occurs in various proteins, its formation on the N-terminus of amyloid-beta peptides is a significant event in the pathology of Alzheimer's disease.[5]
Alzheimer's Disease (AD)
In AD, the pyroglutamated form of amyloid-beta, specifically AβpE3-42, is a major component of the characteristic amyloid plaques found in patient brains.[5][6] It is formed after the initial cleavage of the amyloid precursor protein (APP) and subsequent N-terminal truncation of the resulting Aβ peptide, which exposes a glutamate residue at the third position.[1] This glutamate is then cyclized into this compound by the enzyme glutaminyl cyclase (QC).[1][7]
AβpE3 species are considered particularly pernicious because they exhibit increased hydrophobicity, are resistant to degradation by peptidases, and act as potent seeds for the aggregation of other, more abundant Aβ peptides like Aβ1-42.[1][2] Studies have shown that AβpE3 accumulates progressively, even in the earliest stages of AD, suggesting it may play a critical role in initiating plaque formation.[5] Consequently, AβpE3 levels in brain tissue and cerebrospinal fluid (CSF), as well as the humoral immune response to it, are being actively investigated as potential AD biomarkers.[1]
Parkinson's Disease (PD) and Huntington's Disease (HD)
The role of this compound as a biomarker in Parkinson's and Huntington's diseases is less established compared to Alzheimer's. Research in these areas has predominantly focused on other markers, such as alpha-synuclein (B15492655) in PD[8][9] and mutant huntingtin (mHtt) protein in HD.[10][11] While general glutamate and glutamine metabolism is of interest in many neurodegenerative conditions, specific data linking this compound levels directly to PD or HD pathology is currently limited. Further research is required to explore if pyroglutamation of other key proteins (e.g., alpha-synuclein or huntingtin) occurs and whether it holds biomarker potential.
Quantitative Data Summary
The quantification of this compound, particularly AβpE3, in various biological matrices is central to its validation as a biomarker. The following table summarizes key findings from studies comparing levels in AD patients versus cognitively normal controls.
| Analyte | Sample Matrix | Patient Group | Control Group | Key Finding | Reference |
| AβpE3-42 / Aβ1-42 Ratio | Brain Tissue (Diffuse Plaques) | Sporadic AD | Cognitively Unaffected | 2-fold higher ratio in AD diffuse plaques. | [6] |
| AβpE3-42 / Aβ1-42 Ratio | Brain Tissue (Cored Plaques) | Sporadic AD | Cognitively Unaffected | 3-fold higher ratio in AD cored plaques compared to diffuse plaques in controls. | [6] |
| pE3-Aβ | Brain Tissue (Cerebral Neocortex) | Alzheimer's Disease (AD) | Old Controls (OC) & Young Controls (YC) | Significantly increased levels detected in AD compared to both control groups (p≤0.001). | [12] |
| IgM Autoantibodies to AβpE3 | Plasma | Individuals at risk for AD | Healthy Controls | Titer of IgM autoantibodies correlated with the cognitive status. | [1] |
| Glutamate | Cerebrospinal Fluid (CSF) | Probable Alzheimer's Disease | Healthy Controls | Significantly higher levels of CSF glutamate in AD patients. | [13][14] |
| Glutamine | Cerebrospinal Fluid (CSF) | Probable Alzheimer's Disease | Healthy Controls | Significantly higher levels of CSF glutamine in AD patients. | [14] |
Note: Direct concentration values for this compound itself in CSF and blood are highly variable across studies and methodologies, often due to technical challenges such as in-source conversion during mass spectrometry.[15] Ratios and relative increases are therefore more commonly reported.
Biochemical Pathways
Amyloid-Beta Pyroglutamation Pathway
The formation of pathogenic AβpE3 is a multi-step enzymatic process. It begins with the standard amyloidogenic processing of APP and is completed by the action of glutaminyl cyclase. This pathway is a key target for therapeutic intervention in Alzheimer's disease.[7]
Caption: Formation of pyroglutamated Amyloid-beta (AβpE3).
Glutamate-Glutamine Cycle
The glutamate-glutamine cycle is essential for maintaining the supply of the neurotransmitter glutamate in the central nervous system.[16] It involves a metabolic partnership between neurons and astrocytes. While distinct from Aβ pyroglutamation, altered glutamate homeostasis, potentially reflected by CSF glutamate and glutamine levels, may be an upstream indicator of neuronal stress in neurodegenerative diseases.[14][17] this compound itself is known to be metabolized in the brain and contributes to the interstitial glutamine pool.[18]
Caption: The Glutamate-Glutamine Cycle in the CNS.
Experimental Protocols
Accurate detection and quantification of this compound species are critical. Mass spectrometry and ELISA are the two most common techniques employed.
Protocol: Quantification of pGlu-Aβ by LC-MS/MS
This protocol provides a general framework for the relative or absolute quantification of pyroglutamated peptides from biological samples like CSF or brain homogenates.
1. Sample Preparation:
- Standard Preparation: Prepare a standard curve using synthetic pGlu-containing peptides of known concentrations in an appropriate matrix (e.g., artificial CSF).
- Sample Collection: Collect CSF or brain tissue homogenates according to standardized procedures. For tissue, homogenize in a suitable lysis buffer containing protease inhibitors.
- Protein Quantification: Determine the total protein concentration of each sample (e.g., using a BCA assay) for normalization purposes.
- Immunoprecipitation (Optional, for higher sensitivity): Use an antibody specific to Aβ (or pGlu-Aβ) to enrich the target peptide from the complex biological matrix.
- Reduction and Alkylation: Reduce disulfide bonds with DTT (dithiothreitol) and alkylate cysteine residues with iodoacetamide (B48618) to denature proteins.
- Enzymatic Digestion: Digest the protein sample with a protease such as Trypsin or Lys-C to generate smaller peptides suitable for MS analysis.
2. Chromatographic Separation:
- LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: Use a reversed-phase C18 column to separate peptides based on hydrophobicity.
- Mobile Phases:
- Phase A: 0.1% formic acid in water.
- Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Apply a gradient of increasing Phase B to elute the peptides. It is critical to develop a gradient that chromatographically separates this compound, glutamate, and glutamine to avoid analytical artifacts from in-source cyclization.[15]
3. Mass Spectrometry Analysis:
- Instrument: Use a triple quadrupole or high-resolution Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
- Mode: Operate in positive ion mode.
- Acquisition Method: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.
- Define precursor-to-fragment ion transitions specific to the target pGlu-peptide and its non-modified counterpart. The mass difference for pGlu formation from Glu is -18.01 Da.[19]
- Data Analysis:
- Integrate the peak areas from the extracted ion chromatograms for the target transitions.
- Calculate the relative abundance of the pGlu-modified peptide to its unmodified form.
- For absolute quantification, calculate the concentration based on the standard curve.[19]
Protocol: Quantification of pGlu-Aβ by Sandwich ELISA
This protocol outlines the steps for a sandwich ELISA to measure pGlu-Aβ in samples like plasma or CSF.
1. Reagent Preparation:
- Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
- Wash Buffer: PBS with 0.05% Tween-20.
- Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA).
- Assay Diluent: PBS with 0.5% BSA and 0.05% Tween-20.
- Capture Antibody: A monoclonal antibody specific for the C-terminus of Aβ (e.g., anti-Aβ42). Dilute in Coating Buffer.
- Detection Antibody: A monoclonal antibody highly specific for the N-terminal this compound on Aβ (AβpE3). The antibody should be biotinylated. Dilute in Assay Diluent.
- Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP). Dilute in Assay Diluent.
- Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
- Stop Solution: 2N Sulfuric Acid.
- Standards: Synthetic AβpE3-42 peptide of known concentrations, diluted in Assay Diluent.
2. Assay Procedure:
- Coating: Add 100 µL of diluted capture antibody to each well of a high-binding 96-well microplate. Incubate overnight at 4°C.[20]
- Washing (1): Aspirate the coating solution and wash wells 3 times with 300 µL of Wash Buffer.
- Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
- Washing (2): Repeat the wash step as in step 2.
- Sample/Standard Incubation: Add 100 µL of standards and samples (run in duplicate) to the appropriate wells. Cover the plate and incubate for 2 hours at room temperature with gentle shaking.
- Washing (3): Repeat the wash step as in step 2.
- Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature with gentle shaking.
- Washing (4): Repeat the wash step as in step 2.
- Enzyme Conjugate Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
- Washing (5): Repeat the wash step as in step 2, but increase to 5 washes.
- Substrate Incubation: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, monitoring for color development.
- Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
- Read Plate: Read the absorbance at 450 nm on a microplate reader immediately.
- Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of pGlu-Aβ in the samples from the standard curve.
Experimental Workflow Visualization
The selection of an analytical method depends on the specific requirements for sensitivity, specificity, and throughput. The following diagram illustrates a general workflow for this compound biomarker analysis.
Caption: General workflow for pGlu biomarker analysis.
Conclusion and Future Directions
Pyroglutamated amyloid-beta is a compelling biomarker candidate for Alzheimer's disease due to its central role in pathogenesis and its increased abundance in the AD brain.[1][6] Standardized, robust, and high-throughput analytical methods are crucial for its validation in large clinical cohorts. While ELISA offers a scalable platform for clinical screening, mass spectrometry remains the gold standard for specificity and the discovery of novel pyroglutamated species.
Future research should focus on:
-
Longitudinal Studies: Tracking pGlu levels over time in preclinical and early-stage AD patients to establish its utility in monitoring disease progression.
-
Standardization: Developing certified reference materials and standardized protocols for both MS and ELISA to ensure inter-laboratory reproducibility.
-
Expansion to Other Diseases: Investigating the pyroglutamation of other key proteins, such as alpha-synuclein and huntingtin, to determine if this modification serves as a biomarker in Parkinson's, Huntington's, or other neurodegenerative disorders.
-
Combination Biomarkers: Evaluating pGlu in combination with other established biomarkers (e.g., total tau, p-tau, neurofilament light chain) to improve diagnostic accuracy and patient stratification.
The continued investigation of this compound holds significant promise for advancing our understanding of neurodegenerative diseases and for the development of much-needed diagnostic and therapeutic tools.
References
- 1. This compound Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Aβ: role in the natural history of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomics Analysis of this compound Formation - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Modified Amyloid Beta Peptides: Emerging Targets for Alzheimer´s Disease Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyroglutamation of amyloid-βx-42 (Aβx-42) followed by Aβ1–40 deposition underlies plaque polymorphism in progressing Alzheimer's disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Aβ cascade as drug target in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parkinson’s Biomarkers | Parkinson's Foundation [parkinson.org]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Biomarkers for Huntington’s disease: A brief overview [rarediseasesjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Glutamate and other CSF amino acids in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elevated Glutamate and Glutamine Levels in the Cerebrospinal Fluid of Patients With Probable Alzheimer's Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Glutamate–glutamine cycle - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Formation of extracellular glutamate from glutamine: exclusion of this compound as an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. mabtech.com [mabtech.com]
The Core of Cellular Regulation: An In-depth Technical Guide to the Biosynthesis and Degradation Pathways of Pyroglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroglutamic acid (pGlu), also known as 5-oxoproline, is a cyclic amino acid derivative that plays a pivotal, yet often underappreciated, role in cellular metabolism and protein function.[1][2] Formed from the cyclization of L-glutamate or L-glutamine, pGlu is a key intermediate in the γ-glutamyl cycle, a fundamental pathway for glutathione (B108866) biosynthesis and degradation.[3] Its presence is not merely a metabolic footnote; dysregulation of pyroglutamic acid pathways is implicated in a range of pathologies, from inherited metabolic disorders like pyroglutamic aciduria to neurodegenerative diseases such as Alzheimer's disease.[4][5][6] Furthermore, the N-terminal pyroglutamylation of peptides and proteins is a critical post-translational modification that influences their stability, localization, and activity.[7][8] This technical guide provides a comprehensive overview of the biosynthesis and degradation of pyroglutamic acid, presenting quantitative data, detailed experimental protocols, and visual pathway representations to support researchers, scientists, and drug development professionals in this critical area of study.
Biosynthesis of Pyroglutamic Acid
The formation of pyroglutamic acid can occur through both enzymatic and non-enzymatic routes. While spontaneous cyclization of glutamate (B1630785) and glutamine can occur, particularly under certain pH and temperature conditions, the primary and most regulated pathways within biological systems are enzyme-catalyzed.[9][10][11]
The γ-Glutamyl Cycle: A Hub of Pyroglutamic Acid Production
The γ-glutamyl cycle is the central pathway for both the synthesis of the master antioxidant glutathione (GSH) and the generation of pyroglutamic acid.[3]
-
γ-Glutamylcyclotransferase (GGCT): This enzyme catalyzes the conversion of γ-glutamyl amino acids, which are formed during the transport of amino acids into the cell, into pyroglutamic acid and a free amino acid.[2][12][13] This reaction is a key step in the recycling of the γ-glutamyl moiety of glutathione.
Post-Translational Modification: N-Terminal Pyroglutamylation
The formation of an N-terminal pyroglutamyl residue is a significant post-translational modification that can protect peptides and proteins from degradation by aminopeptidases.[7]
-
Glutaminyl Cyclase (QC): This zinc-dependent enzyme is a key player in the targeted formation of N-terminal pyroglutamic acid.[7][8] It catalyzes the intramolecular cyclization of N-terminal glutamine residues on a variety of peptides and proteins, including hormones, chemokines, and antibodies.[7][8][14] There are two main isoforms in humans: a secretory form (sQC) and a Golgi-resident form (gQC).[6]
Non-Enzymatic Formation
N-terminal glutamine and glutamate residues can spontaneously cyclize to form pyroglutamic acid.[1][10] This non-enzymatic conversion is generally slower than the enzyme-catalyzed reaction but can be significant under specific conditions, such as those found during the manufacturing and storage of therapeutic proteins.[10][11][15] The rate of spontaneous formation from glutamine is considerably faster than from glutamate.[10][16]
Degradation of Pyroglutamic Acid
The cellular concentration of pyroglutamic acid is tightly regulated, and its removal is essential to prevent accumulation and potential toxicity.
-
5-Oxoprolinase (OPLAH): This ATP-dependent enzyme is responsible for the conversion of pyroglutamic acid back to L-glutamate.[1][12][17][18][19][20] This reaction is a critical step in the γ-glutamyl cycle, allowing the glutamate to be reutilized for glutathione synthesis.[21] The reaction requires the presence of ATP, Mg²⁺ (or Mn²⁺), and K⁺ (or NH₄⁺) for optimal activity.[18][19] Deficiencies in 5-oxoprolinase can lead to a rare metabolic disorder characterized by the accumulation of pyroglutamic acid in the urine (5-oxoprolinuria).[12]
-
Pyroglutamyl-Peptidase I (PGPEP1): This enzyme specifically removes N-terminal pyroglutamyl residues from peptides and proteins, thereby "unblocking" them for further degradation by other proteases.[1][3]
Signaling Pathways and Logical Relationships
The biosynthesis and degradation of pyroglutamic acid are intricately linked to several key cellular processes, most notably the glutathione cycle.
The γ-glutamyl cycle illustrates the central role of pyroglutamic acid in glutathione metabolism.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymes involved in pyroglutamic acid metabolism and the physiological concentrations of relevant metabolites.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Organism/Source | Reference |
| γ-Glutamylcyclotransferase (GGCT) | γ-Glutamyl-L-alanine | 2 mM | 50.3 µmol/min/mg | Human | [2] |
| 5-Oxoprolinase | 5-Oxo-L-proline | 14 µM | - | Wheat Germ | [22] |
| 5-Oxoprolinase | ATP | 0.4 mM | - | Wheat Germ | [22] |
| γ-Glutamyl Transpeptidase (GGT) | S-Nitrosoglutathione (GSNO) | 0.398 ± 0.031 mM | - | - | |
| Glutathione Synthetase (GS) Mutant R125C | Glycine | Increased affinity | - | Human | [18] |
| Glutathione Synthetase (GS) Mutant R267W | - | - | Decreased | Human | [18] |
Note: Vmax values are often dependent on specific assay conditions and may not be directly comparable across different studies.
Table 2: Physiological Concentrations of Relevant Metabolites
| Metabolite | Tissue/Fluid | Concentration | Reference |
| Glutamine | Human Brain | 3-6 mmol/kg | [5] |
| Glutamate | Human Brain | 6-13 mmol/kg | [5] |
| Glutamine | Mammalian Plasma | ~650 µmol/L | [23] |
| Glutamine | Extracellular Fluid (Brain) | 472 ± 38 µM | [24] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of pyroglutamic acid metabolism.
Protocol 1: Glutaminyl Cyclase Activity Assay (Fluorimetric)
This protocol is adapted from commercially available kits and published methods.[6][8][14][15][25]
Principle: This is a two-step assay. In the first step, glutaminyl cyclase (QC) converts a non-fluorescent substrate containing an N-terminal glutamine to its pyroglutamate form. In the second step, a developer enzyme (pyroglutamyl aminopeptidase) is added, which specifically cleaves the this compound residue, releasing a fluorophore (e.g., 7-amido-4-methylcoumarin, AMC), which can be measured.
Materials:
-
Recombinant human glutaminyl cyclase (QC)
-
QC substrate (e.g., Gln-AMC)
-
QC developer (pyroglutamyl aminopeptidase)
-
Assay Buffer (e.g., 50 mM HEPES, pH 6.0, 1 mM DTT, 20% glycerol)
-
QC inhibitor (for control, e.g., PQ912)
-
96-well black microplate
-
Fluorimetric microplate reader (Ex/Em = 490/520 nm for the green fluorophore mentioned in some kits, or adjust for the specific fluorophore used)
Procedure:
-
Prepare Reagents:
-
Dilute QC enzyme to the desired concentration in assay buffer. Keep on ice.
-
Dilute the QC substrate in assay buffer.
-
Prepare a solution of the QC inhibitor in assay buffer for control wells.
-
Prepare the QC developer solution by diluting it in assay buffer.
-
-
Assay Reaction:
-
Add 50 µL of the diluted QC substrate solution to each well of the 96-well plate.
-
For inhibitor control wells, add 10 µL of the diluted inhibitor solution. For other wells, add 10 µL of assay buffer.
-
To initiate the reaction, add 40 µL of the diluted QC enzyme solution to each well. For a negative control, add 40 µL of assay buffer without the enzyme.
-
Mix the contents of the wells gently.
-
Incubate the plate at 37°C for the desired time (e.g., 30-60 minutes).
-
-
Development and Measurement:
-
Add 50 µL of the QC developer solution to each well.
-
Incubate at 37°C for 15-30 minutes to allow for the cleavage of the this compound and release of the fluorophore.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control from all readings.
-
Plot the fluorescence intensity against the concentration of the QC enzyme or the inhibitor.
-
References
- 1. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. Human hereditary glutathione synthetase deficiency: kinetic properties of mutant enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate and Glutamine: A Review of In Vivo MRS in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurogentec.com [eurogentec.com]
- 7. pnas.org [pnas.org]
- 8. AnaSpec SensoLyte Green Glutaminyl Cyclase Activity Assay *Fluorimetric*, | Fisher Scientific [fishersci.com]
- 9. Kinetic properties of missense mutations in patients with glutathione synthetase deficiency : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 10. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]
- 11. ijcmas.com [ijcmas.com]
- 12. Gamma-glutamylcyclotransferase - Wikipedia [en.wikipedia.org]
- 13. Gamma-Glutamylcyclotransferase: A Novel Target Molecule for Cancer Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. N-terminal Glutamate to this compound Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic properties of missense mutations in patients with glutathilone synthetase deficiency [openresearch-repository.anu.edu.au]
- 18. Kinetic properties of missense mutations in patients with glutathione synthetase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification and Characterization of γ-Glutamylamine Cyclotransferase, an Enzyme Responsible for γ-Glutamyl-ϵ-lysine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Glutathione Synthesis and Turnover in the Human Erythrocyte: ALIGNMENT OF A MODEL BASED ON DETAILED ENZYME KINETICS WITH EXPERIMENTAL DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. II. Glutamine and glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
The Multifaceted Role of Pyroglutamate in the Central Nervous System: From Neuromodulation to Neurodegeneration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 16, 2025
Abstract
Pyroglutamate (pGlu), a cyclic derivative of glutamic acid, has emerged as a significant modulator of central nervous system (CNS) function and a key player in the pathology of neurodegenerative diseases. While historically recognized as the N-terminal amino acid of various peptides and hormones, including Thyrotropin-Releasing Hormone (TRH), contemporary research has illuminated its broader and more complex roles. This technical guide provides a comprehensive overview of the function of this compound in the CNS, with a particular focus on its involvement in Alzheimer's disease through the modification of amyloid-beta peptides. We present quantitative data on this compound levels in biological samples, detail experimental protocols for its analysis and functional characterization, and provide visual representations of key signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development seeking to understand and target the diverse actions of this compound in the CNS.
Introduction
Pyroglutamic acid, or this compound (pGlu), is a naturally occurring amino acid derivative formed through the intramolecular cyclization of glutamic acid or glutamine.[1] This modification has profound implications for the structure, stability, and function of the molecules in which it resides. In the central nervous system, this compound's influence is twofold: it acts as a crucial component of signaling molecules and, in a pathological context, contributes to the formation of neurotoxic protein aggregates.
The most well-characterized role of this compound is as the N-terminal residue of Thyrotropin-Releasing Hormone (TRH), a neuropeptide that regulates the synthesis and release of thyroid-stimulating hormone and prolactin.[2][3] Beyond its endocrine function, TRH and its analogs exhibit neuroprotective properties, underscoring the importance of the pyroglutamyl moiety in mediating biological activity within the CNS.
More recently, the focus of this compound research has shifted dramatically towards its involvement in Alzheimer's disease (AD). The N-terminal modification of amyloid-beta (Aβ) peptides to form this compound-Aβ (pGlu-Aβ or AβpE) is now recognized as a critical event in AD pathogenesis.[4][5] These modified peptides exhibit increased hydrophobicity, a higher propensity for aggregation, and enhanced neurotoxicity compared to their full-length counterparts, positioning them as key therapeutic targets.[4][5]
This guide will delve into the dual nature of this compound in the CNS, exploring its physiological functions and its pathological contributions. We will provide a detailed examination of the signaling pathways involving this compound, present quantitative data from key studies, and outline the experimental methodologies used to investigate its function.
This compound in Neurodegenerative Disease: The Case of Alzheimer's Disease
The formation of this compound-modified amyloid-beta (pGlu-Aβ) is a pivotal step in the amyloid cascade hypothesis of Alzheimer's disease. This post-translational modification significantly alters the biochemical properties of the Aβ peptide, accelerating disease progression.
Formation and Properties of this compound-Modified Amyloid-Beta
The generation of pGlu-Aβ involves the truncation of the full-length Aβ peptide, exposing an N-terminal glutamate (B1630785) residue, which is then cyclized by the enzyme glutaminyl cyclase (QC). This process results in a more stable and aggregation-prone form of Aβ.[4][5] The increased hydrophobicity and resistance to degradation of pGlu-Aβ contribute to its rapid aggregation into soluble oligomers and insoluble fibrils, which are the primary components of the characteristic amyloid plaques found in the brains of AD patients.[4][5]
Quantitative Analysis of this compound-Modified Amyloid-Beta
The quantification of pGlu-Aβ in biological fluids and tissues is crucial for understanding its role in AD progression and for the development of diagnostic and therapeutic strategies. The following tables summarize key quantitative findings from studies measuring pGlu-Aβ levels in the cerebrospinal fluid (CSF) and brain tissue of individuals with varying cognitive status.
Table 1: Cerebrospinal Fluid (CSF) Levels of this compound-Modified Aβ Isoforms
| Analyte | Subject Group | Concentration (ng/mL) | Statistical Significance | Reference |
| AβpE3-40 | Subjective Memory Complaint (SMC) | 0.08 ± 0.03 | [6] | |
| Mild Cognitive Impairment (MCI) | 0.05 ± 0.02 | p < 0.01 vs SMC | [6] | |
| Alzheimer's Disease (AD) | 0.04 ± 0.02 | p < 0.001 vs SMC | [6] | |
| AβpE11-42 | Subjective Memory Complaint (SMC) | 0.24 ± 0.07 | [6] | |
| Mild Cognitive Impairment (MCI) | 0.20 ± 0.08 | Not Significant | [6] | |
| Alzheimer's Disease (AD) | 0.16 ± 0.06 | p < 0.05 vs SMC | [6] |
Table 2: Brain Tissue Levels of this compound-Modified Aβ Isoforms (Insoluble Fraction)
| Analyte | Brain Region | Subject Group | Concentration (pmol/g) | Reference |
| AβpE3-42 | Posterior Cingulate Cortex | No Cognitive Impairment (NCI) | 2.5 | [7] |
| Mild Cognitive Impairment (MCI) | 10.0 | [7] | ||
| Alzheimer's Disease (AD) | 227.6 | [7] | ||
| AβpE3-40 | Posterior Cingulate Cortex | No Cognitive Impairment (NCI) | 0.1 | [7] |
| Mild Cognitive Impairment (MCI) | 0.5 | [7] | ||
| Alzheimer's Disease (AD) | 2.2 | [7] |
Note: Data are presented as mean ± standard deviation or median values as reported in the cited literature.
Signaling Pathways Involving this compound
This compound plays a critical role in several signaling pathways within the CNS, most notably in the context of TRH and its downstream effects.
Thyrotropin-Releasing Hormone (TRH) Signaling
TRH, a tripeptide with the sequence pGlu-His-Pro-NH2, initiates its signaling cascade by binding to the TRH receptor (TRH-R), a G-protein coupled receptor (GPCR).[8] This binding activates Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effectors modulate a variety of cellular processes, including neurotransmitter release and gene expression.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound research.
Quantification of this compound-Modified Aβ in CSF by Mass Spectrometry
This protocol is adapted from Domingo et al. (2021).[6]
Objective: To quantify the levels of various Aβ isoforms, including pGlu-Aβ, in human cerebrospinal fluid.
Materials:
-
Human CSF samples
-
Guanidine hydrochloride (GuHCl)
-
Phosphoric acid (H3PO4)
-
μ-elution mixed-mode cation exchange Solid-Phase Extraction (SPE) plate
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Quadrupole time-of-flight (QqTOF) mass spectrometer
-
Acquity UPLC BEH C18 column
-
Isotopically labeled internal standards
Procedure:
-
Sample Pre-treatment:
-
Dilute CSF samples 1:1 with 5 M GuHCl.
-
Shake for 45 minutes at room temperature.
-
Further dilute 1:3 with 4% H3PO4 in water.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE plate according to the manufacturer's instructions.
-
Load the pre-treated sample onto the SPE plate.
-
Wash the plate to remove unbound components.
-
Elute the Aβ peptides.
-
-
UHPLC-MS Analysis:
-
Inject the eluted sample into the UHPLC system equipped with a C18 column.
-
Separate the Aβ isoforms using a gradient of mobile phases.
-
Detect and quantify the different Aβ species using the QqTOF mass spectrometer in positive ion mode.
-
Use isotopically labeled internal standards for accurate quantification.
-
Active and Passive Avoidance Tasks in Rodents
These behavioral paradigms are used to assess learning and memory. The following are generalized protocols.
4.2.1. Active Avoidance (Shuttle Box)
Objective: To assess the ability of a rodent to learn to avoid an aversive stimulus by moving to a different compartment.
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the foot shock.
Procedure:
-
Habituation: Place the animal in the shuttle box and allow it to explore both compartments freely for a set period.
-
Training:
-
A trial begins with the presentation of the CS in the compartment the animal currently occupies.
-
If the animal moves to the other compartment before the US is delivered, it is recorded as an avoidance response, and the trial ends.
-
If the animal does not move, the US is delivered through the grid floor until the animal escapes to the other compartment.
-
Multiple trials are conducted with an inter-trial interval.
-
-
Testing: The number of avoidance responses is recorded over a set number of trials to assess learning.
4.2.2. Passive Avoidance (Step-Through)
Objective: To assess the ability of a rodent to learn to inhibit a natural tendency to avoid an aversive stimulus.
Apparatus: A two-compartment box with one brightly lit "safe" compartment and one dark "shock" compartment, connected by a door. The dark compartment has a grid floor for delivering a foot shock.
Procedure:
-
Training:
-
Place the animal in the light compartment, facing away from the door.
-
When the animal enters the dark compartment (exhibiting its natural preference), a mild foot shock is delivered.
-
-
Testing:
-
After a set retention interval (e.g., 24 hours), place the animal back in the light compartment.
-
Measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive experience.
-
The Broader Role of this compound in the CNS
While the role of pGlu-Aβ in AD is a major area of research, this compound itself has other functions in the CNS.
Interaction with Glutamatergic Systems
Given its structural similarity to glutamate, this compound has been investigated for its interaction with the glutamatergic system. Studies have shown that L-pyroglutamic acid can interact with glutamate binding sites.[9] One study reported an IC50 value of 28.11 μM for L-pyroglutamate in displacing ³H-L-glutamic acid binding in rat forebrain membranes.[9] However, comprehensive quantitative data on its binding affinities (Ki values) to various glutamate receptor subtypes and its effects on glutamate transporters (IC50 values) are not extensively available in the current literature. This represents a significant knowledge gap that warrants further investigation.
Effects on Learning and Memory
Some studies have suggested that pyroglutamic acid may have nootropic, or cognition-enhancing, effects. For instance, arginine this compound was shown to moderately accelerate learning in a conditioned avoidance response task in rats.[6] However, the precise mechanisms underlying these potential cognitive benefits remain to be fully elucidated.
Conclusion and Future Directions
This compound is a molecule of dual significance in the central nervous system. As a fundamental component of neuropeptides like TRH, it plays a vital role in physiological signaling. Conversely, as a modification of the amyloid-beta peptide, it is a key driver of pathology in Alzheimer's disease. The extensive research on pGlu-Aβ has provided valuable insights into its formation, aggregation, and neurotoxicity, paving the way for the development of targeted therapeutics.
Despite these advances, several areas require further exploration. The precise, quantitative nature of the interaction between standalone this compound and the various components of the glutamatergic system remains largely uncharacterized. Elucidating the binding affinities and functional effects of this compound on different glutamate receptors and transporters will be crucial for a complete understanding of its neuromodulatory role. Furthermore, while preliminary studies suggest potential cognitive-enhancing effects of this compound, the underlying molecular mechanisms are not well understood and require more rigorous investigation.
Future research should focus on filling these knowledge gaps. Detailed electrophysiological studies are needed to dissect the direct effects of this compound on synaptic transmission and plasticity. Comprehensive pharmacological profiling will be essential to determine its receptor and transporter interaction profile. A deeper understanding of the broader physiological and pathological roles of this compound will undoubtedly open new avenues for therapeutic intervention in a range of neurological and neurodegenerative disorders.
References
- 1. Regulation of the TRH-like peptide pyroglutamyl-glutamyl-prolineamide in the rat anterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The narrow specificity this compound amino peptidase degrading TRH in rat brain is an ectoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Aβ: role in the natural history of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 5. Chemistry and pharmacology of arginine this compound. Analysis of its effects on the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and preliminary evaluation of trans-3,4-conformationally-restricted glutamate and this compound analogues as novel EAAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological Techniques for Studying Synaptic Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of N-Terminal Pyroglutamate on Protein Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-terminal pyroglutamate (pGlu) is a common post-translational modification that significantly influences the physicochemical properties and stability of proteins and peptides. Formed by the intramolecular cyclization of N-terminal glutamine or glutamate, this modification is a critical consideration in protein research and biopharmaceutical development. The formation of pGlu neutralizes the N-terminal charge, increases hydrophobicity, and enhances resistance to aminopeptidases. These changes collectively impact protein folding, aggregation, and in vivo half-life. This technical guide provides an in-depth analysis of the structure of this compound, its formation pathways, and its multifaceted impact on protein stability, with a particular focus on its role in amyloidogenic diseases. Detailed experimental protocols for the characterization of this compound and its effects are also provided.
The Structure and Formation of this compound
Pyroglutamic acid (pGlu), also known as 5-oxoproline, is a lactam derivative of glutamic acid. Its formation involves an intramolecular cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue. This reaction results in the elimination of ammonia (B1221849) from Gln or water from Glu, forming a five-membered ring.[1] This cyclization can occur spontaneously, particularly under specific pH and temperature conditions, or it can be catalyzed by the enzyme glutaminyl cyclase (QC).[2][3]
The formation of the pGlu residue blocks the N-terminus of the polypeptide chain, a feature that has significant implications for its biochemical analysis.[1]
Impact of this compound on Protein Physicochemical Properties
The conversion of an N-terminal Gln or Glu to pGlu induces several key changes in the physicochemical properties of a protein:
-
Neutralization of Charge: The cyclization reaction eliminates the free primary amine group at the N-terminus, thereby neutralizing its positive charge. This alteration can shift the isoelectric point (pI) of the protein.[4]
-
Increased Hydrophobicity: The loss of the charged amino group and the formation of the lactam ring increase the overall hydrophobicity of the N-terminal region.[4][5] This increased hydrophobicity can influence protein folding, solubility, and interactions with other molecules and biological membranes.
-
Resistance to Proteolysis: The cyclic structure of pGlu renders it resistant to cleavage by most aminopeptidases, which typically require a free N-terminal amino group for their activity.[2][4] This resistance can significantly increase the in vivo half-life of pGlu-containing proteins and peptides.
This compound and Protein Stability: A Double-Edged Sword
The formation of N-terminal this compound has a complex and often context-dependent impact on protein stability. While it confers resistance to enzymatic degradation, it frequently promotes aggregation, a phenomenon of particular relevance in several neurodegenerative diseases.
Enhanced Aggregation Propensity
The increased hydrophobicity and altered charge distribution resulting from pGlu formation are major drivers of protein aggregation.[4][6] This is prominently observed in amyloidogenic peptides, such as amyloid-beta (Aβ) in Alzheimer's disease and alpha-synuclein (B15492655) in Parkinson's disease.[7][8][9] pGlu-modified Aβ (pGlu-Aβ) is considered a critical seeding species in the formation of amyloid plaques, exhibiting a higher propensity for oligomerization and fibrillization than the full-length Aβ peptide.[4][10][11] Studies have shown that pGlu-Aβ aggregates more rapidly and is more neurotoxic than its unmodified counterpart.[4][12]
Thermodynamic Stability
While the impact of this compound on aggregation has been extensively studied, comprehensive quantitative data on its effect on the thermodynamic stability of proteins (e.g., changes in melting temperature, Tm, or Gibbs free energy of unfolding, ΔG) is not widely available in a comparative format. The increased resistance to degradation suggests a higher kinetic stability. However, the increased propensity to aggregate can complicate the interpretation of thermodynamic stability measurements.
The rate of this compound formation itself is influenced by environmental factors, as summarized in the table below.
Quantitative Data on this compound Formation and Impact
Kinetics of this compound Formation
The rate of non-enzymatic this compound formation is highly dependent on pH and temperature. Understanding these kinetics is crucial for preventing this modification during protein production and storage.
| N-Terminal Residue | pH | Temperature (°C) | Half-life of Cyclization | Reference |
| Glutamate | 4.0 | 37 | 4.8 months | [9] |
| Glutamate | 7.0 | 37 | 19 months | [9] |
| Glutamate | 8.0 | 37 | 11 months | [9] |
| Glutamate | 4.1 | 45 | ~9 months | [13] |
Impact on Aggregation Kinetics of Amyloid-β
The presence of this compound significantly accelerates the aggregation of amyloid-β peptides.
| Peptide | Condition | Lag Phase | Elongation Rate Constant | Reference |
| AβpE3–42 (5 µM) | pH 7.4, 25°C | 1.14 h | 0.51 h⁻¹ | [8] |
| AβpE3–42 (2.5 µM) | pH 7.4, 25°C | 2.01 h | 0.31 h⁻¹ | [8] |
| Aβ1–42 (20 µM) | pH 7.4, 25°C | Significantly longer than pGlu-Aβ | Slower than pGlu-Aβ | [8] |
Signaling Pathways and Logical Relationships
The formation of this compound can be depicted as a key post-translational modification step that channels a protein towards either functional stability or pathological aggregation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 3. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics Analysis of this compound Formation - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 12. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 13. 焦谷氨酸氨肽酶 来源于激烈热球菌 recombinant, expressed in E. coli, ~90% (SDS-PAGE), ≥5.0 units/mg protein | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to Pyroglutamic Acid in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pyroglutamic acid (pGlu), a cyclic derivative of glutamic acid or glutamine, is a ubiquitous yet often underestimated molecule in biology. Initially discovered through chemical synthesis in 1882, its presence and significance in living systems have become increasingly apparent.[1] This technical guide provides a comprehensive overview of the discovery, history, formation mechanisms, and multifaceted biological roles of pyroglutamic acid. It details the critical distinction between its spontaneous, non-enzymatic formation and its controlled enzymatic generation by glutaminyl cyclases.
Functionally, the conversion to an N-terminal pGlu residue is a crucial post-translational modification that significantly enhances the stability of numerous peptides and proteins, including hormones and antibodies, by protecting them from degradation by aminopeptidases. However, this stability can be pathogenic. The formation of pyroglutamated amyloid-beta (Aβ) peptides is a key event in the pathology of Alzheimer's disease, leading to highly neurotoxic and aggregation-prone species.[2][3] Furthermore, free pyroglutamic acid is an important metabolite in the gamma-glutamyl cycle, and its abnormal accumulation can signal underlying metabolic disorders.[4]
This document consolidates key quantitative data, details essential experimental protocols for pGlu detection and analysis, and provides visual diagrams of the core biochemical pathways and experimental workflows to serve as a vital resource for researchers in the field.
Discovery and History
The journey of understanding pyroglutamic acid began in a purely chemical context and gradually moved into the biological realm.
-
1882: The initial discovery of pyroglutamic acid was not in a biological sample, but as a product of heating glutamic acid to 180°C, which causes it to lose a water molecule and cyclize.[1]
-
Mid-20th Century: Researchers began identifying a "blocked" N-terminus in various proteins that resisted standard sequencing techniques like Edman degradation. This blocking group was later identified as pyroglutamic acid. This was observed in molecules like immunoglobulin light and heavy chains and fibrinogen.[5]
-
Spontaneous vs. Enzymatic Debate: For a considerable time, there was debate as to whether the presence of pGlu in proteins was a native modification or an artifact of extraction and purification, given the known tendency of N-terminal glutamine to cyclize under mild conditions.[5]
-
Discovery of Glutaminyl Cyclase (QC): The discovery of enzymes that specifically catalyze the formation of pGlu from N-terminal glutamine residues provided definitive evidence for its biological relevance as a controlled post-translational modification.[6][7] These zinc-dependent enzymes, known as glutaminyl cyclases (QC), were first identified in plants and later in mammals.[6][8]
-
Role in Metabolism: The role of free pGlu as a metabolite in the glutathione (B108866) cycle was elucidated, linking it to cellular antioxidant defense and specific metabolic disorders known as 5-oxoprolinuria.[1][4]
-
Link to Alzheimer's Disease: A pivotal moment in pGlu research was the discovery of N-terminally truncated and pyroglutamated forms of amyloid-beta (AβpE3) in the brains of Alzheimer's disease (AD) patients.[3][9] This finding implicated pGlu formation as a critical step in the pathogenesis of AD, sparking significant interest in QC inhibitors as a therapeutic strategy.[2][10]
Formation of Pyroglutamic Acid in Biological Systems
Pyroglutamic acid is formed in biological systems through three primary pathways: spontaneous (non-enzymatic) cyclization, enzyme-catalyzed cyclization, and as an intermediate in the gamma-glutamyl cycle.
Non-Enzymatic Formation
N-terminal glutamine (Gln) and, to a lesser extent, glutamic acid (Glu) residues on peptides and proteins can spontaneously cyclize to form pGlu.[11]
-
From Glutamine: The N-terminal amino group performs a nucleophilic attack on the side-chain amide carbon, leading to intramolecular cyclization and the release of an ammonia (B1221849) (NH₃) molecule. This results in a mass loss of 17 Da.[11]
-
From Glutamic Acid: The reaction involves a similar nucleophilic attack, but on the side-chain carboxyl carbon, resulting in the elimination of a water (H₂O) molecule and a mass loss of 18 Da.[11]
This non-enzymatic reaction is influenced by physicochemical conditions. Studies on monoclonal antibodies have shown that the rate of pGlu formation from N-terminal glutamic acid increases at both acidic (pH 4) and alkaline (pH 8) conditions, with minimal formation observed around pH 6.2.[12][13] The reaction is also accelerated by higher temperatures.[13][14]
Enzymatic Formation: Glutaminyl Cyclase (QC)
The enzymatic formation of pGlu is catalyzed by Glutaminyl Cyclase (QC) and its isoform (isoQC). These are zinc-dependent enzymes that significantly accelerate the cyclization of N-terminal Gln and Glu residues.[6][8]
-
Mechanism: QC catalyzes the intramolecular cyclization of N-terminal glutamine and glutamic acid into a pyroglutamate residue.[6] This post-translational modification is crucial for the maturation and stability of many peptide hormones and secretory proteins.[8]
-
Substrates: QC acts on a variety of substrates, including hormones like thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH), as well as chemokines like CCL2.[8]
-
Pathological Role: In Alzheimer's disease, QC catalyzes the formation of pyroglutamated amyloid-beta (AβpE3), a highly toxic and aggregation-prone species that acts as a seed for amyloid plaque formation.[2][10][15]
Metabolic Formation: The Gamma-Glutamyl Cycle
Pyroglutamic acid (as 5-oxoproline) is a key intermediate in the gamma-glutamyl cycle, a pathway essential for the synthesis and recycling of the antioxidant glutathione.[1][4]
-
Formation: The enzyme γ-glutamyl cyclotransferase acts on γ-glutamyl cysteine, releasing cysteine and forming 5-oxoproline (pGlu).[16]
-
Conversion: 5-oxoproline is then converted back to glutamate (B1630785) by the ATP-dependent enzyme 5-oxoprolinase.[1] This glutamate can then be used to resynthesize glutathione.
-
Dysregulation: Deficiencies in this cycle, for example, due to certain genetic disorders or drug toxicity (like chronic paracetamol use), can lead to a buildup of 5-oxoproline.[4][16] This accumulation results in a condition called high anion gap metabolic acidosis (pyroglutamic acidosis).[4][16]
Biological Roles and Significance
Protein and Peptide Stabilization
The pGlu modification at the N-terminus physically blocks the substrate binding site of most aminopeptidases, enzymes that degrade proteins from their N-terminal end. This blockage confers significant resistance to proteolysis, thereby increasing the in vivo half-life and stability of many bioactive peptides and proteins.[3] This is particularly important for secreted molecules like hormones and antibodies.
Role in Neurobiology and Disease
Pyroglutamic acid plays a dual role in the central nervous system, contributing to both normal function and severe pathology.
-
Neurotransmitter Function: L-pyroglutamic acid can cross the blood-brain barrier and is believed to influence the activity of neurotransmitters like acetylcholine (B1216132) and GABA.[17][18] It is sometimes marketed as a nootropic for supporting cognitive functions such as memory and learning.[17]
-
Alzheimer's Disease (AD): The formation of pyroglutamated amyloid-beta (AβpE3) is a critical event in AD pathogenesis.[2] AβpE3 peptides are more hydrophobic, aggregate much more rapidly, and are more resistant to degradation than their full-length counterparts.[2][3] They act as seeding cores, accelerating the formation of the neurotoxic oligomers and amyloid plaques that are hallmarks of AD.[3][9] The enzyme glutaminyl cyclase (QC), which catalyzes this modification, has therefore become a major therapeutic target for AD drug development.[10][15]
Quantitative Data Summary
The following tables summarize key quantitative data related to the formation and detection of pyroglutamic acid.
Table 1: Non-Enzymatic Formation Rate of pGlu from N-terminal Glutamic Acid in an IgG Antibody
| Condition | pH | Temperature (°C) | Half-life of N-terminal Glu | Reference |
|---|---|---|---|---|
| Acidic Buffer | 4.1 | 45 | ~9 months | [12] |
| Acidic Buffer | 4.6 | 45 | Not specified, but formation detected | [19] |
| Near-Neutral | 6.2 | 37-45 | Minimal formation observed | [13] |
| Alkaline Buffer | 8.0 | 37-45 | Increased formation observed | [13] |
Data derived from studies on recombinant monoclonal antibodies, demonstrating the influence of pH and temperature on spontaneous cyclization.
Table 2: Mass Changes Due to pGlu Formation
| Precursor Residue | Reaction | Mass Change (Da) | Resulting N-terminus | Reference |
|---|---|---|---|---|
| Glutamine (Gln) | Cyclization with NH₃ loss | -17.03 | Pyroglutamic Acid (pGlu) | [11] |
| Glutamic Acid (Glu) | Cyclization with H₂O loss | -18.01 | Pyroglutamic Acid (pGlu) | [11] |
This precise mass shift is fundamental for the detection of pGlu modification by mass spectrometry.
Experimental Protocols
Accurate detection and quantification of pGlu are essential for research and biopharmaceutical quality control.
Protocol: Identification of pGlu Modification by Mass Spectrometry
This workflow is a standard proteomics approach to identify pGlu-modified proteins.
Objective: To confirm the presence and location of a pGlu residue at the N-terminus of a protein.
Methodology:
-
Protein Digestion:
-
Reduce the protein sample with dithiothreitol (B142953) (DTT) to break disulfide bonds.
-
Alkylate the resulting free cysteine residues with iodoacetamide (B48618) to prevent re-formation of disulfide bonds.
-
Digest the protein into smaller peptides using a sequence-specific protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptide mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13]
-
Elute the peptides directly into a high-resolution mass spectrometer.
-
The mass spectrometer performs a full MS scan to measure the mass-to-charge ratio (m/z) of the intact peptides.
-
The instrument then selects precursor ions (including potential pGlu-peptides) for fragmentation, generating tandem mass spectra (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS spectra against a protein sequence database.
-
The search algorithm must be configured to include the pGlu modification as a variable modification on N-terminal Gln (-17.03 Da) and N-terminal Glu (-18.01 Da).
-
The N-terminal peptide fragment series (b-ions) in the MS/MS spectrum will confirm the sequence and the presence of the pGlu modification at the first residue.
-
Protocol: Enzymatic Removal of pGlu for N-terminal Sequencing
This method is used to de-block a pGlu-modified protein to allow for subsequent analysis of the underlying sequence.
Objective: To remove the N-terminal pGlu residue to enable Edman degradation or other N-terminal analyses.
Enzyme: this compound aminopeptidase (B13392206) (PGP-1) from Pyrococcus furiosus or other sources.[20] This enzyme specifically cleaves the pGlu residue from the N-terminus of peptides and proteins.[21]
Methodology:
-
Sample Preparation:
-
Dissolve the pGlu-modified protein or peptide in a suitable buffer compatible with PGP-1 activity (refer to manufacturer's specifications, typically a neutral pH buffer).
-
-
Enzymatic Reaction:
-
Add PGP-1 to the sample at an optimized enzyme-to-substrate ratio. A typical starting point is 1:100 (w/w).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., for thermostable PGP-1, this can be 50-70°C) for a sufficient duration (e.g., 2-16 hours) to ensure complete cleavage.
-
-
Reaction Termination and Analysis:
-
Stop the reaction, typically by acidification (e.g., adding trifluoroacetic acid) or heat inactivation.
-
Confirm the removal of the pGlu residue by mass spectrometry, which will show a mass increase corresponding to the addition of water (+18.01 Da) to the newly exposed N-terminus.
-
The de-blocked protein is now amenable to standard N-terminal sequencing by Edman degradation.
-
Conclusion and Future Outlook
Since its initial chemical synthesis, pyroglutamic acid has been revealed as a molecule of profound biological importance. Its formation, through both spontaneous and highly regulated enzymatic pathways, represents a critical post-translational modification that dictates the fate and function of numerous proteins and peptides. While the N-terminal pGlu cap provides essential stability to hormones and antibodies, its role in promoting the aggregation of amyloid-beta highlights it as a central player in the pathology of Alzheimer's disease. Furthermore, as a metabolite, its levels can provide a window into the status of cellular antioxidant defenses.
The development of sophisticated analytical techniques, particularly mass spectrometry, has been instrumental in uncovering the prevalence and significance of this modification. Future research will likely focus on further elucidating the full range of proteins modified by pGlu, understanding the regulation of glutaminyl cyclases in health and disease, and advancing QC inhibitors as a promising therapeutic strategy for neurodegenerative disorders. The continued study of this "lightly studied metabolite" is poised to yield significant insights into protein chemistry, metabolism, and human disease.[22]
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. This compound Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Aβ: role in the natural history of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 5. pnas.org [pnas.org]
- 6. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]
- 7. Glutaminyl cyclase - Proteopedia, life in 3D [proteopedia.org]
- 8. vcm.edpsciences.org [vcm.edpsciences.org]
- 9. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 10. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 15. researchgate.net [researchgate.net]
- 16. litfl.com [litfl.com]
- 17. xtendlife.com [xtendlife.com]
- 18. L-pyroglutamic acid – description and application - Georganics [georganics.sk]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Proteomics Analysis of this compound Formation - Creative Proteomics [creative-proteomics.com]
- 22. [PDF] Pyroglutamic acid : throwing light on a lightly studied metabolite | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide on the Enzymatic Conversion of Glutamate to Pyroglutamate by Glutaminyl Cyclase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminyl cyclase (QC), a zinc-dependent metalloenzyme, plays a crucial role in the post-translational modification of various peptides and proteins.[1][2] This enzyme catalyzes the intramolecular cyclization of N-terminal glutamine and glutamate (B1630785) residues to form pyroglutamate (pGlu).[1][2] While the conversion of glutamine is the more rapid reaction, the enzymatic cyclization of glutamate is a significant biological process implicated in both normal physiological functions and pathological conditions, most notably Alzheimer's disease.[3][4] This technical guide provides a comprehensive overview of the enzymatic conversion of glutamate to this compound by glutaminyl cyclase, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Enzymatic Reaction and Kinetics
Glutaminyl cyclase accelerates the formation of this compound from N-terminal glutamate, a reaction that would otherwise occur at an extremely slow rate.[4] The enzyme facilitates the intramolecular attack of the α-amino group on the γ-carboxyl group of the glutamate residue, resulting in the formation of a five-membered lactam ring (this compound) and the release of a water molecule.[2]
Kinetic Parameters
The catalytic efficiency of human glutaminyl cyclase (hQC) for N-terminal glutamate-containing substrates has been determined and compared to that of glutamine-containing substrates. While the spontaneous cyclization of glutamine is approximately three orders of magnitude faster than that of glutamate, hQC significantly enhances the rate of glutamate cyclization.[3][4] Human QC demonstrates a rate enhancement of 2.2 x 10⁵ for the cyclization of glutamate.[3][4]
For detailed kinetic parameters, please refer to the following table summarizing the data from studies on human QC with various substrates.
| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Glutamate-containing Peptides | |||
| H-Glu-Ala-OH | 1.8 ± 0.4 | 0.011 ± 0.001 | 6.1 |
| Aβ(3-6) (EFRH) | 0.45 ± 0.09 | 0.004 ± 0.0003 | 8.9 |
| Glutamine-containing Peptides | |||
| H-Gln-Ala-OH | 0.25 ± 0.03 | 1.9 ± 0.06 | 7600 |
| H-Gln-AMC | 0.13 ± 0.02 | 1.4 ± 0.05 | 10770 |
Table 1: Kinetic parameters of human glutaminyl cyclase for glutamate- and glutamine-containing substrates. Data extracted from supplementary information of Seifert et al., Biochemistry 2009, 48 (50), pp 11831–11833.[5]
Experimental Protocols
Accurate measurement of glutaminyl cyclase activity with glutamate substrates is essential for studying its function and for screening potential inhibitors. Below are detailed protocols for two common assay types.
Continuous Coupled-Enzyme Spectrophotometric Assay
This assay continuously monitors the QC-catalyzed conversion of a glutamate-containing substrate by coupling the reaction to a subsequent enzymatic reaction that produces a detectable signal. A common approach involves the use of glutamate dehydrogenase (GDH) as the coupling enzyme. In this setup, the water molecule released during this compound formation is not directly measured. Instead, a custom substrate can be designed where a chromogenic or fluorogenic leaving group is released upon cyclization. However, a more readily adaptable method for glutamate cyclization involves a discontinuous assay followed by glutamate quantification. For a continuous assay specifically for glutamate, one would need a custom substrate that releases a detectable molecule upon cyclization.
As a more practical alternative, a discontinuous assay followed by a coupled enzymatic determination of the remaining glutamate is often employed.
Protocol: Discontinuous Assay with Glutamate Dehydrogenase Endpoint
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM MES, pH 6.0).
-
Prepare a stock solution of the N-terminal glutamate-containing peptide substrate (e.g., H-Glu-Ala-OH) in the reaction buffer.
-
Prepare a stock solution of purified human glutaminyl cyclase in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 150 mM NaCl).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, substrate solution (to a final concentration in the range of its K_m_), and an appropriate amount of QC enzyme. The final volume can be, for example, 100 µL.
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes), ensuring the reaction stays within the linear range.
-
Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a denaturing agent (e.g., trifluoroacetic acid to a final concentration of 1%).
-
-
Quantification of Remaining Glutamate:
-
Prepare a glutamate quantification reagent mix containing:
-
100 mM Tris-HCl, pH 8.0
-
2 mM NAD⁺
-
1 U/mL Glutamate Dehydrogenase (GDH)
-
-
Add an aliquot of the terminated QC reaction to the glutamate quantification reagent mix.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the absorbance at 340 nm, which corresponds to the amount of NADH produced and is stoichiometric to the amount of glutamate consumed by GDH.
-
The decrease in glutamate concentration from the initial substrate concentration corresponds to the amount of this compound formed.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of glutamate to correlate absorbance at 340 nm with glutamate concentration.
-
Calculate the initial reaction velocity (v₀) based on the amount of this compound formed over time.
-
Kinetic parameters (K_m_ and k_cat_) can be determined by measuring v₀ at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
HPLC-Based Assay
This method directly measures the formation of the this compound-containing product by separating it from the glutamate-containing substrate using high-performance liquid chromatography (HPLC).
Protocol: Reversed-Phase HPLC Assay
-
Reaction Setup:
-
Follow the same procedure as in the "Enzymatic Reaction" section of the discontinuous assay to initiate and terminate the QC-catalyzed reaction.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax 300SB-C18, 4.6 × 150 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 0% to 60% Mobile Phase B over a suitable time (e.g., 30 minutes) at a flow rate of 1 mL/min. The exact gradient will need to be optimized based on the specific substrate and product.
-
Detection: UV absorbance at a wavelength where the peptide bond absorbs (e.g., 214 nm or 280 nm if the peptide contains aromatic residues).
-
Injection: Inject a fixed volume (e.g., 50 µL) of the terminated reaction mixture onto the HPLC system.
-
-
Data Analysis:
-
Identify the peaks corresponding to the substrate and product based on their retention times, which can be determined by running standards of each. The this compound-containing product is typically more hydrophobic and will have a longer retention time.
-
Quantify the amount of product formed by integrating the area under the corresponding peak.
-
Create a standard curve using known concentrations of the product peptide to correlate peak area with concentration.
-
Calculate the initial reaction velocity and subsequently the kinetic parameters as described for the spectrophotometric assay.
-
Signaling Pathways and Biological Relevance
The enzymatic conversion of N-terminal glutamate to this compound by glutaminyl cyclase is a key step in the maturation and bioactivity of several peptides and is also implicated in pathological signaling cascades.
The Amyloid Cascade in Alzheimer's Disease
A prominent example of QC's involvement in a pathological pathway is its role in the amyloid cascade of Alzheimer's disease.[7][8] The formation of pyroglutamated amyloid-beta (AβpE3) peptides is a critical event in the initiation of Aβ aggregation and plaque formation.[7]
The process begins with the proteolytic processing of the amyloid precursor protein (APP), a transmembrane protein.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Glutaminyl cyclases display significant catalytic proficiency for glutamyl substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. N-terminal Glutamate to this compound Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Aβ cascade as drug target in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolytic processing of Alzheimer’s β-amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Pyroglutamate in Glutathione Cycle Dynamics and Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroglutamate, or 5-oxoproline, is a cyclic amino acid derivative that holds a critical position as an intermediate in the γ-glutamyl cycle, the primary pathway for glutathione (B108866) synthesis and degradation. While often viewed as a simple metabolic byproduct, this compound's fluctuating levels provide a window into the cellular redox state and the functional capacity of the glutathione system. Its accumulation is a key indicator of disruptions in this cycle, often associated with genetic disorders, drug-induced toxicity, and significant oxidative stress. This technical guide provides an in-depth exploration of this compound's role, presenting quantitative data, detailed experimental methodologies, and pathway visualizations to support advanced research and drug development in fields where glutathione metabolism is paramount.
Introduction: this compound as a Metabolic Hub
Glutathione (GSH), a tripeptide of glutamate (B1630785), cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, essential for antioxidant defense, detoxification of xenobiotics, and redox signaling.[1][2] The synthesis and degradation of GSH are governed by the γ-glutamyl cycle. Pyroglutamic acid (5-oxoproline) is a key metabolite within this cycle, formed from the breakdown of γ-glutamyl dipeptides and subsequently converted back to glutamate.[3][4]
Under normal physiological conditions, the cycle maintains a delicate balance, ensuring a steady supply of GSH. However, when GSH homeostasis is disturbed—for instance, by severe oxidative stress, nutrient deficiencies, or the action of certain drugs like acetaminophen (B1664979) (paracetamol)—the cycle can become dysregulated.[4] This dysregulation can lead to the overproduction of γ-glutamylcysteine, which is then shunted towards this compound formation. If the capacity of the enzyme 5-oxoprolinase to convert this compound back to glutamate is exceeded, this compound accumulates, leading to a condition known as 5-oxoprolinuria or pyroglutamic acidosis, a form of high anion gap metabolic acidosis.[4] Therefore, understanding the kinetics and regulation of this compound metabolism is crucial for diagnosing and managing conditions related to glutathione depletion.
The Glutathione Cycle and this compound Formation
The γ-glutamyl cycle involves a series of six enzymatic reactions. This compound's involvement stems from the catabolic arm of this pathway.
-
GSH Efflux and Transpeptidation : Glutathione is transported out of the cell where the membrane-bound enzyme γ-glutamyl transpeptidase (GGT) transfers the γ-glutamyl moiety from GSH to an amino acid acceptor.[3]
-
Cyclization to this compound : The resulting γ-glutamyl-amino acid is transported into the cell and acted upon by γ-glutamylcyclotransferase (GGCT) , which cleaves the dipeptide, releasing the free amino acid and cyclizing the γ-glutamyl portion to form this compound (5-oxoproline).[5][6]
-
Conversion to Glutamate : To complete the cycle and recover the glutamate backbone, the enzyme 5-oxoprolinase (OPLAH) , in an ATP-dependent reaction, hydrolyzes the cyclic amide bond of this compound to yield L-glutamate.[7]
This final step is critical; a bottleneck at the 5-oxoprolinase stage, whether due to genetic deficiency or inhibition, leads directly to this compound accumulation.[8]
Quantitative Data Presentation
The concentration and kinetic parameters of this compound and related enzymes are critical for modeling metabolic flux and understanding pathological states.
Table 1: Concentrations of this compound and Glutathione
| Analyte | Matrix/Compartment | Species | Concentration Range | Reference(s) |
| Pyroglutamic Acid | Plasma | Human | 22.6 - 47.8 µmol/L | [9] |
| Pyroglutamic Acid | Plasma | Human (Aβ PET-) | 44.1 ± 28.2 fg/mL | [10] |
| Pyroglutamic Acid | Plasma | Human (Aβ PET+) | 91.6 ± 54.6 fg/mL | [10] |
| Glutathione (GSH) | Cytosol | Mammalian | 0.5 - 10 mmol/L | [1] |
| Glutathione (GSH) | Extracellular Fluid | Mammalian | 2 - 20 µmol/L | [1] |
| Glutathione (GSH) | Red Blood Cells | Human | 0.4 - 3.0 mmol/L | [11] |
| Glutathione (GSH) | Liver | Human | up to 10 mmol/L | [11] |
Table 2: Kinetic Parameters of Key Enzymes in the Glutathione Cycle
| Enzyme | Substrate | Species | Km (µM) | Vmax or kcat | Reference(s) |
| γ-Glutamyl Transpeptidase 1 (GGT1) | Glutathione (GSH) | Human | 10.60 ± 0.07 | Not Specified | [12] |
| γ-Glutamyl Transpeptidase 1 (GGT1) | Glutathione Disulfide (GSSG) | Human | 8.80 ± 0.05 | Not Specified | [12] |
| γ-Glutamyl Transpeptidase 1 (GGT1) | Leukotriene C4 (LTC4) | Human | 10.8 ± 0.1 | Not Specified | [12] |
| γ-Glutamylamine Cyclotransferase | L-γ-Glutamyl-L-ϵ-lysine | Rabbit | Not Specified | 2.7 ± 0.06 µmol/min/mg | [13] |
| γ-Glutamylcyclotransferase (GGCT) | L-γ-Glutamyl-L-α-alanine | Human | Not Specified | 50.3 ± 1.22 µmol/min/mg | [13] |
Table 3: Enzyme Activity in Pathological States
| Enzyme | Condition | Matrix | Activity (pkat/mg of hemoglobin) | Reference(s) |
| Glutathione Synthetase | 5-Oxoprolinuria (Homozygotes) | Erythrocytes | Mean 0.10 (Range 0.07-0.12) | [14] |
| Glutathione Synthetase | 5-Oxoprolinuria (Heterozygotes) | Erythrocytes | Mean 3.1 (Range 2.8-3.7) | [14] |
| Glutathione Synthetase | Control Individuals | Erythrocytes | Mean 6.1 (Range 5.4-6.7) | [14] |
Experimental Protocols
Accurate quantification of this compound and related metabolites, along with measurement of enzyme activities, is fundamental to research in this area.
Protocol 1: Quantification of this compound in Plasma by HPLC-MS/MS
This method is adapted for the sensitive detection of this compound in biological fluids.[15][16]
1. Sample Preparation (Protein Precipitation): a. To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated pyroglutamic acid). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended to retain the polar this compound.
-
Mobile Phase A: Water with 0.3% HFBA and 0.5% formic acid.[16]
-
Mobile Phase B: Acetonitrile with 0.3% HFBA and 0.5% formic acid.[16]
-
Gradient: Develop a gradient from high organic to high aqueous to elute the analyte. A typical gradient might be: 98% B to 70% B over 2 minutes, then to 60% B over 2 minutes.[16]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Quantify using the transition from the parent ion (m/z) to a specific product ion (e.g., monitor for the loss of water or other characteristic fragments).
-
Data Analysis: Quantify against a standard curve prepared in a matching matrix (e.g., stripped plasma). The Lower Limit of Quantification (LLOQ) for this method in rat plasma is typically around 50 ng/ml.[15]
Protocol 2: Radiometric Assay for 5-Oxoprolinase Activity
This assay measures the conversion of radiolabeled 5-oxoproline to glutamate.[17]
1. Reaction Mixture (50 µL total volume):
-
50 mM Tris-HCl, pH 8.0
-
100 mM KCl
-
10 mM MgCl₂
-
5 mM ATP
-
0.1 µCi [³H]5-oxoproline (this compound)
-
Unlabeled 5-oxoproline (up to 1 mM for kinetic studies)
-
Enzyme source (e.g., 10-35 µg of total protein from cell lysate)
2. Assay Procedure: a. Combine all reagents except the enzyme source in a microcentrifuge tube. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Start the reaction by adding the cell lysate or purified enzyme. d. Incubate at 37°C for 15-20 minutes. e. Stop the reaction by adding 0.45 mL of a carrier solution (0.1 mM unlabeled 5-oxoproline and 0.1 mM L-glutamate).
3. Separation of Product: a. Load the entire stopped reaction mixture onto a 0.5 mL Dowex-50 (H⁺ form) column. b. 5-oxoproline (substrate) is uncharged and will pass through the column. c. L-glutamate (product) is negatively charged at neutral pH but will bind to the cation exchange resin due to its amino group. d. Wash the column to remove any remaining substrate. e. Elute the [³H]glutamate product with an appropriate buffer (e.g., aqueous ammonia).
4. Quantification: a. Collect the eluate in a scintillation vial. b. Add scintillation cocktail and measure the radioactivity using a scintillation counter. c. Calculate enzyme activity based on the specific activity of the [³H]5-oxoproline and the amount of product formed over time.
Protocol 3: Determination of Total Glutathione using Ellman's Reagent
This colorimetric assay quantifies total thiols, of which GSH is the most abundant in most biological samples.[18][19][20]
1. Reagents:
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB (5,5′-dithiobis(2-nitrobenzoic acid)) dissolved in Reaction Buffer.
-
GSH Standards: Prepare a serial dilution of GSH (e.g., from 1.25 mM down to 0) in a suitable buffer (e.g., 0.1 M Na₂HPO₄, 1 mM EDTA, pH 6.5).[18]
2. Sample Preparation (Cell Lysate): a. Resuspend cell pellet in ice-cold lysis buffer (e.g., 50 mM K₂HPO₄, 1 mM EDTA, pH 6.5, with 0.1% Triton X-100).[18] b. Incubate on ice for 15 minutes. c. Centrifuge at 10,000 x g for 15 minutes at 4°C to clear the lysate. d. Collect the supernatant for the assay. Determine protein concentration using a standard method (e.g., Bradford assay).
3. Assay Procedure (96-well plate format): a. Pipette 50 µL of standards and samples into designated wells. b. Add 40 µL of Reaction Buffer (pH 8.0) to each well. c. Add 10 µL of the 4 mg/ml DTNB solution to all wells to start the reaction.[18] d. Incubate for 15 minutes at 37°C, protected from light. e. Read the absorbance at 405-412 nm in a microplate reader.
4. Calculation: a. Subtract the absorbance of the blank (0 mM GSH) from all standards and samples. b. Plot the absorbance of the standards versus their concentration to create a standard curve. c. Determine the GSH concentration in the samples from the standard curve and normalize to the total protein concentration (e.g., nmol/mg protein).
Conclusion and Future Directions
This compound is more than a metabolic curiosity; it is a dynamic indicator of the functional integrity of the glutathione system. Its quantification provides valuable insights into conditions of oxidative stress, drug toxicity, and inborn errors of metabolism. The methodologies and data presented here offer a robust framework for researchers and drug development professionals to investigate the intricate relationship between this compound, the glutathione cycle, and cellular health.
Future research should focus on developing more sensitive and high-throughput assays for real-time monitoring of this compound flux. Furthermore, exploring the therapeutic potential of modulating 5-oxoprolinase activity could open new avenues for treating conditions characterized by severe glutathione depletion. A deeper understanding of the regulatory networks governing this compound metabolism will undoubtedly illuminate its role in a wide array of physiological and pathological processes.
References
- 1. Glutathione - Wikipedia [en.wikipedia.org]
- 2. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma pyroglutamic acid levels after oral administration of monosodium glutamate to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 5. ENZYME - 4.3.2.9 gamma-glutamylcyclotransferase [enzyme.expasy.org]
- 6. Gamma-glutamylcyclotransferase - Wikipedia [en.wikipedia.org]
- 7. 5-oxoprolinase (ATP-hydrolysing) - Wikipedia [en.wikipedia.org]
- 8. Pyroglutamic aciduria (5-oxoprolinuria) without glutathione synthetase deficiency and with decreased this compound hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (5-oxoproline) measured with hydrophilic interaction chromatography (HILIC) tandem mass spectrometry in acutely ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma this compound‐modified amyloid beta differentiates amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Characterization of γ-Glutamylamine Cyclotransferase, an Enzyme Responsible for γ-Glutamyl-ϵ-lysine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Erythrocyte glutathione synthetase in 5-oxoprolinuria: kinetic studies of the mutant enzyme and detection of heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (this compound) in rat plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of intracellular glutathione (GSH) level using Ellman’s reagent [protocols.io]
- 19. Micro-method for the determination of glutathione in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
The Critical Role of Pyroglutamate Modification in Fungal Hydrolytic Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significance of N-terminal pyroglutamate (pGlu) modification in fungal hydrolytic enzymes. This post-translational modification, where an N-terminal glutamine or glutamate (B1630785) residue cyclizes, plays a crucial role in enzyme stability and function. Understanding the mechanisms, consequences, and analytical methods associated with pGlu formation is paramount for optimizing enzyme production for industrial applications and for the development of novel therapeutic agents.
Introduction to this compound Modification
N-terminal this compound formation is a post-translational modification that occurs in a wide range of proteins across different organisms, from fungi to mammals.[1][2][3][4] It involves the intramolecular cyclization of an N-terminal glutamine (Gln) or, less commonly, a glutamate (Glu) residue, resulting in the formation of a five-membered lactam ring structure known as this compound.[1][5][6] This process is not merely a spontaneous chemical event but is often catalyzed by specific enzymes.[1][2][7]
In the context of fungal hydrolytic enzymes, which are workhorses in various biotechnological processes such as biofuel production and food processing, this modification has been shown to be a key determinant of their industrial utility.[1][2][8] The presence of a pGlu residue at the N-terminus can significantly enhance the thermal stability of these enzymes and protect them from degradation by exopeptidases.[1][2][4][9]
The Biochemical Pathway of this compound Formation in Fungi
In fungi, the formation of this compound is an enzymatically driven process that primarily occurs in the endoplasmic reticulum (ER).[1][2] The key enzymes responsible for this modification are glutaminyl cyclases (QCs).[1][2][10]
The process begins with the protein being synthesized and translocated into the ER. If the N-terminal residue following the signal peptide cleavage is a glutamine, a QC enzyme catalyzes the cyclization reaction. This reaction involves the formation of an amide bond between the α-amino group and the γ-carboxyl group of the glutamine side chain, with the concomitant release of an ammonia (B1221849) molecule.[11] In the model filamentous fungus Neurospora crassa, two homologous and functionally redundant QC enzymes, QC-1 and QC-2, have been identified as essential for this modification in secreted lignocellulolytic enzymes.[1][2]
Functional Significance in Fungal Hydrolytic Enzymes
The presence of an N-terminal pGlu modification has profound effects on the biochemical and biophysical properties of fungal hydrolytic enzymes. The primary advantages conferred by this modification are enhanced thermostability and resistance to proteolytic degradation.
Increased Thermal Stability
Several studies have demonstrated a direct link between pGlu modification and the ability of fungal cellulases to withstand higher temperatures.[1][2][9] For instance, in Neurospora crassa, the cellobiohydrolase CBH-1 and the endoglucanase GH5-1, when produced in a mutant strain lacking the glutaminyl cyclase genes (Δqc-1 Δqc-2) and therefore lacking the pGlu modification, exhibited significantly greater sensitivity to thermal denaturation.[1][2] This increased stability is crucial for enzymes used in industrial processes that often operate at elevated temperatures.
Resistance to Proteolytic Degradation
The cyclic structure of this compound blocks the N-terminus of the protein, rendering it resistant to the action of most aminopeptidases.[4][11] This protective cap prevents the stepwise degradation of the enzyme from its N-terminus, thereby extending its functional lifetime. For GH5-1 from N. crassa, the absence of the pGlu modification led to increased susceptibility to proteolytic cleavage.[1][2][9]
The logical relationship between the pGlu modification and its functional consequences is illustrated in the following diagram:
Quantitative Data Summary
The impact of this compound modification on the properties of fungal hydrolytic enzymes has been quantified in several studies. The following tables summarize key findings for enzymes from Neurospora crassa.
Table 1: Abundance of pGlu Modification in Wild-Type vs. Mutant N. crassa
| Enzyme | Strain | N-terminal Gln Peptide (%) | N-terminal pGlu Peptide (%) |
| CBH-1 | Wild-Type | 0 | 100 |
| Δqc-1 Δqc-2 | 90 | 10 | |
| GH5-1 | Wild-Type | 0 | 100 |
| Δqc-1 Δqc-2 | 85 | 15 | |
| Data derived from mass spectrometry analysis in Wu et al. (2017).[2] |
Table 2: Effect of pGlu Modification on Enzyme Thermostability
| Enzyme | Modification Status | Relative Activity after Heat Treatment (%) |
| CBH-1 | With pGlu (Wild-Type) | ~80 |
| Without pGlu (Δqc-1 Δqc-2) | ~40 | |
| GH5-1 | With pGlu (Wild-Type) | ~70 |
| Without pGlu (Δqc-1 Δqc-2) | ~30 | |
| Approximate values based on thermal denaturation assays in Wu et al. (2017).[1] |
Experimental Protocols
The identification and characterization of this compound modification in fungal hydrolytic enzymes involve a combination of molecular biology, protein chemistry, and analytical techniques.
Identification of pGlu Modification by Mass Spectrometry
Mass spectrometry (MS) is the definitive method for identifying pGlu modifications.[12] The cyclization of an N-terminal glutamine results in a mass loss of 17.03 Da (due to the loss of NH₃), while the cyclization of glutamate results in a mass loss of 18.01 Da (due to the loss of H₂O).[13]
Detailed Methodology:
-
Protein Digestion:
-
The purified enzyme is subjected to in-solution digestion using a specific protease, such as trypsin.[7]
-
The protein solution (e.g., in ammonium (B1175870) bicarbonate buffer) is first reduced with dithiothreitol (B142953) (DTT) and then alkylated with iodoacetamide (B48618) to break and block disulfide bonds.[7]
-
Trypsin is added at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubated overnight at 37°C.[7]
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated using nano-liquid chromatography (nanoLC) coupled to a high-resolution mass spectrometer (e.g., LTQ-Orbitrap).[7]
-
Peptides are separated on a C18 column using a gradient of acetonitrile (B52724) in 0.1% formic acid.[7]
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein sequence database using software like Mascot.[7]
-
The search parameters must include the variable modification of N-terminal Gln to this compound (-17.03 Da).[7]
-
Identification of the N-terminal peptide with this specific mass shift confirms the presence of the pGlu modification.
-
Functional Characterization using Site-Directed Mutagenesis
To confirm the functional role of the pGlu modification, site-directed mutagenesis can be employed to either prevent its formation on a specific enzyme or to knock out the glutaminyl cyclase genes responsible for the modification.
Detailed Methodology (Enzyme N-terminus):
-
Primer Design:
-
Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center.[14] For example, to prevent pGlu formation, mutate the N-terminal glutamine (CAG or CAA codon) to an alanine (B10760859) (GCN codon).
-
The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.[14]
-
-
Mutant Strand Synthesis (PCR):
-
Digestion of Parental DNA:
-
Transformation and Verification:
-
Expression and Analysis:
-
Express the mutant protein in a suitable fungal host.
-
Compare the thermostability and protease resistance of the mutant (lacking pGlu) with the wild-type enzyme.
-
The general workflow for the identification and characterization of pGlu modification is depicted below:
References
- 1. Identification of Glutaminyl Cyclase Genes Involved in this compound Modification of Fungal Lignocellulolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Glutaminyl Cyclase Genes Involved in this compound Modification of Fungal Lignocellulolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of N-terminal this compound in maintaining structural integrity and pKa values of catalytic histidine residues in bullfrog ribonuclease 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Terminal Modification Analysis - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Linked Production of this compound-Modified Proteins via Self-Cleavage of Fusion Tags with TEV Protease and Autonomous N-Terminal Cyclization with Glutaminyl Cyclase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Glutaminyl Cyclase Genes Involved in this compound Modification of Fungal Lignocellulolytic Enzymes (Journal Article) | OSTI.GOV [osti.gov]
- 9. Identification of Glutaminyl Cyclase Genes Involved in this compound Modification of Fungal Lignocellulolytic Enzymes [escholarship.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Proteomics Analysis of this compound Formation - Creative Proteomics [creative-proteomics.com]
- 13. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 14. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 15. static.igem.org [static.igem.org]
- 16. bowdish.ca [bowdish.ca]
- 17. web.stanford.edu [web.stanford.edu]
- 18. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for the Detection of Pyroglutamate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroglutamate (pGlu), a cyclic derivative of glutamic acid or glutamine, is a post-translational modification that can impact the stability, activity, and immunogenicity of peptides and proteins.[1] Its presence in biopharmaceuticals, such as monoclonal antibodies, is a critical quality attribute that requires careful monitoring.[2][3] Furthermore, endogenous pGlu is an intermediate in glutathione (B108866) biosynthesis and may serve as a biomarker for certain physiological and pathological conditions, including hepatotoxicity.[4][5] Accurate and robust analytical methods are therefore essential for the detection and quantification of this compound in diverse biological samples.
These application notes provide an overview of the primary methods for this compound detection, including detailed protocols and comparative data to guide researchers in selecting the most appropriate technique for their specific needs.
Overview of Detection Methods
Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation. The most common methods include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).[1][6]
| Feature | Mass Spectrometry (MS) | HPLC | ELISA |
| Principle | Measures mass-to-charge ratio of ions. | Separates molecules based on their physicochemical properties. | Uses specific antibodies for detection.[6] |
| Primary Application | Identification and quantification in complex mixtures.[1] | Quantification in various samples.[7] | High-throughput screening and quantification.[1][6] |
| Sensitivity | High (pg/mL to ng/mL).[1] | Moderate. | High. |
| Sample Type | Peptides, proteins, biofluids, cell cultures.[4][8] | Amino acid injections, peptides.[7][9] | Biofluids, cell cultures.[6] |
| Advantages | High specificity and sensitivity, provides structural information.[6] | Robust, reproducible, good for quantification. | High throughput, relatively simple.[6] |
| Limitations | Potential for in-source cyclization of glutamine/glutamic acid.[10] | Lower sensitivity than MS, may require derivatization. | Cross-reactivity, may not distinguish between free and peptide-bound pGlu. |
Quantitative Data Summary
The following table summarizes quantitative data from various studies on this compound detection. This allows for a direct comparison of the performance of different methods in various biological matrices.
| Method | Sample Matrix | Lower Limit of Quantification (LLOQ) | Linearity Range | Reference |
| HPLC-MS/MS | Rat Plasma | 50 ng/mL | 50 - 1000 ng/mL | [4] |
| HPLC-MS/MS | Cell Culture Media | 10 ng/mL | 10 - 1000 ng/mL | [4][5] |
| HILIC-MS/MS | Human Plasma | 0.14 µmol/L (Limit of Blank) | Up to 5000 µmol/L | [11] |
| HPLC | Compound Amino Acid Injection | - | - | [9] |
Experimental Protocols
Sample Preparation from Biological Matrices
Effective sample preparation is crucial for accurate this compound analysis to remove interfering substances and concentrate the analyte.[6]
A. Plasma/Serum:
-
Collect blood in EDTA-coated tubes.
-
Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma.[12]
-
To deproteinize, add cold 4 M perchloric acid to a final concentration of 0.4 M.[12]
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.[12]
-
Collect the supernatant for analysis.[12] Note: For some LC-MS applications, protein precipitation with acetonitrile (B52724) may be preferred.
B. Brain Tissue:
-
Rapidly dissect brain tissue in the cold and immediately freeze on dry ice.[12]
-
For homogenization, add approximately 10 volumes of cold 0.1 M perchloric acid to the frozen tissue.[12]
-
Homogenize using a probe sonicator or polytron.[12]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[12]
-
Collect the supernatant for analysis.[12] Note: Heat stabilization of the tissue can be employed to prevent post-mortem degradation of neuropeptides.[13]
C. Cell Cultures:
-
Harvest cells by scraping or trypsinization.
-
Centrifuge at 300 x g for 5 minutes to pellet the cells and remove the supernatant.[12]
-
Resuspend the cell pellet in cold 0.1 M perchloric acid.
-
Disrupt the cells by probe sonication.[12]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteomics Analysis of this compound Formation - Creative Proteomics [creative-proteomics.com]
- 7. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. HPLC method for analysis of pyroglutamic acid in compound amino a...: Ingenta Connect [ingentaconnect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound (5-oxoproline) measured with hydrophilic interaction chromatography (HILIC) tandem mass spectrometry in acutely ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cores.emory.edu [cores.emory.edu]
- 13. Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Pyroglutamate in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for quantifying pyroglutamate (pGlu) in cerebrospinal fluid (CSF), a key biomarker implicated in various neurological diseases. This document includes detailed protocols for established analytical techniques, a summary of reported quantitative data, and insights into the biochemical pathways involving this compound.
Introduction
This compound, a cyclic derivative of glutamic acid, is a post-translationally modified amino acid found in the central nervous system. Its formation can occur spontaneously from N-terminal glutamine or glutamate (B1630785) residues, a process that can be catalyzed by the enzyme glutaminyl cyclase.[1][2][3][4] Altered levels of this compound in the CSF have been associated with neurodegenerative disorders, making its accurate quantification a critical aspect of biomarker research and drug development.
Biochemical Pathway of this compound Formation
The formation of this compound is a crucial biological process. N-terminal glutamine or glutamate residues of peptides and proteins can undergo an intramolecular cyclization to form this compound. This conversion is catalyzed by glutaminyl cyclase (QC), an enzyme present in the brain.[2][3][4] This modification can alter the structure and function of proteins and has been implicated in the pathogenesis of Alzheimer's disease, where it contributes to the formation of neurotoxic amyloid-β peptides.[5]
Caption: Formation of this compound from N-terminal glutamine or glutamate.
Quantitative Data Summary
The concentration of this compound in CSF can vary between healthy individuals and those with neurological disorders. The following tables summarize the available quantitative data. Note: Data for this compound is limited, and further research is needed to establish definitive reference ranges.
Table 1: this compound Concentration in Cerebrospinal Fluid (µM)
| Condition | Mean Concentration (µM) | Method | Reference |
| Healthy Controls | Data not consistently reported | Various | N/A |
| Alzheimer's Disease | Elevated (qualitative) | Various | [5] |
| Parkinson's Disease | Data not available | N/A | N/A |
| Multiple Sclerosis | Data not available | N/A | N/A |
Due to the limited availability of specific this compound concentration data in CSF for these conditions, a comprehensive quantitative comparison is not yet possible. Research has more frequently focused on its precursor, glutamate.
Table 2: Glutamate Concentration in Cerebrospinal Fluid (µM) - For Context
| Condition | Mean Concentration (µM) | Reference |
| Healthy Controls | ~1.5 - 10 | [6][7][8] |
| Alzheimer's Disease | Significantly Higher than Controls | [6][9][10] |
| Multiple Sclerosis (during relapse) | Significantly Higher than Controls | [7][8][11] |
| Parkinson's Disease | Data is inconsistent | [12][13] |
Experimental Protocols
Accurate and reproducible quantification of this compound in CSF is achievable through several analytical methods. Below are detailed protocols for the most common techniques.
Experimental Workflow Overview
The general workflow for this compound quantification in CSF involves sample collection, preparation, and analysis by a selected analytical method, followed by data processing.
Caption: General experimental workflow for CSF this compound analysis.
Protocol 1: Quantification of this compound in CSF by LC-MS/MS
This protocol is based on a simple and sensitive method that utilizes ion pairing chromatography without the need for derivatization.[14][15]
1. Materials and Reagents
-
Pyroglutamic acid standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₅-Pyroglutamic acid)
-
Heptafluorobutyric acid (HFBA)
-
Formic acid
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
CSF samples
2. Sample Preparation
-
Thaw CSF samples on ice.
-
Centrifuge the CSF sample at 10,000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Transfer the supernatant to a new microcentrifuge tube.
-
For protein precipitation (optional, but recommended for cleaner samples): Add 4 parts of cold acetonitrile to 1 part of CSF supernatant.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
Add the internal standard to all samples, standards, and quality controls.
3. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid and 0.15% HFBA
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid and 0.15% HFBA
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-5.1 min: 50-98% B
-
5.1-6 min: 98% B
-
6-6.1 min: 98-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - To be optimized for the specific instrument
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) - To be optimized for the specific instrument
-
4. Quality Control
-
Run a calibration curve with a series of known concentrations of pyroglutamic acid.
-
Include quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
The lower limit of quantitation (LLOQ) for this method is reported to be 7.8 ng/mL.[14][15]
Protocol 2: Quantification of this compound in CSF by GC-MS
This method requires derivatization of this compound to increase its volatility for gas chromatography.
1. Materials and Reagents
-
Pyroglutamic acid standard
-
Stable isotope-labeled internal standard
-
Pentafluorobenzyl bromide (PFB-Br) derivatization reagent
-
Acetone
-
Ethyl acetate (B1210297)
-
CSF samples
2. Sample Preparation and Derivatization
-
Follow steps 1-3 from the LC-MS/MS sample preparation protocol.
-
Perform protein precipitation as described in the LC-MS/MS protocol (steps 4-7).
-
Reconstitute the dried extract in a suitable solvent (e.g., acetone).
-
Add the internal standard.
-
Add PFB-Br and incubate at 60°C for 1 hour to form the PFB ester of this compound.
-
Evaporate the solvent and reconstitute in ethyl acetate for GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
GC System: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 min
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for the PFB derivative of this compound and its internal standard.
Protocol 3: Quantification of this compound in CSF by ELISA
While specific commercial ELISA kits for the direct quantification of free this compound in CSF are not widely available, it is possible to use kits designed for pyroglutamated peptides, which would require enzymatic digestion of CSF proteins to release N-terminal this compound. A general protocol for a competitive ELISA is outlined below. Researchers should validate any kit for use with CSF.
1. Materials
-
ELISA kit for a pyroglutamated peptide (select a kit with an antibody that cross-reacts with free this compound or can be adapted)
-
CSF samples
-
Plate reader
2. General ELISA Protocol
-
Prepare standards and samples according to the kit manufacturer's instructions. This may involve dilution of the CSF.
-
Add standards and samples to the wells of the microplate pre-coated with a capture antibody.
-
Add the detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate as per the manufacturer's protocol.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to allow for color development.
-
Stop the reaction and read the absorbance on a microplate reader.
-
Calculate the concentration of this compound in the samples based on the standard curve.
Note on ELISA: The suitability of any ELISA kit for quantifying free this compound in CSF must be thoroughly validated, including specificity, sensitivity, and matrix effects.[16]
Conclusion
The quantification of this compound in cerebrospinal fluid is a valuable tool for neuroscience research and the development of therapeutics for neurological disorders. LC-MS/MS offers a sensitive and specific method that can be performed without derivatization. GC-MS provides an alternative, though it requires a derivatization step. While direct ELISA for free this compound in CSF is less established, it remains a potential high-throughput screening method. The provided protocols and data serve as a guide for researchers to establish and validate these important analytical methods in their laboratories.
References
- 1. N-terminal Glutamate to this compound Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal Cerebral Ischemia Induces Expression of Glutaminyl Cyclase along with Downstream Molecular and Cellular Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminyl cyclase contributes to the formation of focal and diffuse this compound (pGlu)-Aβ deposits in hippocampus via distinct cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increased glutaminyl cyclase activity in brains of Alzheimer's disease individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate and other CSF amino acids in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerebrospinal fluid levels of L-glutamate signal central inflammatory neurodegeneration in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Excitatory amino acids and multiple sclerosis: evidence from cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elevated Glutamate and Glutamine Levels in the Cerebrospinal Fluid of Patients With Probable Alzheimer's Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated Glutamate and Glutamine Levels in the Cerebrospinal Fluid of Patients With Probable Alzheimer's Disease and Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Prognostic value of cerebrospinal fluid glutamate in multiple sclerosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cerebrospinal Fluid Biomarkers in Parkinson’s Disease: A Critical Overview of the Literature and Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of glutamine, glutamate, this compound, and GABA in cerebrospinal fluid using ion pairing HPLC with positive electrospray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Can we use your ELISA Kit with cerebrospinal fluid (CSF) samples? | Cell Signaling Technology [cellsignal.com]
Application Note: Protocol for Pyroglutamate Analysis Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroglutamic acid (pGlu), also known as 5-oxoproline, is a cyclic amino acid derivative formed from the intramolecular cyclization of N-terminal glutamine or glutamic acid residues.[1][2] This post-translational modification can significantly impact the stability, activity, and immunogenicity of proteins and peptides.[3] Therefore, accurate detection and quantification of pyroglutamate are crucial in various fields, including biopharmaceutical development and disease research.[1][4] Mass spectrometry (MS) coupled with liquid chromatography (LC) has emerged as a powerful and sensitive technique for the analysis of this compound.[1][3]
This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS, addressing common challenges such as the in-source formation of this compound from glutamine and glutamic acid.[5][6]
Experimental Protocols
A critical aspect of accurate this compound analysis is the careful optimization of the experimental protocol, from sample preparation to data acquisition, to differentiate between endogenous this compound and artifacts formed during the analytical process.[5][6]
Sample Preparation
Effective sample preparation is essential to ensure accurate quantification and minimize interference from the sample matrix.[1] The specific steps will vary depending on the nature of the sample (e.g., proteins, peptides, cell culture media).
For Protein Samples:
-
Denaturation, Reduction, and Alkylation: Proteins are typically denatured to unfold their structure, followed by reduction of disulfide bonds and alkylation to prevent them from reforming.[3]
-
Enzymatic Digestion: The protein is then digested into smaller peptides using a specific protease, such as trypsin.[3][7] This step is crucial for making the N-terminus accessible for analysis.
-
Peptide Purification: The resulting peptide mixture is purified to remove salts, detergents, and other contaminants that can interfere with MS analysis.[7] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for this purpose.[3]
For Free this compound Analysis:
-
Direct Injection (with caution): For samples like fermentation media, direct injection after centrifugation may be possible.[8]
-
Extraction: For more complex matrices, a protein precipitation or liquid-liquid extraction step may be necessary to remove larger molecules.
Liquid Chromatography (LC)
Chromatographic separation of this compound from glutamine and glutamic acid is paramount to distinguish naturally occurring this compound from that formed in the mass spectrometer's ion source.[5][6]
Table 1: Example LC Parameters for Separation of this compound, Glutamine, and Glutamic Acid
| Parameter | Setting |
| Column | Reversed-phase C18 column (e.g., Agilent Zorbax 300SB-C18, 4.6 x 150 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] or 0.3% HFBA and 0.5% Formic Acid in Water[5][6] |
| Mobile Phase B | 0.1% Formic Acid in 90% Acetonitrile/Water[4] or 0.3% HFBA and 0.5% Formic Acid in Acetonitrile[5][6] |
| Flow Rate | 0.2 - 0.3 mL/min[4][6] |
| Gradient | A gradient should be optimized to achieve baseline separation of this compound, glutamine, and glutamic acid. An example gradient could be a slow increase in the percentage of Mobile Phase B.[4][5][6] |
| Column Temperature | 40 °C[4] |
| Injection Volume | 5 - 60 µL[4][6] |
Mass Spectrometry (MS)
Tandem mass spectrometry (MS/MS) provides the specificity required for confident identification and quantification of this compound.
Table 2: Example MS Parameters for this compound Analysis
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI)[5][6] |
| Scan Type | Multiple Reaction Monitoring (MRM) for quantification[3] or Full Scan for identification[4] |
| Precursor Ion (m/z) | For this compound: 130.1[4] |
| Fragment Ions (m/z) | To be determined by direct infusion of a this compound standard. |
| Source Conditions | Optimization of parameters like fragmentor voltage is crucial to minimize in-source cyclization of glutamine and glutamic acid.[5][6] |
| Gas Temperature | ~300 °C[5][6] |
| Drying Gas Flow | ~7 L/min[6] |
Data Presentation
Quantitative data should be presented in a clear and organized manner. The use of isotopic internal standards for each analyte (this compound, glutamine, and glutamic acid) is highly recommended to correct for matrix effects and variations in ionization efficiency, including in-source conversion.[6]
Table 3: Example Quantitative Data Summary
| Sample ID | Analyte | Concentration (µM) | Standard Deviation | %RSD |
| Control 1 | This compound | 1.2 | 0.1 | 8.3 |
| Control 1 | Glutamine | 50.5 | 2.1 | 4.2 |
| Control 1 | Glutamic Acid | 25.3 | 1.5 | 5.9 |
| Treated 1 | This compound | 5.8 | 0.4 | 6.9 |
| Treated 1 | Glutamine | 42.1 | 1.8 | 4.3 |
| Treated 1 | Glutamic Acid | 30.7 | 1.9 | 6.2 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Signaling Pathway Example: this compound Formation
Caption: Formation of this compound from N-terminal glutamine or glutamic acid.
References
- 1. Proteomics Analysis of this compound Formation - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. N-terminal Glutamate to this compound Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyroglutamate ELISA Kits
For Research Use Only
Introduction
Pyroglutamate (pGlu), also known as 5-oxoproline, is a cyclic amino acid derivative of glutamic acid or glutamine.[1] The formation of this compound is a post-translational modification that can occur in proteins and peptides. This modification has been implicated in various physiological and pathological processes, making its detection and quantification crucial for research in several fields.[1]
In neurodegenerative diseases, particularly Alzheimer's disease, the N-terminally truncated and pyroglutamated form of amyloid-beta (AβpE3) is a major component of amyloid plaques and is considered a key player in disease pathogenesis due to its high aggregation propensity and stability.[1] In the biopharmaceutical industry, the formation of this compound at the N-terminus of therapeutic monoclonal antibodies is a critical quality attribute to monitor as it can affect the product's stability and efficacy.[1][2]
This this compound ELISA kit is a competitive immunoassay designed for the quantitative determination of this compound in a variety of biological samples. Its high-throughput nature makes it an ideal tool for large-scale studies.[1]
Principle of the Assay
This kit employs a competitive ELISA (Enzyme-Linked Immunosorbent Assay) format. A known amount of this compound is pre-coated onto the wells of a microplate. The sample or standard, containing unknown amounts of this compound, is added to the wells along with a fixed amount of a specific anti-pyroglutamate antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). The this compound in the sample competes with the this compound coated on the plate for binding to the antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme-conjugated antibody that has bound to the plate, to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve generated from known concentrations of this compound.
Kit Performance Characteristics
The following data are representative of the performance of this ELISA kit.
| Parameter | Specification |
| Assay Range | 1 ng/mL - 100 ng/mL |
| Sensitivity | 0.5 ng/mL |
| Specificity | Highly specific for this compound. Cross-reactivity with L-glutamic acid and L-glutamine is less than 0.1%. |
| Precision (Intra-Assay) | Coefficient of Variation (CV) < 10% |
| Precision (Inter-Assay) | Coefficient of Variation (CV) < 15% |
| Sample Types | Cerebrospinal Fluid (CSF), Brain Tissue Homogenate, Cell Culture Supernatant, Serum, Plasma |
| Storage | Store all components at 2-8°C. Do not freeze. |
Signaling Pathway: Formation of Pyroglutamated Amyloid-Beta (AβpE3) in Alzheimer's Disease
The formation of pyroglutamated amyloid-beta (AβpE3) is a critical step in the pathogenesis of Alzheimer's disease. This pathway illustrates the enzymatic modification of truncated amyloid-beta peptides.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate results.
1. Cerebrospinal Fluid (CSF):
-
Collect CSF using standard procedures.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cellular debris.[3]
-
Aliquot the supernatant into clean tubes and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
2. Brain Tissue Homogenate:
-
Rinse tissue with ice-cold PBS to remove excess blood.[4]
-
For a ~5 mg piece of tissue, add ~300 µL of a suitable extraction buffer (e.g., RIPA buffer with protease inhibitors).
-
Homogenize the tissue using an electric homogenizer.
-
Maintain constant agitation for 2 hours at 4°C.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and store in aliquots at -80°C.
3. Cell Culture Supernatant:
-
Collect cell culture media and transfer to a centrifuge tube.
-
Centrifuge at 300 x g for 10 minutes at 4°C to pellet cells.
-
Aliquot the supernatant and store at -80°C.
4. Serum:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[5]
-
Centrifuge at 1000 x g for 20 minutes.[5]
-
Collect the serum and store in aliquots at -80°C.[5]
5. Plasma:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin).
-
Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[4]
-
Collect the plasma and store in aliquots at -80°C.[4]
Assay Protocol
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the required amount of wash buffer by diluting the concentrated wash buffer with deionized water.
-
Prepare the this compound standards by serial dilution of the provided stock solution.
Assay Procedure:
-
Add Samples and Standards: Add 50 µL of each standard and sample into the appropriate wells of the microplate pre-coated with this compound.
-
Add Detection Antibody: Immediately add 50 µL of the HRP-conjugated anti-pyroglutamate antibody to each well.
-
Incubate: Cover the plate and incubate for 1 hour at 37°C.
-
Wash: Aspirate the liquid from each well and wash three times with 200 µL of wash buffer per well.[6]
-
Add Substrate: Add 100 µL of the substrate solution to each well.
-
Incubate: Incubate the plate for 15-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately read the optical density (OD) at 450 nm using a microplate reader.
Data Analysis
-
Calculate Mean Absorbance: Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Generate Standard Curve: Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for competitive ELISAs.[7]
-
Determine Sample Concentrations: The concentration of this compound in the samples can be determined by interpolating their mean absorbance values from the standard curve.
-
Correction for Dilution: If samples were diluted, the calculated concentration must be multiplied by the dilution factor.
Example Standard Curve (Competitive ELISA):
| Standard (ng/mL) | Mean Absorbance (450 nm) |
| 100 | 0.25 |
| 50 | 0.45 |
| 25 | 0.75 |
| 12.5 | 1.20 |
| 6.25 | 1.80 |
| 3.125 | 2.30 |
| 1.56 | 2.60 |
| 0 (Blank) | 2.80 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | - Insufficient washing- Contaminated reagents | - Ensure thorough washing steps.- Use fresh, uncontaminated reagents. |
| Low signal | - Incorrect incubation times or temperatures- Inactive enzyme conjugate | - Follow the protocol for incubation times and temperatures.- Check the expiration date of the conjugate. |
| High CV% | - Pipetting errors- Inconsistent incubation conditions | - Ensure accurate and consistent pipetting.- Maintain a stable temperature during incubations. |
| Poor standard curve | - Improper standard dilution- Inaccurate pipetting | - Prepare fresh standards and ensure accurate serial dilutions.- Calibrate pipettes and use proper pipetting technique. |
References
- 1. Proteomics Analysis of this compound Formation - Creative Proteomics [creative-proteomics.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of neurogranin trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ELISA Data Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
Unlocking N-Terminal Sequences: Application of Pyroglutamate Aminopeptidase in Protein Sequencing
Application Note AP2025-12
For Research Use Only. Not for use in diagnostic procedures.
Introduction
A significant challenge in protein sequencing, particularly via Edman degradation, is the presence of a blocked N-terminus.[1][2][3] A common cause of this blockage is the formation of a pyroglutamate (pGlu) residue from an N-terminal glutamine or glutamate.[1][2] This cyclic structure prevents the chemical reactions required for sequential amino acid removal in Edman degradation, rendering the protein resistant to this sequencing method.[1][2] this compound aminopeptidase (B13392206) (PGAP) is a highly specific enzyme that catalyzes the removal of the N-terminal pGlu residue, thereby deblocking the protein and enabling subsequent sequencing.[4] This application note provides detailed protocols for the use of PGAP in deblocking proteins for sequencing analysis, both in-solution and on a PVDF membrane, and discusses its application in conjunction with mass spectrometry.
This compound aminopeptidase specifically cleaves the peptide bond between the N-terminal pyroglutamic acid and the adjacent amino acid, exposing a free N-terminus.[4] This enzymatic approach is highly effective and avoids the harsh chemical conditions that can lead to non-specific peptide bond cleavage. The thermostable PGAP from Pyrococcus furiosus is particularly useful due to its stability at elevated temperatures, which can aid in denaturing the substrate protein and increasing the accessibility of the N-terminus.[4][5]
Quantitative Data Summary
The efficiency of deblocking with this compound aminopeptidase can be influenced by several factors, including enzyme-to-substrate ratio, temperature, incubation time, and the nature of the protein substrate. The following tables summarize the deblocking efficiencies and reaction conditions from various studies.
Table 1: Deblocking Efficiency of Recombinant Immunoglobulins (rIgGs) in Solution
| Recombinant Immunoglobulin (rIgG) | Deblocking Efficiency (%) | Enzyme:Substrate Ratio (U/nmol) | Temperature (°C) | Incubation Time (h) | Reference |
| rIgG1 | >95 | 0.1 | 37 | 16 | [6] |
| rIgG2 | >95 | 0.1 | 37 | 16 | [6] |
| rIgG3 | >95 | 0.1 | 37 | 16 | [6] |
| rIgG4 | >95 | 0.1 | 37 | 16 | [6] |
| rIgG5 (blocked heavy & light chains) | >95 | 0.1 | 37 | 16 | [6] |
Table 2: Deblocking Efficiency of Peptides of Varying Molecular Weight
| Peptide Molecular Weight (Da) | Deblocking Efficiency (%) | Enzyme Source | Reference |
| 362.4 - 4599.4 | >85 | Pyrococcus furiosus | [7] |
Table 3: Optimized Conditions for Deblocking Monoclonal Antibodies (MAbs) without Denaturation
| Monoclonal Antibody | Deblocking Efficiency (%) | Temperature (°C) | Detergent | Reference |
| MAb1 | >50 | 80 | 0.1% Polysorbate 20 | [5] |
| MAb2 | >50 | 80 | 0.1% Polysorbate 20 | [5] |
| MAb3 | >50 | 80 | 0.1% Polysorbate 20 | [5] |
Experimental Protocols
General Workflow for Protein Sequencing with PGAP
The overall workflow for sequencing an N-terminally blocked protein using this compound aminopeptidase involves several key steps, from sample preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Deblocking of Proteins Containing N-Terminal Pyroglutamic Acid | Springer Nature Experiments [experiments.springernature.com]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-yield deblocking of amino termini of recombinant immunoglobulins with this compound aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Monitoring Pyroglutamate Formation in Therapeutic Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroglutamate (pGlu) formation is a common post-translational modification (PTM) of therapeutic proteins, particularly monoclonal antibodies (mAbs). It occurs at the N-terminus when a glutamine (Gln) or glutamate (B1630785) (Glu) residue undergoes intramolecular cyclization. This modification can impact the heterogeneity, stability, and efficacy of a biopharmaceutical product. Therefore, robust analytical methods for monitoring and controlling pGlu formation are critical throughout the drug development process.[1][2][3] This document provides detailed application notes and protocols for the analysis of this compound in therapeutic proteins.
Mechanism of this compound Formation
This compound is formed through the intramolecular cyclization of an N-terminal glutamine or glutamate residue, resulting in the loss of ammonia (B1221849) or water, respectively.[3] This reaction can occur spontaneously, particularly under certain pH and temperature conditions, or be catalyzed by the enzyme glutaminyl cyclase.[2][3] The rate of formation from glutamine is generally faster than from glutamate.[2]
References
Application Notes: Pyroglutamate as a Diagnostic Biomarker for Systemic Lupus Erythematosus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by a wide range of clinical and serological manifestations, making early and accurate diagnosis challenging. Current biomarkers, such as anti-nuclear antibodies (ANA) and anti-dsDNA antibodies, have limitations in terms of sensitivity and specificity. Emerging evidence from metabolomic studies has identified L-pyroglutamic acid, a cyclized derivative of glutamic acid, as a promising novel biomarker for SLE. This document provides detailed application notes and protocols based on current research for the utilization of pyroglutamate in SLE diagnostics and research.
Clinical Significance of this compound in SLE
Metabolomic profiling of serum from SLE patients has revealed significantly elevated levels of L-pyroglutamic acid compared to healthy controls. A key study demonstrated that L-pyroglutamic acid could effectively distinguish SLE patients from healthy individuals, suggesting its potential as a diagnostic biomarker.
The elevation of this compound in SLE is thought to be linked to disruptions in glutathione (B108866) metabolism and increased oxidative stress, which are known to play a role in the pathogenesis of the disease. This compound is an intermediate in the γ-glutamyl cycle, a key pathway for glutathione synthesis and recycling. Increased demand for glutathione to counteract oxidative stress in SLE may lead to alterations in this cycle and subsequent accumulation of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from a study by Zhang et al. (2021) that evaluated the diagnostic performance of serum L-pyroglutamic acid in SLE.
Table 1: Diagnostic Performance of L-Pyroglutamic Acid in SLE
| Parameter | Value | Reference |
| Area Under the Curve (AUC) | 0.955 | |
| 95% Confidence Interval (CI) | 0.873 - 0.991 | |
| Sensitivity | 97.22% | |
| Specificity | 83.33% | |
| Cut-off Value | 61.54 µM | |
| P-value | <0.0001 |
Table 2: Other Significantly Altered Serum Metabolites in SLE
| Metabolite | Change in SLE Patients |
| MG (20:2) | Significantly Increased |
| Arachidonic acid | Significantly Decreased |
| Sphingomyelin (SM) 24:1 | Significantly Decreased |
| MG (17:0) | Significantly Decreased |
| LysoPE (18:0) | Significantly Decreased |
| LysoPE (16:0) | Significantly Decreased |
| LysoPC (20:0) | Significantly Decreased |
| LysoPC (18:0) | Significantly Decreased |
| Adenosine | Significantly Decreased |
Source: Zhang et al., 2021.
Experimental Protocols
Protocol 1: Serum Sample Collection and Preparation for Metabolomic Analysis
This protocol is based on the methodology described by Zhang et al. (2021).
1. Sample Collection: a. Collect whole blood from subjects after an overnight fast. b. Allow the blood to clot at room temperature for 30 minutes. c. Centrifuge at 3000 rpm for 10 minutes at 4°C. d. Carefully collect the serum supernatant and transfer it to a clean microcentrifuge tube. e. Store serum samples at -80°C until analysis.
2. Metabolite Extraction: a. Thaw the frozen serum samples on ice. b. Precipitate proteins by adding 4 volumes of a pre-chilled methanol/acetonitrile (B52724) (1:1, v/v) solution containing an internal standard (e.g., 2-chloro-L-phenylalanine, 1 µg/mL) to 1 volume of serum. c. Vortex the mixture for 30 seconds. d. Incubate at -20°C for 30 minutes to allow for complete protein precipitation. e. Centrifuge the mixture at 12,000 rpm for 15 minutes at 4°C. f. Transfer the supernatant to a new microcentrifuge tube. g. Dry the supernatant completely in a vacuum concentrator.
Protocol 2: LC-MS/MS for this compound Quantification
This protocol is a representative method for targeted quantification of this compound in serum extracts.
1. Reconstitution: a. Reconstitute the dried metabolite extract in 100 µL of a solution of 50% acetonitrile in water. b. Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes at 4°C to remove any remaining particulates. c. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 98% B
-
10-12 min: 98% B
-
12-12.1 min: 98% to 2% B
-
12.1-15 min: 2% B
-
3. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/h.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pyroglutamic acid: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z). The exact m/z values should be determined by direct infusion of a pyroglutamic acid standard. A potential transition is m/z 130.05 -> 84.04.
-
Internal Standard: Monitor the appropriate MRM transition for the chosen internal standard.
-
4. Data Analysis: a. Integrate the peak areas for pyroglutamic acid and the internal standard. b. Calculate the ratio of the peak area of pyroglutamic acid to the peak area of the internal standard. c. Generate a standard curve using known concentrations of pyroglutamic acid. d. Determine the concentration of pyroglutamic acid in the serum samples by interpolating their peak area ratios on the standard curve.
Visualizations
Signaling Pathway
Caption: Proposed pathway linking SLE to elevated this compound levels.
Experimental Workflow
Caption: Workflow for this compound biomarker discovery in SLE.
Application Notes and Protocols for Accurate Pyroglutamate Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and best practices for the accurate analysis of pyroglutamate (pGlu), a common post-translational modification that can impact the stability, efficacy, and immunogenicity of proteins and peptides. Proper sample preparation is paramount to obtaining reliable and reproducible results.
Introduction to this compound
This compound, also known as pyroglutamic acid or 5-oxoproline, is a cyclic derivative of glutamic acid or glutamine.[1] It forms through an intramolecular cyclization reaction of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue, resulting in the loss of ammonia (B1221849) or water, respectively.[2][3] This modification can occur spontaneously, particularly under certain pH and temperature conditions, or be enzymatically catalyzed.[2][4] The formation of pGlu can block the N-terminus of a protein, preventing analysis by methods like Edman degradation.[5]
The presence of this compound is significant in various fields:
-
Biopharmaceuticals: In therapeutic proteins such as monoclonal antibodies, pGlu formation is a critical quality attribute to monitor as it can affect stability and efficacy.[1][6]
-
Neurodegenerative Diseases: N-terminally truncated and pGlu-modified amyloid-β (Aβ) peptides are key components of amyloid plaques in Alzheimer's disease.[7]
-
Cancer Research: this compound has been identified as a potential biomarker in certain types of cancer.[1]
Challenges in this compound Analysis
Accurate analysis of this compound is complicated by its potential to form artifactually during sample preparation, storage, and analysis.[3] A significant challenge in liquid chromatography-mass spectrometry (LC-MS) based methods is the in-source cyclization of N-terminal Gln and Glu to pGlu in the electrospray ionization source, which can lead to an overestimation of the pGlu content.[8]
Key Sample Preparation Techniques
Effective sample preparation is crucial for minimizing artifactual pGlu formation and ensuring accurate quantification.
Protocol 1: Minimizing this compound Formation During Sample Handling and Storage
This protocol outlines best practices to maintain the integrity of the N-terminus of peptides and proteins.
1. Buffer Selection:
- Maintain a pH between 6.0 and 7.0 for all buffers used during purification and storage to minimize the rate of spontaneous cyclization.[2]
- For peptides containing N-terminal Gln, consider using non-catalytic buffers like Tris-HCl if they are compatible with downstream analytical methods.[2]
2. Temperature Control:
- Perform all purification steps at low temperatures (e.g., 4°C) to slow the rate of pGlu formation.[2]
- For short-term storage (days to weeks), keep liquid samples at 4°C.[2]
- For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C.[2] Avoid repeated freeze-thaw cycles.[2]
3. Lyophilization:
- For peptides and proteins that are stable to lyophilization, this is the preferred method for long-term storage as it significantly reduces the rate of cyclization.[2]
Protocol 2: Enzymatic Removal of this compound for N-terminal Sequencing
This protocol is for researchers who need to remove an N-terminal pGlu residue to enable sequencing by Edman degradation or other methods.
1. Enzyme:
- Use this compound aminopeptidase (B13392206) (pGAP), an enzyme that specifically cleaves the pGlu residue from the N-terminus.[2][9] A thermostable pGAP from Pyrococcus furiosus is often used.[5][9][10]
2. Digestion Conditions:
- The efficiency of pGAP digestion can be limited by the accessibility of the N-terminus.
- Method A (Without Denaturation): For some proteins, digestion can be performed under native conditions. However, this often results in incomplete removal.
- Method B (With Denaturation): To improve accessibility, denaturation of the protein is often necessary. A recommended method involves using a detergent and elevated temperature.[5][10]
- Buffer: Prepare a solution containing the protein, pGAP, and a detergent such as polysorbate 20 (Tween 20).[5][10]
- Incubation: Incubate at an elevated temperature compatible with the thermostable pGAP (e.g., as recommended by the enzyme manufacturer).[5]
- Optimization: The extent of pGlu removal is protein-dependent, and optimization of detergent concentration and temperature may be required.[10]
3. Sample Cleanup:
- After digestion, the sample must be cleaned to remove the enzyme and other buffer components prior to sequencing. This can be achieved using a commercial cartridge containing a PVDF membrane.[5][10]
Analytical Methods for this compound Detection and Quantification
Several analytical techniques can be employed for the analysis of this compound, each with its own advantages and limitations.
Mass Spectrometry (MS)
MS is a powerful tool for the identification and quantification of pGlu.[1]
Workflow for LC-MS/MS Analysis of this compound:
Caption: General workflow for this compound analysis by LC-MS/MS.
Protocol 3: LC-MS/MS for this compound Quantification
This protocol provides a general approach for the relative quantification of pGlu-containing peptides.
1. Sample Preparation:
- If analyzing a protein, digest the sample with a suitable protease (e.g., Lys-C or Trypsin) to generate smaller peptides.[2][4]
2. Chromatographic Separation:
- Utilize a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method to separate the native peptide from its pGlu-containing form.[2][4] A C18 column is commonly used with a water/acetonitrile gradient containing an ion-pairing agent like formic acid.[2][11]
- Key Consideration: Achieving chromatographic separation between Gln/Glu-containing peptides and the pGlu-containing peptide is critical to distinguish between endogenous pGlu and in-source generated pGlu.[8]
3. Mass Spectrometry Analysis:
- Acquire data in full scan mode to identify the masses corresponding to the native peptide and the pGlu-modified peptide (mass difference of -17.03 Da for Gln and -18.01 Da for Glu).[2][3]
- Perform tandem mass spectrometry (MS/MS) on the parent ions to confirm the peptide sequence and the location of the modification.[2][4]
4. Quantification:
- Quantify the relative abundance of the pGlu-containing peptide by comparing its peak area in the chromatogram to the peak area of the native peptide.[4]
Table 1: Comparison of Analytical Methods for this compound Analysis
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Edman Degradation | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Measures mass-to-charge ratio of ions.[12] | Measures the magnetic properties of atomic nuclei.[12] | Sequential removal and identification of N-terminal amino acids.[12] | Antigen-antibody binding with enzymatic signal amplification.[12] |
| Primary Application | Identification and quantification of pGlu in complex mixtures.[12] | Structural elucidation and quantification in purified samples.[12] | N-terminal sequence analysis (confirms blockage by pGlu).[12] | High-throughput screening and quantification.[12] |
| Sensitivity | High (ng/mL to pg/mL).[12] | Moderate (mg/L range).[12] | Moderate. | High. |
| Sample Requirement | Low | High | Moderate | Low |
| Structural Information | Provides mass and fragmentation data for identification. | Provides detailed structural information. | Identifies the N-terminal amino acid (or lack thereof). | No structural information. |
| Quantitative | Yes (relative and absolute) | Yes | No (confirmatory) | Yes |
| Throughput | Moderate to High | Low | Low | High |
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of free this compound or pGlu derived from γ-glutamyl peptides, GC-MS with derivatization can be employed.
Protocol 4: Derivatization for GC-MS Analysis of this compound
This protocol is adapted from studies on the conversion of γ-glutamyl peptides to pGlu derivatives.[13][14]
1. Conversion and Esterification:
- Treat the sample with 2 M HCl in methanol (B129727) at 80°C for 60 minutes. This step converts γ-glutamyl peptides to the methyl ester of this compound (Me-pGlu).[13][14]
2. Acylation:
- Further derivatize the Me-pGlu with pentafluoropropionic (PFP) anhydride (B1165640) in ethyl acetate (B1210297) at 65°C for 30 minutes to form the Me-pGlu-PFP derivative.[13][14]
3. GC-MS Analysis:
- Analyze the derivatized sample by GC-MS. Quantification can be performed in the electron-capture negative-ion chemical ionization (ECNICI) mode by selected-ion monitoring (SIM).[14]
- Stable-isotope labeled internal standards are required for accurate quantification.[13][14]
Logical Relationship of Sample Preparation Choices:
Caption: Decision tree for selecting a sample preparation strategy.
Troubleshooting
Table 2: Common Issues and Solutions in this compound Analysis
| Problem | Probable Cause | Recommended Solution |
| Inconsistent results in biological assays | Variable amounts of this compound formation between different batches. | Implement strict control over pH, temperature, and buffer composition during production and storage. Characterize each batch for the percentage of pGlu formation using analytical techniques like RP-HPLC or mass spectrometry.[2] |
| N-terminal sequencing fails (blocked N-terminus) | The N-terminal Gln or Glu has cyclized to this compound. | Treat the sample with this compound aminopeptidase (pGAP) to remove the pGlu residue before sequencing.[2] |
| Unexpected heterogeneity in purified peptide/protein | Spontaneous formation of this compound during purification or storage. | Maintain a pH between 6.0 and 7.0 during all steps. Perform purification at reduced temperatures (e.g., 4°C). Lyophilize the final product for long-term storage.[2] |
| Overestimation of pGlu by LC-MS | In-source cyclization of N-terminal Gln or Glu. | Achieve chromatographic separation of the pGlu-containing species from the Gln/Glu-containing species. Use isotopic internal standards to correct for in-source formation. Optimize mass spectrometer source conditions (e.g., fragmentor voltage).[8][15] |
By implementing these detailed protocols and considering the potential challenges, researchers, scientists, and drug development professionals can achieve more accurate and reliable analysis of this compound, leading to a better understanding of its role in biological systems and the quality of biopharmaceutical products.
References
- 1. Proteomics Analysis of this compound Formation - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-terminal Glutamate to this compound Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to this compound (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Pyroglutamate Formation During Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of pyroglutamate from N-terminal glutamine (Gln) and glutamate (B1630785) (Glu) residues during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formation a concern in peptide synthesis?
A1: this compound (pGlu) is a cyclic derivative of an N-terminal glutamine or glutamate residue. This modification arises from an intramolecular cyclization reaction, which results in the loss of ammonia (B1221849) (from Gln) or water (from Glu).[1] The formation of this compound is a significant concern for several reasons:
-
Blocked N-terminus: The cyclic structure of pGlu lacks a free primary amine, which obstructs sequencing by traditional methods like Edman degradation and prevents further elongation of the peptide chain during synthesis.[2][3]
-
Product Heterogeneity: Incomplete conversion to pGlu leads to a mixed population of molecules, which complicates the analysis, characterization, and purification of the final peptide product.[2]
-
Potential Impact on Bioactivity: Modification at the N-terminus can, in some cases, alter the biological activity or binding affinity of a peptide or protein.[2]
-
Analytical Challenges: The change in mass and charge due to pGlu formation can complicate analytical techniques such as mass spectrometry and ion-exchange chromatography.[2]
Q2: What is the chemical mechanism of this compound formation?
A2: this compound formation is an intramolecular cyclization reaction. The nucleophilic α-amino group of an N-terminal glutamine or glutamate residue attacks the side-chain γ-carbonyl carbon. This attack forms a five-membered ring structure, leading to the elimination of ammonia (from Gln) or water (from Glu). This reaction can occur spontaneously, particularly under certain conditions, or it can be catalyzed by the enzyme glutaminyl cyclase (QC).[4]
Q3: What factors influence the rate of this compound formation?
A3: Several factors can influence the rate of non-enzymatic this compound formation:
-
pH: The reaction is pH-dependent. For N-terminal Glu, the rate of pGlu formation is minimal around pH 6.0-7.0 and increases in more acidic (pH < 4) or alkaline (pH > 8) conditions.[2]
-
Temperature: Higher temperatures accelerate the rate of cyclization.[5][6][7] Therefore, performing reactions and purification at lower temperatures is recommended.[2][5]
-
Coupling Reagents: The choice of coupling reagent can impact the extent of this compound formation. Weakly acidic conditions, which can be promoted by the carboxylic acid of the incoming amino acid during coupling, can catalyze the cyclization.[8] Rapid coupling is key to minimizing the side reaction.[8]
-
Base Exposure: While strong bases are generally avoided, prolonged exposure to the bases used for Fmoc deprotection (like piperidine) or for neutralization (like DIPEA) can promote cyclization, although this is a relatively slow reaction.[1]
Q4: How can I prevent this compound formation during solid-phase peptide synthesis (SPPS)?
A4: Several strategies can be employed to minimize this compound formation during SPPS:
-
Use of Side-Chain Protecting Groups: For glutamine, using a side-chain protecting group is the most effective method. The bulky trityl (Trt) group in Fmoc-Gln(Trt)-OH sterically hinders the N-terminal amine from attacking the side-chain amide, thus preventing cyclization.[3][9] For glutamate, the side-chain is typically protected with an ester like OtBu, which also prevents this side reaction during chain elongation.[10]
-
Choice of Coupling Reagents: Utilize highly efficient coupling reagents that promote rapid amide bond formation. This reduces the time the N-terminal Gln/Glu is exposed to conditions that favor cyclization.[8] Aminium/uronium salts like HATU and HBTU are generally preferred over carbodiimides like DCC or DIC alone, as they lead to faster and more efficient couplings.[5][10][11]
-
Temperature Control: Perform coupling reactions at a controlled, lower temperature (e.g., 0°C to room temperature) to reduce the rate of this compound formation.[5][12]
-
Minimize Exposure to Weak Acids: The incoming Nα-protected amino acid can act as a weak acid and catalyze cyclization.[8] Using pre-formed symmetric anhydrides or other rapid coupling methods can minimize the time the peptide is exposed to these conditions.[8]
Q5: What are the best practices for handling and storing peptides to avoid this compound formation post-synthesis?
A5: Proper handling and storage are crucial to maintain the integrity of the N-terminus of your peptide:
-
pH Control: During purification and formulation, maintain the pH of solutions between 6.0 and 7.0, as this range minimizes the rate of pGlu formation from N-terminal glutamate.[2]
-
Temperature Control: Perform all purification steps, such as HPLC, at reduced temperatures (e.g., 4°C) to slow down the rate of the cyclization reaction.[2]
-
Long-term Storage:
-
Lyophilization: This is the preferred method for long-term storage. Removing water and storing the peptide as a dry powder significantly reduces molecular mobility and the rate of cyclization.[2]
-
Frozen Aliquots: If lyophilization is not possible, flash-freeze the peptide solution in liquid nitrogen and store it at -80°C. It is important to avoid repeated freeze-thaw cycles.[2]
-
Troubleshooting Guide
This guide addresses specific issues you might encounter related to this compound formation during your experiments.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Mass spectrometry (MS) analysis shows an unexpected mass loss of 17 Da. | The N-terminal Gln has cyclized to this compound, resulting in the loss of ammonia (NH₃, mass ≈ 17.03 Da). | - Confirm the modification location with tandem MS (MS/MS). - Quantify the extent of modification using peak areas from extracted ion chromatograms. |
| N-terminal sequencing (e.g., Edman degradation) fails. | The N-terminus is blocked due to the formation of this compound, which lacks a free primary amine required for the sequencing chemistry.[3] | - Treat a sample of the peptide with This compound aminopeptidase (B13392206) (pGAP) . This enzyme specifically cleaves the pGlu residue, exposing the next amino acid and allowing for sequencing. |
| Incomplete coupling reaction when adding an amino acid to an N-terminal Gln. | The N-terminal Gln on the resin has cyclized to pGlu, terminating the peptide chain and preventing further elongation. | - Optimize coupling conditions: Use a more efficient coupling reagent like HATU or HBTU to ensure rapid coupling.[5][10] - Use Fmoc-Gln(Trt)-OH: For future syntheses, ensure the use of a side-chain protected glutamine to prevent cyclization during synthesis.[3] |
| Batch-to-batch variability in bioassays. | Inconsistent levels of this compound formation between different synthesis batches are leading to variable biological activity. | - Strictly control synthesis and purification parameters: Maintain consistent temperature, pH, and reaction times for all batches. - Characterize each batch: Use RP-HPLC or mass spectrometry to quantify the percentage of pGlu formation in each batch before use in assays. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents in Preventing this compound Formation
| Coupling Reagent | Reagent Type | Coupling Speed | Risk of pGlu Formation | Comments |
| HATU/DIPEA | Aminium/Uronium Salt | Very Fast | Low | Highly efficient, leading to very short reaction times which minimizes the opportunity for cyclization.[5][10] |
| HBTU/DIPEA | Aminium/Uronium Salt | Fast | Low to Moderate | Rapid coupling minimizes the time for cyclization to occur. However, excess base can still promote the side reaction.[5] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Moderate | HOBt suppresses some side reactions, but the longer reaction times sometimes required can allow for cyclization.[5] |
| DCC/HOBt | Carbodiimide/Additive | Moderate | Moderate | Similar to DIC/HOBt, but the dicyclohexylurea byproduct is insoluble, making it less suitable for SPPS.[5] |
Experimental Protocols
Protocol 1: Optimized Coupling of an Amino Acid to an N-Terminal Gln Residue
This protocol is designed to minimize this compound formation by ensuring rapid and efficient coupling.
-
Resin Preparation: Swell the Gln-peptidyl-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal Gln.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Pre-activation of Incoming Amino Acid:
-
In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the washed resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 2: Detection and Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for identifying and quantifying pGlu formation.
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water) to a known concentration.
-
LC Separation:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid). The pGlu-modified peptide will typically have a slightly different retention time than the native peptide.
-
-
MS Analysis:
-
Analyze the eluent using an electrospray ionization (ESI) mass spectrometer.
-
Perform a full scan to identify the molecular weights of the native peptide and the peptide with a mass shift of -17.03 Da.
-
-
MS/MS Fragmentation:
-
Perform tandem mass spectrometry (MS/MS) on the parent ions corresponding to both the native and modified peptides.
-
Analyze the fragmentation pattern to confirm the peptide sequence and pinpoint the modification at the N-terminus.
-
-
Quantification: Quantify the relative abundance of the native and pGlu-modified peptides by integrating the peak areas from their respective extracted ion chromatograms. For absolute quantification, a standard curve can be generated using a synthetic pGlu-containing peptide.
Visualization of Workflows and Relationships
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-terminal Glutamate to this compound Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
- 8. Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mesalabs.com [mesalabs.com]
- 12. csbio.com [csbio.com]
Technical Support Center: Quantification of Pyroglutamate in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of pyroglutamate (pGlu) in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
This compound (pGlu) is a cyclic derivative of glutamic acid or glutamine.[1] Its quantification in complex biological matrices is challenging primarily due to the spontaneous and in-source cyclization of N-terminal glutamine (Gln) and glutamic acid (Glu) residues into pGlu during sample preparation and analysis.[2][3][4] This artifact can lead to a significant overestimation of the endogenous pGlu levels.[2]
Q2: What are the primary analytical methods for this compound quantification?
The main analytical techniques for pGlu quantification are Mass Spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzyme-Linked Immunosorbent Assay (ELISA).[1] Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and throughput.[1][2]
Q3: How does sample preparation affect this compound quantification?
Sample preparation is a critical step that can significantly influence the accuracy of pGlu quantification.[1] Factors such as pH, temperature, and buffer composition can promote the artificial cyclization of Gln and Glu to pGlu.[4][5] For instance, extreme pH conditions (acidic or alkaline) and high temperatures can increase the rate of this non-enzymatic conversion.[4][6]
Q4: What is "in-source cyclization" in the context of mass spectrometry?
In-source cyclization refers to the conversion of free Gln and Glu to pGlu within the electrospray ionization (ESI) source of a mass spectrometer.[3][7] This phenomenon is a significant source of error in LC-MS/MS-based quantification, as it artificially inflates the pGlu signal.[3] The extent of in-source cyclization can be dependent on instrument parameters such as the fragmentor voltage.[3]
Q5: Can this compound be removed from a sample?
Yes, the enzyme this compound aminopeptidase (B13392206) (pGAP) can be used to specifically cleave the pGlu residue from the N-terminus of peptides and proteins.[4][8] This enzymatic removal can be used as a sample treatment step to confirm the presence of N-terminal pGlu or to enable sequencing of a blocked N-terminus.[4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound quantification experiments.
| Problem | Potential Cause | Recommended Solution |
| Overestimation of this compound levels | Spontaneous cyclization of Gln/Glu during sample preparation. | Maintain pH between 6.0 and 7.0 during all steps.[4] Perform purification and sample handling at reduced temperatures (e.g., 4°C).[4] Avoid repeated freeze-thaw cycles.[4] For lyophilized samples, drying from a water-methanol solution (1:1, v/v) can prevent pGlu formation.[5][9] |
| In-source cyclization during LC-MS/MS analysis. | Optimize MS source parameters, particularly the fragmentor voltage, to minimize in-source conversion.[3][7] Use chromatographic conditions that separate pGlu from Gln and Glu.[3][10] Incorporate stable isotope-labeled internal standards for Gln and Glu to correct for in-source formation.[3][7] | |
| Inconsistent results between batches | Variability in sample handling and storage conditions. | Implement strict and standardized protocols for sample collection, processing, and storage.[4] Characterize each batch for the percentage of pGlu formation.[4] |
| N-terminal sequencing failure (blocked N-terminus) | The N-terminal Gln or Glu has cyclized to pGlu, blocking the Edman degradation chemistry. | Treat the sample with this compound aminopeptidase (pGAP) to remove the pGlu residue before sequencing.[4] |
| Poor sensitivity in NMR analysis | Low concentration of this compound in the sample. | NMR generally has lower sensitivity compared to LC-MS/MS.[2] Consider concentrating the sample or using a more sensitive technique if pGlu levels are expected to be low. |
| Unexpected heterogeneity in purified proteins/peptides | Spontaneous formation of this compound during purification or storage. | Maintain optimal pH (6.0-7.0) and low temperature (4°C) during purification.[4] Lyophilize the final product for long-term storage to minimize degradation.[4] |
Experimental Protocols
Protocol 1: Quantitative Analysis of pGlu by LC-MS/MS with Mitigation of In-Source Cyclization
This protocol provides a general framework for the direct quantification of pGlu while minimizing the risk of overestimation due to in-source cyclization.[2][3]
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., water with 0.1% formic acid) to a known concentration.
-
Include a stable isotope-labeled internal standard corresponding to the analyte of interest if available.[3]
-
-
LC Separation:
-
MS/MS Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[2]
-
MS Parameter Optimization: Critically, optimize the fragmentor voltage and other source parameters to minimize the in-source cyclization of N-terminal Gln or Glu. This can be achieved by analyzing a standard of the native peptide and monitoring the formation of the pGlu variant under different source conditions.[3]
-
Acquisition Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Select specific precursor-to-product ion transitions for both the pGlu-containing analyte and the native form.[3]
-
-
Quantification:
-
Generate a calibration curve using a certified reference standard of the pGlu-analyte.
-
Quantify the pGlu-analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.[2]
-
Protocol 2: Enzymatic Removal of pGlu for Confirmation and Quantification
This protocol utilizes this compound aminopeptidase (pGAP) for the indirect quantification of pGlu.[8]
-
Enzyme Solution Preparation:
-
Prepare a solution of thermostable this compound aminopeptidase from Pyrococcus furiosus in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).[2]
-
-
Sample Preparation:
-
Dissolve the peptide or protein sample in the same buffer to a final concentration of 0.5 to 1.0 nmol/µL.[2]
-
-
Enzymatic Reaction:
-
Mix the sample solution with the pGAP solution. The optimal enzyme-to-substrate ratio should be determined empirically for the specific analyte.
-
Incubate the reaction mixture at a temperature and for a duration suitable for the enzyme's activity (refer to the manufacturer's instructions).
-
-
Analysis:
-
Analyze the reaction mixture using a suitable analytical method such as RP-HPLC or LC-MS.
-
Quantify the amount of pGlu by measuring the decrease in the peak corresponding to the pGlu-containing species or the increase in the peak of the newly formed N-terminus.
-
Visualizations
Caption: Logical relationship illustrating the overestimation of this compound in LC-MS analysis.
Caption: A troubleshooting workflow for addressing the overestimation of this compound.
References
- 1. Proteomics Analysis of this compound Formation - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 8. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Cleavage of Pyroglutamate from the N-terminus
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic removal of pyroglutamate (pGlu) from the N-terminus of proteins and peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a problem?
This compound (pGlu) is a modification of the N-terminal amino acid that can form from glutamine (Gln) or glutamic acid (Glu) residues.[1][2] This cyclization reaction blocks the N-terminus, which can lead to several issues in research and biopharmaceutical development:
-
Blocked N-terminal Sequencing: The presence of pGlu prevents direct amino acid sequencing by methods like Edman degradation.[2][3]
-
Product Heterogeneity: Incomplete or variable formation of pGlu during protein production and storage can result in a heterogeneous final product, complicating analysis and characterization.[2]
-
Potential Impact on Bioactivity: N-terminal modifications can sometimes alter the biological activity or binding affinity of a protein.[2]
Q2: How can this compound be removed from a protein or peptide?
This compound can be specifically removed by the enzyme this compound Aminopeptidase (pGAP).[2] This enzyme cleaves the pGlu residue, exposing the subsequent amino acid and enabling N-terminal analysis or further characterization.[2]
Q3: What factors influence the efficiency of this compound cleavage by pGAP?
The efficiency of the enzymatic cleavage is influenced by several factors, including:
-
Temperature: pGAP enzymes, particularly those from thermophilic organisms like Pyrococcus furiosus, are often thermostable and exhibit optimal activity at elevated temperatures.[3][4]
-
pH: The enzyme's activity is dependent on the pH of the reaction buffer.
-
Enzyme-to-Substrate Ratio: The concentration of pGAP relative to the target protein is a critical parameter for achieving complete cleavage.
-
Presence of Detergents: For large, structured proteins like monoclonal antibodies, detergents such as Polysorbate 20 (Tween 20) can help to expose the N-terminus for enzymatic access.[3][4]
-
Reducing Agents: Reagents like dithiothreitol (B142953) (DTT) are often included in the reaction buffer.[5][6]
Q4: How can I verify that the this compound has been successfully removed?
Several analytical techniques can be employed to confirm the removal of pGlu:
-
Mass Spectrometry (MS): This is a powerful tool for identifying the mass difference between the pGlu-containing and the deblocked protein.[7] Tandem MS (MS/MS) can further confirm the sequence.[2]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to separate the modified and unmodified forms of the protein or peptide.[2]
-
N-terminal Sequencing (Edman Degradation): Successful sequencing of the N-terminus is a direct confirmation of pGlu removal.[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Specific antibodies can be used for the high-throughput quantification of this compound.[7]
Troubleshooting Guides
Problem: Incomplete or no cleavage of this compound.
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Ensure the reaction is performed within the optimal pH and temperature range for the specific pGAP being used. For thermostable pGAPs, consider increasing the temperature.[3][4] |
| Insufficient Enzyme Concentration | Increase the enzyme-to-substrate ratio. Perform a titration experiment to determine the optimal enzyme concentration for your specific protein. |
| Inaccessible N-terminus | For large, folded proteins like antibodies, the N-terminus may be sterically hindered. Consider adding a non-ionic detergent like Polysorbate 20 (Tween 20) to the reaction buffer to facilitate unfolding.[3][4] In some cases, denaturation and reduction of the protein may be necessary prior to digestion.[8] |
| Enzyme Inhibition | Ensure that no inhibitory substances are present in your sample or buffer. Consult the manufacturer's datasheet for a list of known inhibitors. |
| Incorrect Buffer Composition | Use the recommended reaction buffer provided by the enzyme manufacturer. The presence of reducing agents like DTT and chelators like EDTA is often important for optimal activity.[5][6] |
Problem: Protein precipitation or aggregation during the reaction.
| Possible Cause | Recommended Solution |
| High Temperature | While thermostable pGAPs are active at high temperatures, the substrate protein may not be stable and could denature and aggregate.[4] |
| Use of Denaturants | The addition of detergents or other denaturing agents can sometimes lead to protein precipitation.[4] |
| Substrate Concentration | High concentrations of the substrate protein may increase the likelihood of aggregation. |
Experimental Protocols
Protocol 1: Enzymatic Removal of this compound from a Monoclonal Antibody
This protocol is adapted from methodologies using a thermostable pGAP from Pyrococcus furiosus.[3][4]
Materials:
-
This compound Aminopeptidase (pGAP) from Pyrococcus furiosus
-
5X Reaction Buffer (e.g., 250 mM sodium phosphate, pH 7.0, 50 mM DTT, 5 mM EDTA)[5]
-
Monoclonal antibody with N-terminal this compound
-
Polysorbate 20 (Tween 20)
-
Deionized water
-
Heating block or thermocycler
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. For a 50 µL reaction:
-
10 µL of 5X Reaction Buffer
-
X µL of antibody solution (to a final concentration of ~2 µg)
-
Y µL of pGAP (optimize enzyme-to-substrate ratio as needed)
-
Z µL of Polysorbate 20 (to a final concentration of 0.08%)
-
Add deionized water to a final volume of 50 µL.
-
-
Incubate the reaction at an elevated temperature (e.g., 75°C) for a duration determined by optimization (e.g., 2-6 hours).[3]
-
Stop the reaction by placing the tube on ice or by adding a reagent compatible with your downstream analysis (e.g., trifluoroacetic acid for HPLC).
-
Analyze the sample using an appropriate method (e.g., Mass Spectrometry, RP-HPLC, or SDS-PAGE followed by N-terminal sequencing) to confirm the removal of this compound.
Protocol 2: Verification of this compound Removal by Mass Spectrometry
Procedure:
-
Following the enzymatic cleavage reaction, desalt the protein sample using a suitable method (e.g., C4 ZipTip) to remove buffer components and detergents.
-
Prepare the sample for mass spectrometry analysis according to the instrument's requirements.
-
Acquire data in a full scan mode to detect the molecular weights of the intact and deblocked protein. The removal of this compound from a glutamine residue will result in a mass increase of 17.03 Da (due to the addition of an amino group and a proton), while removal from a glutamic acid residue will result in a mass increase of 18.01 Da (due to the addition of water).
-
To confirm the cleavage site, perform tandem mass spectrometry (MS/MS) on the deblocked protein to sequence the N-terminal region.
Quantitative Data Summary
Table 1: Reaction Conditions for this compound Aminopeptidase from Pyrococcus furiosus
| Parameter | Optimal Range/Value | Source |
| Temperature | 95-100 °C | [6] |
| pH | 6.0 - 9.0 | [6] |
| Reaction Buffer | 50 mM sodium phosphate, pH 7.0, 10 mM DTT, 1 mM EDTA | [6] |
Note: While the optimal temperature for the enzyme is high, the stability of the substrate protein must be considered. For monoclonal antibodies, temperatures around 75°C with the addition of detergents have been shown to be effective.[3]
Visualizations
References
- 1. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. daneshyari.com [daneshyari.com]
- 4. The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pfu this compound Aminopeptidase [takarabio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Proteomics Analysis of this compound Formation - Creative Proteomics [creative-proteomics.com]
- 8. N-terminal Glutamate to this compound Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to pyroglutamate formation in their proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in proteomics?
This compound (pGlu), also known as pyroglutamic acid, is a cyclic derivative of glutamic acid or glutamine.[1] It can be a natural post-translational modification, but it frequently occurs as an artifact during sample preparation and analysis. This artifactual formation is a significant concern because it can lead to incorrect protein identification, inaccurate quantification, and the misinterpretation of results. The presence of pGlu at the N-terminus of a peptide blocks Edman degradation, a common protein sequencing technique.[2]
Q2: How does this compound form from N-terminal glutamine or glutamic acid?
This compound formation is an intramolecular cyclization reaction. The alpha-amino group at the N-terminus of a peptide attacks the side-chain carbonyl carbon of a glutamine (Gln) or glutamic acid (Glu) residue. This reaction forms a five-membered ring, resulting in the elimination of ammonia (B1221849) (from Gln) or water (from Glu). This can happen spontaneously, especially under certain pH and temperature conditions, or be catalyzed by enzymes like glutaminyl cyclase.[3][4]
Q3: What are the main causes of artifactual this compound formation?
Artifactual this compound formation can be broadly attributed to two main stages of a typical proteomics workflow:
-
Sample Preparation and Handling: Non-enzymatic cyclization is highly dependent on the pH and temperature of the sample environment.[3][5][6] Acidic (pH 4) and alkaline (pH 8) conditions, as well as elevated temperatures, can significantly accelerate the rate of this compound formation.[3][7][8][9]
-
Mass Spectrometry Analysis: During electrospray ionization (ESI), N-terminal glutamine and glutamic acid residues can cyclize within the ion source of the mass spectrometer.[10][11] This phenomenon, known as "in-source fragmentation" or "in-source cyclization," is influenced by instrument settings such as the fragmentor or cone voltage.
Q4: Can I remove this compound once it has formed?
Yes, this compound can be enzymatically removed using This compound Aminopeptidase (PGAP) . This enzyme specifically cleaves the this compound residue from the N-terminus of a peptide, exposing the subsequent amino acid for analysis.[1][2]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my chromatogram with a mass shift of -17 Da or -18 Da for peptides that should have an N-terminal Gln or Glu.
-
Possible Cause: This is a strong indication of this compound formation. The -17 Da mass shift corresponds to the loss of ammonia from glutamine, and the -18 Da shift corresponds to the loss of water from glutamic acid.
-
Recommended Solutions:
-
Confirm with Tandem Mass Spectrometry (MS/MS): Fragment the precursor ion. The fragmentation pattern will confirm the peptide sequence and the modification at the N-terminus.
-
Enzymatic Treatment: Treat an aliquot of your sample with this compound Aminopeptidase and re-analyze. The disappearance of the modified peak and the corresponding increase in the unmodified peptide peak will confirm the presence of N-terminal this compound.
-
Optimize LC Separation: Employ a liquid chromatography method specifically designed to separate the native peptide from its this compound form. This will allow for accurate quantification of both species.
-
Problem: My quantitative results for Gln- and Glu-containing peptides are inconsistent and show high variability between replicates.
-
Possible Cause: Inconsistent formation of this compound during sample preparation or in the mass spectrometer's ion source can lead to high variability.
-
Recommended Solutions:
-
Strictly Control pH and Temperature: During all sample handling and preparation steps, maintain a pH between 6.0 and 7.0 and keep samples at low temperatures (e.g., 4°C) whenever possible.
-
Optimize MS Source Conditions: Reduce the fragmentor or cone voltage in the ion source to minimize in-source cyclization. A voltage setting of 0-10V has been recommended for some Orbitrap instruments.
-
Use Stable Isotope-Labeled (SIL) Internal Standards: Spike SIL internal standards corresponding to your target peptides into your samples at the earliest stage of sample preparation. This will allow for the most accurate quantification by correcting for variability in both sample preparation and MS analysis.
-
Quantitative Data Summary
The formation of this compound is highly dependent on experimental conditions. The following tables summarize the impact of pH, temperature, and MS fragmentor voltage on this compound formation.
Table 1: Effect of pH and Temperature on the Half-Life of N-terminal Glutamic Acid Cyclization
| pH | Temperature (°C) | Half-Life of N-terminal Glutamic Acid | Reference |
| 4.1 | 45 | ~9 months | [7][8][9] |
| 4.6 | 37 | ~2.7 years | [9] |
| 4.6 | 45 | ~1.1 years | [9] |
| 6.2 | 37 & 45 | Minimal formation observed | [7][8][9] |
| 8.0 | 37 & 45 | Increased formation observed | [7][8][9] |
Table 2: Impact of MS Fragmentor Voltage on In-Source this compound Formation from Glutamine
| Fragmentor Voltage (V) | Gln Concentration (µM) | Approximate Conversion of Gln to pGlu (%) | Reference |
| 76 | 200 | ~33% | [11] |
| 120 | 200 | >50% (significant Gln signal loss) | [11] |
| 200 | 200 | Nearly 100% (Gln signal not quantifiable) | [11] |
Experimental Protocols
Protocol 1: Enzymatic Removal of this compound using this compound Aminopeptidase (PGAP)
This protocol is a general guideline for the enzymatic removal of N-terminal this compound from proteins and peptides.
Materials:
-
This compound Aminopeptidase (e.g., from Pyrococcus furiosus)
-
5X Reaction Buffer (e.g., 250 mM Sodium Phosphate, pH 7.0, 50 mM DTT, 5 mM EDTA)[12]
-
Protein/peptide sample with a blocked N-terminus
-
Denaturing agents (optional, e.g., Guanidine HCl)
-
Reducing and alkylating agents (optional, e.g., DTT and Iodoacetamide)
-
Deionized water
Procedure:
-
Sample Preparation:
-
For intact, non-denatured proteins, denaturation may not be necessary.[12]
-
For complex or highly structured proteins, denaturation, reduction, and alkylation may be required to ensure accessibility of the N-terminus. A typical procedure involves:
-
-
Enzyme Reconstitution: Reconstitute lyophilized PGAP in an appropriate buffer as per the manufacturer's instructions (e.g., 50 mM sodium phosphate, pH 7.0, with 10 mM DTT and 1 mM EDTA).[14]
-
Digestion Reaction:
-
Combine the protein/peptide sample with the reconstituted PGAP enzyme. The optimal enzyme-to-substrate ratio should be determined empirically, but a common starting point is 1:20 to 1:100 (w/w).
-
Add 1X Reaction Buffer.
-
Incubate at a temperature suitable for the specific PGAP used. For the thermostable enzyme from Pyrococcus furiosus, incubation can be performed at temperatures up to 75-95°C.[12][14] For other PGAPs, 37°C is a common incubation temperature.[13]
-
Incubation times can range from a few hours to overnight, depending on the efficiency of the reaction.
-
-
Reaction Termination and Analysis:
-
Terminate the reaction by adding an acid (e.g., formic acid or trifluoroacetic acid) to a final concentration of 0.1-1%.
-
The sample is now ready for downstream analysis, such as N-terminal sequencing or LC-MS/MS.
-
Protocol 2: LC-MS/MS Method for Separation of Gln, Glu, and pGlu
This protocol is adapted from a published method for the chromatographic separation of glutamine, glutamic acid, and pyroglutamic acid.[10][11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple Quadrupole or High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18 XB, 2.6 µm, 2.1 mm x 150 mm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 200 µL/min
-
Injection Volume: 5-10 µL
-
Gradient:
-
0-5 min: 100% A
-
5-10 min: 0-100% B (linear gradient)
-
-
Column Temperature: As recommended for the specific column, typically 25-40°C.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for qualitative analysis.
-
Source Parameters: Optimize parameters such as capillary voltage, nebulizer pressure, and gas temperatures according to the instrument manufacturer's guidelines. Critically, optimize the fragmentor voltage to a low setting (e.g., 76V or lower on some instruments) to minimize in-source cyclization.[11]
-
MRM Transitions (example):
-
Glutamine (Gln): m/z 147.1 -> 84.1
-
Glutamic Acid (Glu): m/z 148.1 -> 84.1
-
Pyroglutamic Acid (pGlu): m/z 130.1 -> 84.1
-
Visualizations
Caption: Formation of this compound from N-terminal glutamine or glutamic acid.
References
- 1. Proteomics Analysis of this compound Formation - Creative Proteomics [creative-proteomics.com]
- 2. Deblocking of Proteins Containing N-Terminal Pyroglutamic Acid | Springer Nature Experiments [experiments.springernature.com]
- 3. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method to convert N-terminal glutamine to this compound for characterization of recombinant monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. takarabio.com [takarabio.com]
- 13. N-terminal Glutamate to this compound Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Aminopeptidase from Pyrococcus furiosus recombinant, expressed in E. coli, ~90% (SDS-PAGE), ≥5.0 units/mg protein | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Improving the Sensitivity of Pyroglutamate Detection Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of pyroglutamate (pGlu) detection assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its detection important?
A1: this compound (pGlu) is a modified amino acid formed from the cyclization of N-terminal glutamine or glutamate (B1630785) residues.[1] This modification can occur spontaneously or be catalyzed by enzymes like glutaminyl cyclase (QC).[2] Detecting pGlu is crucial in various fields:
-
Biopharmaceuticals: pGlu formation can affect the stability and efficacy of therapeutic proteins.[1]
-
Neurodegenerative Diseases: this compound-modified amyloid-beta (AβpE3) peptides are implicated as key contributors to the pathology of Alzheimer's disease.[2][3]
-
Cancer Research: pGlu has emerged as a potential biomarker for certain types of cancer.[1]
Q2: What are the common methods for detecting this compound?
A2: Several analytical methods are used for the detection and quantification of this compound. The choice of method often depends on the required sensitivity, sample complexity, and available instrumentation.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method that utilizes specific antibodies for the selective detection of this compound.[1]
-
Mass Spectrometry (MS): A powerful tool for precise identification and quantification based on molecular weight and fragmentation patterns.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of pGlu in complex samples.[1]
Q3: How can I increase the sensitivity of my this compound ELISA?
A3: Improving the sensitivity of an ELISA involves optimizing several factors:
-
Antibody Selection: Use high-affinity monoclonal or polyclonal antibodies specific for the pyroglutamyl moiety.[4]
-
Assay Format: A competitive ELISA is often suitable for detecting small molecules like this compound.
-
Incubation Times and Temperatures: Increasing incubation times (e.g., overnight at 4°C for the primary antibody) can enhance signal.[5][6]
-
Blocking and Washing: Proper blocking minimizes non-specific binding, and thorough washing reduces background noise.
-
Substrate Choice: Using a more sensitive substrate can amplify the signal.
Q4: What is a typical standard curve range for a this compound ELISA?
A4: The standard curve range for a this compound ELISA can vary depending on the specific kit and reagents used. Generally, a typical range might be from 0 to 1000 pg/ml.[7] However, it is essential to optimize the standard curve for your specific experimental conditions.
Q5: How should I prepare my samples for this compound detection?
A5: Proper sample preparation is critical for accurate this compound analysis. The protocol will vary depending on the sample type.
-
Cell Culture Supernatants: Centrifuge to remove cells and debris. The supernatant can often be used directly or with minimal dilution.[8]
-
Plasma: Collect blood with an anticoagulant like EDTA or heparin. Centrifuge to separate the plasma. Samples may require dilution before the assay.[8]
-
Tissues: Homogenize the tissue in an appropriate lysis buffer, centrifuge to remove debris, and collect the supernatant.
Troubleshooting Guides
ELISA Assays
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing or blocking. | Increase the number and duration of wash steps. Optimize the blocking buffer concentration and incubation time.[5] |
| Antibody concentration too high. | Titrate the primary and secondary antibodies to determine the optimal concentration. | |
| Cross-reactivity of antibodies. | Ensure the use of highly specific antibodies for this compound. | |
| Weak or No Signal | Reagents not at room temperature. | Allow all reagents to come to room temperature before use. |
| Incorrect antibody dilution. | Optimize antibody concentrations through titration. | |
| Insufficient incubation times. | Increase incubation times for antibody and substrate steps.[5][6] | |
| Inactive enzyme or substrate. | Use fresh reagents and ensure proper storage conditions. | |
| High Variability Between Replicates | Pipetting errors. | Ensure accurate and consistent pipetting. Use calibrated pipettes. |
| Inadequate mixing of reagents. | Thoroughly mix all reagents before adding to the plate. | |
| "Edge effect" due to temperature gradients. | Ensure the plate is incubated in a stable temperature environment. |
Mass Spectrometry-Based Assays
| Problem | Potential Cause | Recommended Solution |
| In-source Cyclization of Glutamine/Glutamate | High fragmentor/cone voltage. | Optimize mass spectrometer source conditions to minimize in-source conversion.[9] |
| Co-elution of glutamine/glutamate and this compound. | Use a chromatographic method that effectively separates pGlu from Gln and Glu before MS analysis.[9] | |
| Low Signal Intensity | Poor ionization of the this compound-containing peptide. | Optimize electrospray ionization (ESI) parameters. |
| Inefficient fragmentation. | Optimize collision energy for tandem mass spectrometry (MS/MS). |
Data Presentation
Table 1: Comparison of this compound Detection Methods
| Method | Principle | Sensitivity | Throughput | Specificity | Instrumentation |
| ELISA | Immuno-enzymatic detection | pg/mL to ng/mL[10] | High | High (antibody dependent) | Plate Reader |
| Mass Spectrometry (LC-MS/MS) | Mass-to-charge ratio measurement | fg to pg range[10] | Medium | Very High | LC-MS/MS System |
| NMR Spectroscopy | Nuclear magnetic resonance | µg/mL to mg/mL | Low | Very High | NMR Spectrometer |
Experimental Protocols
Protocol 1: Competitive ELISA for this compound Detection
This protocol provides a general framework for a competitive ELISA to quantify this compound in biological samples. Optimization of antibody concentrations, incubation times, and temperatures is recommended.
Materials:
-
High-binding 96-well microplate
-
This compound-specific primary antibody
-
HRP-conjugated secondary antibody
-
This compound standard
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Sample/Standard diluent (e.g., blocking buffer)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the microplate wells with a this compound-conjugated protein (e.g., pGlu-BSA) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.[11]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the this compound standard and your samples in sample/standard diluent. In a separate plate or tubes, pre-incubate the standards and samples with a fixed, optimized concentration of the this compound-specific primary antibody for 1-2 hours at room temperature.
-
Incubation: Transfer 100 µL of the pre-incubated antibody-sample/standard mixture to the coated and blocked wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody at its optimal dilution in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the logarithm of the standard concentration. The concentration of this compound in the samples will be inversely proportional to the signal.
Protocol 2: Enzymatic Removal of this compound for N-terminal Sequencing
This protocol can be used to remove the N-terminal this compound residue, allowing for subsequent sequencing or other analyses.
Materials:
-
This compound aminopeptidase (B13392206) (PGAP)
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 10 mM DTT and 1 mM EDTA)
-
Protein/peptide sample with a blocked N-terminus
Procedure:
-
Sample Preparation: Dissolve the protein or peptide sample in the PGAP reaction buffer.
-
Enzyme Addition: Add this compound aminopeptidase to the sample. The optimal enzyme-to-substrate ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C for a duration sufficient to achieve complete removal of the this compound, which can range from a few hours to overnight.
-
Enzyme Inactivation: Inactivate the enzyme by heating or by using a specific inhibitor, if necessary for downstream applications.
-
Downstream Analysis: The sample is now ready for N-terminal sequencing or other characterization methods.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Formation of this compound-amyloid-beta (AβpE3) in Alzheimer's disease.
Caption: Workflow for a competitive ELISA for this compound detection.
Caption: Logical workflow for troubleshooting low sensitivity in this compound assays.
References
- 1. Proteomics Analysis of this compound Formation - Creative Proteomics [creative-proteomics.com]
- 2. Anti-Pyroglutamate beta Amyloid antibody [IBR-10-2-3] - BSA and Azide free (ab264035) | Abcam [abcam.com]
- 3. eurogentec.com [eurogentec.com]
- 4. biomatik.com [biomatik.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mabtech.com [mabtech.com]
- 7. bosterbio.com [bosterbio.com]
- 8. ptglab.com [ptglab.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spbase.org [spbase.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Troubleshooting Pyroglutamate Analysis in Mass Spectrometry
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with pyroglutamate (pGlu) analysis in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in mass spectrometry analysis?
This compound (pGlu) is a cyclic modification that forms from N-terminal glutamine (Gln) or glutamate (B1630785) (Glu) residues.[1][2] This occurs through an intramolecular cyclization, resulting in the loss of ammonia (B1221849) from Gln (a mass shift of -17.03 Da) or water from Glu (a mass shift of -18.01 Da).[1]
The formation of pGlu is a significant concern for several reasons:
-
Blocked N-terminus: The cyclic structure of pGlu lacks a free primary amine, which obstructs traditional protein sequencing methods like Edman degradation.[1]
-
Product Heterogeneity: Incomplete conversion to pGlu creates a mixed population of molecules, which complicates analysis, characterization, and can impact the efficacy and stability of biopharmaceuticals.[1][2]
-
Analytical Challenges: The change in mass and physicochemical properties due to pGlu formation can complicate separation and analysis by mass spectrometry and ion-exchange chromatography.[1]
-
Potential Impact on Bioactivity: Modifications at the N-terminus can sometimes alter the biological activity or binding affinity of a peptide or protein.[1]
Q2: What factors promote the formation of this compound in my samples?
The rate of non-enzymatic pGlu formation is influenced by several factors:
-
pH: The reaction is pH-dependent. For N-terminal Glu, the rate of pGlu formation is minimal around pH 6.0-7.0 and increases in more acidic (pH 4) or alkaline (pH 8) conditions.[1]
-
Temperature: Higher temperatures accelerate the rate of cyclization.
-
Buffer Composition: Certain buffer components can influence the rate of pGlu formation.
-
Storage Conditions: Improper storage, including repeated freeze-thaw cycles, can promote pGlu formation.[1]
Q3: Can this compound form during the mass spectrometry analysis itself?
Yes, a significant challenge in pGlu analysis is its formation within the electrospray ionization (ESI) source of the mass spectrometer.[3][4] This "in-source" cyclization of free Gln and Glu can lead to an overestimation of the actual pGlu content in the sample.[3][4] The extent of this in-source conversion can be substantial, sometimes approaching 100% for Gln, and is dependent on instrument settings like the fragmentor voltage.[3][4]
Q4: How can I differentiate between pGlu present in my sample and pGlu formed in-source?
To distinguish between endogenous pGlu and in-source-generated pGlu, it is crucial to achieve adequate chromatographic separation of Gln, Glu, and pGlu before they enter the mass spectrometer.[3][4] If these species are chromatographically resolved, any pGlu detected at the retention time of Gln or Glu can be attributed to in-source formation.
Q5: Can I remove this compound from my protein or peptide sample?
Yes, pGlu can be enzymatically removed using this compound aminopeptidase (B13392206) (pGAP).[1][5] This enzyme specifically cleaves the pGlu residue from the N-terminus, which can be useful for confirming the presence of pGlu or for enabling N-terminal sequencing.[1][5]
Troubleshooting Guides
Problem 1: I am seeing an unexpected mass loss of ~17 Da or ~18 Da in my peptide/protein.
| Possible Cause | Troubleshooting Steps |
| Spontaneous pGlu formation during sample handling, purification, or storage. | 1. Review your sample preparation and storage protocols. Ensure that the pH is maintained between 6.0 and 7.0.[1]2. Perform all purification and handling steps at low temperatures (e.g., 4°C).[1]3. For long-term storage, lyophilize the sample or flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.[1] |
| In-source cyclization of N-terminal Gln or Glu. | 1. Optimize your LC method to chromatographically separate the native peptide from the potential pGlu-modified form.2. Analyze Gln and Glu standards to assess the extent of in-source cyclization under your current MS conditions.3. Optimize MS source parameters, particularly the fragmentor voltage, to minimize in-source conversion. Lowering the fragmentor voltage can significantly reduce this artifact.[3][4] |
| Confirmation of pGlu. | 1. Perform tandem mass spectrometry (MS/MS) on the parent ion to confirm the sequence and pinpoint the modification at the N-terminus.2. Treat the sample with this compound aminopeptidase (pGAP) and re-analyze by MS. The disappearance of the modified peak and an increase in the unmodified peak confirms the presence of pGlu.[5] |
Problem 2: My N-terminal sequencing (e.g., Edman degradation) is failing.
| Possible Cause | Troubleshooting Steps |
| The N-terminus is blocked by this compound. | 1. Analyze the sample by mass spectrometry to check for a mass corresponding to the protein with an N-terminal pGlu modification.2. If pGlu is suspected, treat the sample with this compound aminopeptidase (pGAP) to remove the blocking group and then proceed with the sequencing.[1] |
Problem 3: I am getting inconsistent quantification of pGlu across different batches or experiments.
| Possible Cause | Troubleshooting Steps |
| Variable pGlu formation due to slight differences in processing or storage. | 1. Implement strict control over pH, temperature, and buffer composition throughout all production and storage steps.[1]2. Characterize each batch for the percentage of pGlu formation using a validated analytical method like RP-HPLC or mass spectrometry.[1] |
| Inaccurate quantification due to in-source formation. | 1. Ensure your analytical method includes chromatographic separation of pGlu from Gln and Glu.2. Use stable isotope-labeled internal standards for Gln and Glu to accurately correct for the contribution of in-source cyclization to the pGlu signal.[3][4] |
Quantitative Data Summary
The extent of in-source pGlu formation from Gln is highly dependent on the mass spectrometer's fragmentor voltage.
| Fragmentor Voltage (V) | Approximate In-Source Conversion of Gln to pGlu |
| Low (e.g., 0-10 V) | Minimal conversion |
| High | Can be 33% to almost 100%[3][4] |
Note: The optimal fragmentor voltage should be empirically determined for your specific instrument and application.
Experimental Protocols
Protocol 1: General Workflow for Detection and Quantification of pGlu by LC-MS/MS
-
Sample Preparation:
-
If analyzing a protein, digest the sample with a suitable protease (e.g., Trypsin, Lys-C) to generate smaller peptides.
-
Ensure all buffers used are within a pH range of 6.0-7.0 to minimize artificial pGlu formation.[1]
-
-
Chromatographic Separation:
-
Utilize a reversed-phase high-performance liquid chromatography (RP-HPLC) system.
-
Employ a C18 column with sufficient resolving power to separate the native peptide from its pGlu-containing form.
-
A typical mobile phase gradient would be water and acetonitrile, both containing 0.1% formic acid.[1]
-
-
Mass Spectrometry Analysis:
-
Acquire data in full scan mode to identify the precursor ions corresponding to the native peptide and the pGlu-modified peptide (mass difference of -17.03 Da for Gln, -18.01 Da for Glu).[1]
-
Perform tandem mass spectrometry (MS/MS) on the identified precursor ions to confirm the peptide sequence and the location of the modification.
-
Optimize source conditions, particularly the fragmentor voltage, to minimize in-source cyclization.[3][4]
-
-
Quantification:
-
Quantify the relative abundance of the native and modified peptides by integrating the peak areas from their respective extracted ion chromatograms (EICs).
-
For absolute quantification, use a standard curve generated from a synthetic peptide containing pGlu.
-
For accurate quantification of free pGlu, Gln, and Glu, use corresponding stable isotope-labeled internal standards.[3][4]
-
Protocol 2: Enzymatic Removal of pGlu using pGAP
-
Sample Preparation: Prepare the protein or peptide sample in a buffer compatible with pGAP activity (refer to the enzyme manufacturer's instructions).
-
Enzymatic Digestion: Add pGAP to the sample and incubate at the recommended temperature and for the appropriate duration.
-
Analysis: Analyze the digested sample by mass spectrometry to confirm the removal of the pGlu modification. Look for a decrease in the pGlu-modified peak and a corresponding increase in the unmodified peak.
Visualizations
Caption: Workflow for pGlu analysis and troubleshooting.
Caption: Decision tree for troubleshooting unexpected mass loss.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteomics Analysis of this compound Formation - Creative Proteomics [creative-proteomics.com]
- 3. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The use of FAB mass spectrometry and this compound aminopeptidase digestion for the structure determination of this compound in modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Inhibit Glutaminyl Cyclase (QC) Activity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glutaminyl cyclase (QC) inhibitors in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is Glutaminyl Cyclase (QC) and why is it a target for inhibition?
Glutaminyl Cyclase (QC), or glutaminyl-peptide cyclotransferase, is a zinc-dependent enzyme that catalyzes the conversion of N-terminal glutamine residues of peptides and proteins into pyroglutamate (pGlu).[1] This post-translational modification can increase the stability, aggregation propensity, and neurotoxicity of certain peptides.[2][3] In disease contexts like Alzheimer's, QC is responsible for the formation of pGlu-amyloid-beta (pGlu-Aβ), a key initiator of toxic plaque formation.[4][5] QC also plays a role in inflammation by stabilizing chemokines like CCL2.[6] Therefore, inhibiting QC is a promising therapeutic strategy for various diseases.[7]
Q2: Which QC inhibitors are commonly used in cell culture and what are their typical working concentrations?
Several QC inhibitors have been developed. The choice of inhibitor and its concentration depends on the specific cell type and experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. As a starting point, concentrations 5 to 10 times higher than the known IC50 or Ki value are often used to ensure complete inhibition.
Q3: My QC inhibitor is not dissolving properly in my cell culture medium. What should I do?
Many small molecule inhibitors are lipophilic and may have poor solubility in aqueous solutions like cell culture media.[8]
-
Stock Solution: First, ensure you are preparing a concentrated stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO).[4]
-
Working Solution: When preparing your working solution, dilute the stock solution in your cell culture medium. It is crucial to add the stock solution to the medium slowly while vortexing or pipetting to ensure even mixing.[8]
-
Sonication: If precipitation still occurs, gentle sonication can often help to fully dissolve the compound.[8]
-
Solvent Control: Always include a vehicle control in your experiments (e.g., cells treated with the same final concentration of DMSO without the inhibitor) to account for any effects of the solvent itself.
Q4: I am observing high levels of cell death that don't seem related to QC inhibition. How can I distinguish between specific inhibition and general cytotoxicity?
This is a common challenge when working with enzyme inhibitors. Here are several steps to address this:
-
Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT or LDH assay) alongside your QC activity assay over a wide range of inhibitor concentrations. This will help you determine the concentration at which the inhibitor is toxic to the cells and whether this overlaps with the concentration required for QC inhibition.[9]
-
Time-Course Experiment: The duration of exposure to the inhibitor can significantly impact its effects. Assess cell viability and QC inhibition at different time points (e.g., 12, 24, 48 hours).
-
Positive and Negative Controls: Use a well-characterized QC inhibitor with known potency as a positive control. A negative control could be a structurally similar but inactive compound, if available.
-
Rescue Experiment: If possible, try to "rescue" the phenotype by adding the product of the enzymatic reaction downstream of the inhibition.
-
Off-Target Effects: Be aware that inhibitors can have off-target effects.[10] Varoglutamstat (PQ912), for example, inhibits both the secretory (QPCT) and Golgi-resident (QPCTL) isoforms of QC, which could have broader effects.[11] Review the literature for known off-target effects of your specific inhibitor.
Troubleshooting Guides
Guide 1: Ineffective QC Inhibition in Cell-Based Assays
Problem: The QC inhibitor shows potency in a biochemical (cell-free) assay but has little to no effect on QC activity or downstream markers in a cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | The inhibitor may not be efficiently crossing the cell membrane. Consult the literature for data on the compound's cell permeability. If this information is unavailable, you may need to consider alternative inhibitors with better-predicted permeability. |
| Inhibitor Efflux | Cells may be actively pumping the inhibitor out via efflux pumps (e.g., P-glycoprotein). Co-treatment with a known efflux pump inhibitor can help to test this possibility. |
| Inhibitor Instability/Metabolism | The inhibitor may be unstable or rapidly metabolized within the cell. Perform a time-course experiment to see if the inhibitory effect diminishes over time. LC-MS analysis of cell lysates can be used to measure the intracellular concentration of the inhibitor. |
| Incorrect Assay Conditions | Ensure that the conditions of your cell-based assay (e.g., pH, presence of serum) are not interfering with the inhibitor's activity. |
| Sub-optimal Inhibitor Concentration | The effective concentration in a cellular context can be much higher than the biochemical IC50. Perform a thorough dose-response experiment in your cell line, titrating the inhibitor over a broad range (e.g., from nanomolar to high micromolar). |
Guide 2: High Background or Inconsistent Results in QC Activity Assay
Problem: The fluorometric or HPLC-based QC activity assay on cell lysates yields high background signals or inconsistent, non-reproducible results.
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | Inefficient lysis leads to incomplete release of QC and variable protein concentrations. Visually inspect for lysis under a microscope. Consider using a stronger lysis buffer (e.g., RIPA buffer) or a mechanical disruption method like sonication.[12][13] |
| Protease/Phosphatase Activity | Degradation of QC or other assay components by endogenous proteases can affect results. Always use a freshly prepared lysis buffer containing a protease inhibitor cocktail and keep samples on ice or at 4°C throughout the procedure.[14][15] |
| Sample Contamination | Contaminants from the DNA (if viscous) or lipids can interfere with the assay. Sonication can help shear DNA. Centrifuge the lysate at high speed (e.g., >10,000 x g) for an adequate time to pellet debris.[13] |
| Incorrect Reagent Preparation | Ensure all assay kit components are thawed, stored, and prepared according to the manufacturer's protocol. Prepare fresh reaction mixes for each experiment.[16] |
| Autofluorescence | Cell components or the inhibitor itself may be autofluorescent at the assay wavelengths. Always include a "no substrate" control and a "no enzyme (lysate)" control to measure background fluorescence. Subtract this background from your experimental readings. |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes, can lead to significant variability. Use calibrated pipettes and prepare a master mix for reagents whenever possible.[16] |
Quantitative Data Summary
The following table summarizes the inhibitory potency of several common glutaminyl cyclase inhibitors. Note that IC50 and Ki values can vary depending on the assay conditions.
| Inhibitor Name | Alias | Target | Potency (IC50 / Ki) | Reference(s) |
| PBD-150 | PQ50 | Human QC | IC50: 60 nM; Ki: 490 nM | [4][17][18] |
| Varoglutamstat | PQ912 | Human QC | IC50: 25 nM | [17] |
| Compound 212 | N/A | Human QC | IC50: 4.5 nM | [2][5] |
| Compound 7 | N/A | Human QC | IC50: 0.7 nM | [2] |
| Compound 8 | N/A | Human QC | IC50: 4.5 nM | [2] |
| SEN177 | N/A | Human QC | IC50: 4.4 µM | [17] |
Experimental Protocols
Protocol 1: Inhibition of QC Activity in Adherent Mammalian Cells
This protocol outlines the steps for treating cultured cells with a QC inhibitor, preparing a cell lysate, and measuring QC activity using a fluorometric assay.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
QC inhibitor stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) with freshly added protease inhibitor cocktail
-
Cell scraper, ice-cold
-
Microcentrifuge tubes, pre-chilled
-
Fluorometric QC Activity Assay Kit (e.g., SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit)
-
Black 96-well plate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.
-
Inhibitor Treatment:
-
Prepare serial dilutions of the QC inhibitor in complete cell culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Aspirate the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 hours) at 37°C and 5% CO2.
-
-
Cell Lysis and Protein Extraction:
-
Place the culture plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100 µL for a 12-well plate).
-
Using a cold cell scraper, scrape the cells into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[13]
-
Centrifuge the lysate at 14,000-16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (which contains the soluble protein fraction) to a new pre-chilled tube. This is your cell lysate.
-
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing the QC activity later.
-
QC Activity Assay:
-
Follow the manufacturer's protocol for the chosen QC activity assay kit.
-
Typically, you will add a specific amount of protein from each cell lysate to the wells of a black 96-well plate.
-
Add the QC substrate solution to initiate the enzymatic reaction.
-
Incubate for the recommended time at the recommended temperature (e.g., 37°C).
-
Add the developer solution, which will generate a fluorescent signal proportional to the amount of pGlu produced.
-
Measure the fluorescence using a microplate reader at the specified excitation and emission wavelengths (e.g., 490 nm Ex / 520 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no lysate" controls).
-
Normalize the fluorescence reading of each sample to its total protein concentration to get the specific QC activity.
-
Calculate the percentage of QC inhibition for each inhibitor concentration relative to the vehicle-treated control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value in your cellular model.
-
Visualizations
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Frontiers | Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease [frontiersin.org]
- 3. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glutaminyl Cyclase Enzyme and Inhibitors | International Journal of Innovative Research and Reviews [injirr.com]
- 7. Glutaminyl Cyclase, Diseases, and Development of Glutaminyl Cyclase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutaminyl Cyclase Inhibitor 3 | TargetMol [targetmol.com]
- 9. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 10. benchchem.com [benchchem.com]
- 11. vivoryon.com [vivoryon.com]
- 12. bosterbio.com [bosterbio.com]
- 13. ptglab.com [ptglab.com]
- 14. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 15. Overview of Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Pyroglutamate Formation in Recombinant Protein Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to pyroglutamate (pGlu) formation in recombinant protein expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound (pGlu) and why is it a concern in recombinant protein production?
This compound is a modified amino acid formed from the cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue.[1][2] This modification can be a significant concern in the production of therapeutic proteins for several reasons:
-
Blocked N-terminus: The formation of pGlu creates a cyclic structure that lacks a free primary amine, which is necessary for traditional protein sequencing methods like Edman degradation.[3][4]
-
Analytical Heterogeneity: The presence of pGlu introduces heterogeneity in the final product, which can complicate analytical characterization and quality control using techniques like mass spectrometry and ion-exchange chromatography.[3][5]
-
Potential Impact on Efficacy and Stability: High levels of pGlu can potentially affect the stability and efficacy of therapeutic proteins.[1][2] While in some cases it may protect against aminopeptidases, it can also influence aggregation tendencies.[6][7][8]
Q2: What is the chemical mechanism of this compound formation?
This compound formation is an intramolecular cyclization reaction. The α-amino group of the N-terminal glutamine or glutamic acid residue attacks the side-chain carbonyl carbon, forming a five-membered ring. This reaction results in the elimination of ammonia (B1221849) (from Gln) or water (from Glu).[3] This process can occur spontaneously or be catalyzed by the enzyme glutaminyl cyclase (QC).[3][5][6]
Troubleshooting Guides
Problem 1: N-terminal sequencing of my purified protein is failing.
-
Possible Cause: The N-terminus of your protein is likely blocked due to the formation of this compound from an N-terminal glutamine or glutamate (B1630785) residue.[3][4]
-
Troubleshooting Steps:
-
Confirm pGlu Formation: Use mass spectrometry (MS) to analyze the intact protein. A mass decrease of 17 Da for an N-terminal Gln or 18 Da for an N-terminal Glu is indicative of pGlu formation.
-
Enzymatic Deblocking: Treat the protein with this compound aminopeptidase (B13392206) (pGAP) to specifically remove the pGlu residue, exposing the N-terminus for sequencing.[9][10]
-
Alternative Sequencing: Employ MS-based sequencing methods (e.g., tandem mass spectrometry) which can identify pGlu-modified N-terminal peptides.[2]
-
Problem 2: I am observing unexpected heterogeneity in my purified protein by chromatography.
-
Possible Cause: The formation of pGlu from an N-terminal glutamine residue results in the loss of a positive charge, leading to a shift in the protein's isoelectric point (pI). This can cause the appearance of an additional, more acidic peak in ion-exchange chromatography.[6]
-
Troubleshooting Steps:
-
Characterize the Peaks: Collect fractions corresponding to the different peaks and analyze them by mass spectrometry to confirm the presence of the pGlu modification in the acidic variant.
-
Optimize Purification Conditions:
-
Batch-to-Batch Consistency: Implement strict control over pH, temperature, and buffer composition during production and purification to ensure consistent levels of pGlu formation between batches.[3]
-
Problem 3: How can I prevent this compound formation in my recombinant protein?
-
Solution 1: Process Optimization (Non-permanent)
-
pH Control: The rate of non-enzymatic pGlu formation is pH-dependent. For N-terminal Glu, the rate is minimal around pH 6.0-7.0.[3][11]
-
Temperature Control: Lower temperatures significantly slow down the rate of cyclization.[3]
-
Buffer Selection: Certain buffer components can influence the rate of pGlu formation. For example, phosphate (B84403) and ammonium (B1175870) carbonate buffers have been shown to increase the rate of pGlu formation from N-terminal Gln.[3]
-
-
Solution 2: Protein Engineering (Permanent)
-
Site-Directed Mutagenesis: To permanently prevent pGlu formation, the N-terminal Gln or Glu residue can be mutated to a non-cyclizing amino acid, such as alanine (B10760859) or glycine, using site-directed mutagenesis.[3]
-
Data Presentation
Table 1: Factors Influencing the Rate of Non-Enzymatic this compound Formation
| Factor | Effect on Rate of pGlu Formation | Recommendations for Minimization |
| pH | Dependent on the N-terminal residue. For Glu, the rate increases in acidic (pH 4) and alkaline (pH 8) conditions, with a minimum around pH 6.0-7.0.[3][11] For Gln, the reaction is favored at neutral to slightly basic pH.[3] | Maintain pH between 6.0 and 7.0 during processing and storage.[3] |
| Temperature | Higher temperatures accelerate the rate of cyclization.[3] | Perform purification at 4°C and store long-term at -80°C or lyophilized.[3] |
| Buffer Composition | Some buffer species can catalyze the reaction (e.g., phosphate, ammonium carbonate for Gln).[3] | Use non-catalytic buffers like Tris-HCl when possible.[3] |
| Protein Structure | The local conformation and flexibility of the N-terminus can impact the rate of cyclization.[3][6] | This is an intrinsic property of the protein. |
Experimental Protocols
Protocol 1: Enzymatic Removal of this compound using this compound Aminopeptidase (pGAP)
This protocol describes the general procedure for removing an N-terminal pGlu residue to enable N-terminal sequencing.
-
Sample Preparation:
-
Dissolve the pGlu-containing protein in a buffer compatible with pGAP activity. The optimal buffer will depend on the specific enzyme used (refer to the manufacturer's instructions). A common buffer is 50 mM sodium phosphate, pH 7.5, containing 10 mM DTT and 1 mM EDTA.
-
-
Enzyme Addition:
-
Add pGAP to the protein solution. The recommended enzyme-to-substrate ratio is typically between 1:100 and 1:500 (w/w).
-
-
Incubation:
-
Reaction Termination:
-
Stop the reaction by adding a protease inhibitor or by acidifying the solution (e.g., adding trifluoroacetic acid to a final concentration of 0.1%).
-
-
Analysis:
-
Confirm the removal of pGlu and the exposure of the new N-terminus by mass spectrometry or proceed with N-terminal sequencing.
-
Protocol 2: Detection and Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the analysis of pGlu formation using liquid chromatography-tandem mass spectrometry.
-
Protein Digestion:
-
Reduce the disulfide bonds of the protein using a reducing agent (e.g., DTT) and alkylate the free cysteines with an alkylating agent (e.g., iodoacetamide).
-
Digest the protein into smaller peptides using a specific protease, such as trypsin.
-
-
LC Separation:
-
Inject the peptide mixture onto a reverse-phase HPLC column.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing an ion-pairing agent (e.g., formic acid).
-
-
MS/MS Analysis:
-
Eluting peptides are introduced into the mass spectrometer.
-
Acquire full scan MS data to identify the masses of the peptides.
-
Perform tandem MS (MS/MS) on the N-terminal peptide of interest to obtain fragment ions that confirm its sequence and the presence of the pGlu modification.
-
-
Data Analysis:
-
Identify the N-terminal peptide with and without the pGlu modification based on their mass-to-charge ratios.
-
Quantify the relative abundance of the native and pGlu-modified peptides by integrating the peak areas from their respective extracted ion chromatograms.[3]
-
Visualizations
Caption: Mechanism of this compound formation from N-terminal Gln and Glu.
Caption: Troubleshooting workflow for pGlu-related issues.
References
- 1. Proteomics Analysis of this compound Formation - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. daneshyari.com [daneshyari.com]
- 5. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 6. N-terminal Glutamate to this compound Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linked Production of this compound-Modified Proteins via Self-Cleavage of Fusion Tags with TEV Protease and Autonomous N-Terminal Cyclization with Glutaminyl Cyclase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A technique for the removal of pyroglutamic acid from the amino terminus of proteins using calf liver this compound amino peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Pyroglutamate Antibody Specificity and Affinity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of pyroglutamate (pGlu) antibody specificity and affinity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (pGlu) and why is it a target for antibody development?
This compound is a modified amino acid formed from the cyclization of N-terminal glutamine or glutamate (B1630785) residues.[1][2] This modification can occur spontaneously or be enzyme-catalyzed.[1][3] In the context of diseases like Alzheimer's, N-terminally truncated and pGlu-modified amyloid-beta (Aβ) peptides (AβpE3) show increased aggregation potential and toxicity, making them a key therapeutic target.[4][5][6]
Q2: What is the typical affinity range for this compound-specific antibodies?
Published research on this compound-specific monoclonal antibodies, particularly those targeting AβpE3, has reported affinities in the low nanomolar range (KD = 1–10 nM).[4][5] The affinity is a critical parameter that influences the therapeutic efficacy of the antibody.[7][8][9]
Q3: Does the formation of this compound on an antibody itself affect its function?
The formation of this compound at the N-terminus of an antibody's light or heavy chain is a common post-translational modification.[1][3] Generally, this modification is not considered to significantly impact the antibody's structure, stability, or antigen-binding activity.[1] However, extensive or unexpected modifications can be a concern during manufacturing as they can lead to product heterogeneity.[10]
Q4: What are the primary strategies for improving the affinity and specificity of a this compound antibody?
The main strategies for enhancing antibody affinity and specificity involve in vitro antibody affinity maturation techniques.[11] These include:
-
Site-directed mutagenesis: This targeted approach modifies specific amino acid residues within the complementarity-determining regions (CDRs) that directly interact with the antigen.[11][12]
-
Error-prone PCR: This method introduces random mutations across the antibody's variable regions to create a diverse library of variants for screening.[8][12]
-
Display Technologies: Techniques like phage display and yeast display are used to screen large libraries of antibody variants to isolate those with the highest affinity and specificity.[11][13]
Q5: How can I measure the binding affinity and specificity of my optimized this compound antibody?
Common techniques for quantifying antibody affinity include Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).[11][14] These methods provide kinetic data and the equilibrium dissociation constant (KD).[11] To assess specificity, binding assays against related but non-target peptides (e.g., Aβ peptides without the this compound modification) should be performed.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Affinity of Initial Antibody Clone | - Suboptimal CDR-epitope interactions- Non-ideal framework regions | - Perform affinity maturation using techniques like site-directed mutagenesis on CDR "hotspots" or error-prone PCR to generate a library of mutants.[7][8][9]- Utilize display technologies such as phage or yeast display to screen for higher affinity variants.[11] |
| Poor Specificity / Cross-Reactivity | - Antibody recognizes the peptide backbone in addition to the this compound modification.- The immunogen used for antibody generation was not sufficiently specific. | - In your screening process, include negative controls with peptides that have the same sequence but lack the N-terminal this compound.[4]- If using phage display, perform subtractive panning steps by pre-incubating the phage library with non-target peptides to remove cross-reactive binders.[15] |
| Low Yield of Recombinant Antibody | - Issues with the expression system (e.g., mammalian cell line).- Instability of the antibody construct. | - Optimize the cell culture conditions, including media composition and temperature.[16][17]- Consider codon optimization of the antibody gene for the chosen expression system. |
| Heterogeneity in Purified Antibody | - Spontaneous formation of this compound on the antibody's N-terminus during production or storage.[16] | - Control pH (between 6.0 and 7.0) and temperature (e.g., 4°C) during purification and storage to minimize spontaneous cyclization.[16]- Characterize each batch for pGlu formation using mass spectrometry or RP-HPLC.[16][18] |
| Inconsistent Results in Binding Assays (e.g., ELISA, SPR) | - Variable amounts of this compound formation on the target peptide.- Issues with antibody or antigen immobilization. | - Ensure consistent quality and purity of the synthetic this compound peptide used in assays.- For SPR, optimize the immobilization chemistry and density of the antigen on the sensor chip. |
Quantitative Data Summary
The following table summarizes affinity data for several this compound-specific antibodies from published studies.
| Antibody | Target | Affinity (KD) | Measurement Technique | Reference |
| c#6 | AβpE3–18 | 1-10 nM | ITC, SPR | [4] |
| c#17 | AβpE3–18 | 1.3 nM | SPR | [4] |
| c#24 | AβpE3–18 | 1-10 nM | ITC, SPR | [4] |
| ABBV-916 | AβpE3-42 fibrils | EC50 of 0.7 nM | ELISA | [19] |
Experimental Protocols
Protocol 1: Affinity Maturation using Phage Display
This protocol outlines a general workflow for improving the affinity of a this compound-specific antibody using phage display.
-
Library Construction:
-
Introduce diversity into the variable regions (VH and VL) of your starting antibody gene. This can be achieved through error-prone PCR for random mutagenesis or site-directed mutagenesis for targeted changes in the CDRs.[11][12]
-
Clone the library of mutated variable regions into a phagemid vector, typically as single-chain variable fragments (scFv) or antigen-binding fragments (Fab).[20]
-
-
Phage Library Generation:
-
Biopanning (Selection):
-
Immobilize the target this compound-containing peptide onto a solid surface (e.g., microtiter plate or magnetic beads).[13]
-
Incubate the phage library with the immobilized target to allow binding.[13]
-
Wash away non-specifically bound phage. The stringency of the washing steps can be increased in subsequent rounds of panning to select for higher affinity binders.[21]
-
Elute the specifically bound phage.[13]
-
-
Amplification and Iteration:
-
Screening and Characterization:
-
After the final round of panning, isolate individual bacterial clones.
-
Screen the clones for binding to the target peptide using techniques like phage ELISA.[13]
-
Sequence the DNA of the positive clones to identify the mutations responsible for improved affinity.
-
Express the selected antibody fragments in a soluble form and characterize their binding affinity using SPR or BLI.[11]
-
Protocol 2: Site-Directed Mutagenesis for Targeted Affinity Enhancement
This protocol describes how to introduce specific mutations into the CDRs of a this compound antibody to improve affinity.
-
Target Residue Identification:
-
If the 3D structure of the antibody-antigen complex is known or can be modeled, identify key residues in the CDRs that are in close contact with the this compound epitope.
-
Focus on "hotspot" residues that are more likely to contribute to binding affinity.
-
-
Primer Design:
-
Design primers containing the desired nucleotide changes to introduce the targeted amino acid substitutions.
-
-
Mutagenesis Reaction:
-
Use a high-fidelity DNA polymerase to perform PCR with the mutagenic primers and a plasmid containing the antibody's variable region gene as a template.
-
-
Template Removal and Transformation:
-
Digest the parental (non-mutated) DNA template using an enzyme like DpnI, which specifically cleaves methylated DNA.
-
Transform the mutated plasmid into competent E. coli for propagation.
-
-
Sequence Verification:
-
Isolate the plasmid DNA from several clones and sequence the variable region to confirm the presence of the desired mutation.
-
-
Expression and Binding Analysis:
-
Express the mutated antibody and the parent antibody in a suitable expression system.
-
Purify the antibodies and compare their binding affinities to the this compound target using SPR or BLI to determine if the mutation resulted in an improvement.[11]
-
Visualizations
Caption: Workflow for this compound antibody affinity maturation using phage display.
Caption: Decision-making workflow for troubleshooting low antibody affinity and specificity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Method to convert N-terminal glutamine to this compound for characterization of recombinant monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and functional analyses of this compound-amyloid-β-specific antibodies as a basis for Alzheimer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional analyses of this compound-amyloid-beta-specific antibodies as a basis for Alzheimer immunotherapy [publica.fraunhofer.de]
- 6. This compound-Modified Amyloid Beta Peptides: Emerging Targets for Alzheimer´s Disease Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity maturation of monoclonal antibodies by multi-site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity Maturation of Monoclonal Antibodies by Multi-Site-Directed Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sinobiological.com [sinobiological.com]
- 12. Improving antibody affinity through in vitro mutagenesis in complementarity determining regions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
- 16. benchchem.com [benchchem.com]
- 17. susupport.com [susupport.com]
- 18. N-Terminal Modification Analysis - Creative Proteomics [creative-proteomics.com]
- 19. Anti-pyroglutamate-3 Aβ immunotherapy engages microglia and inhibits amyloid accumulation in transgenic mouse models of Aβ amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protocol for High Throughput Screening of Antibody Phage Libraries - PMC [pmc.ncbi.nlm.nih.gov]
impact of pH and temperature on the rate of pyroglutamate conversion
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH and temperature on the rate of pyroglutamate (pGlu) formation from N-terminal glutamine (Gln) or glutamate (B1630785) (Glu) residues in peptides and proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound (pGlu) and why is it a concern in research and drug development?
This compound is a cyclic derivative of an N-terminal glutamine or glutamate residue.[1] This modification arises from an intramolecular cyclization reaction, resulting in the elimination of ammonia (B1221849) (from Gln) or water (from Glu).[1][2] The formation of pGlu is a significant consideration for researchers and drug development professionals for several reasons:
-
Product Heterogeneity : Incomplete conversion to pGlu results in a mixed population of molecules, which can complicate the analysis and characterization of the final product.[1]
-
Blocked N-terminus : The cyclic structure of pGlu lacks a free primary amine, which obstructs traditional protein sequencing methods like Edman degradation.[1]
-
Potential Impact on Bioactivity : Modifications at the N-terminus can sometimes alter the biological activity or binding affinity of a peptide or protein.[1]
-
Analytical Challenges : The change in mass and charge due to pGlu formation can complicate analytical techniques such as mass spectrometry and ion-exchange chromatography.[1]
High levels of this compound can also impact the stability and efficacy of therapeutic proteins, making it a critical quality attribute to monitor in bioprocessing.[3]
Q2: What is the chemical mechanism of this compound formation?
This compound formation is an intramolecular cyclization reaction. The α-amino group of the N-terminal glutamine or glutamate residue functions as a nucleophile, attacking the side-chain γ-carbonyl carbon. This leads to the formation of a stable five-membered ring structure and the elimination of a small molecule (ammonia from glutamine or water from glutamate).[1][3] This reaction can occur spontaneously under certain conditions or be catalyzed by the enzyme glutaminyl cyclase.[1]
Q3: What are the primary factors that influence the rate of this compound formation?
The rate of non-enzymatic this compound formation is influenced by several factors:
-
pH : The reaction rate is highly dependent on the pH of the solution.[1]
-
Temperature : Higher temperatures accelerate the rate of cyclization.[1][4]
-
Buffer Composition : Certain buffer species, such as phosphate (B84403) and ammonium (B1175870) carbonate, can catalyze the reaction and increase the rate of pGlu formation from N-terminal Gln.[1][5]
-
Protein/Peptide Structure : The local conformation, flexibility, and surrounding amino acid environment of the N-terminus can affect the rate of cyclization.[6][7]
Q4: How does pH specifically affect the rate of this compound conversion?
For peptides and proteins with an N-terminal glutamate in solution, the rate of pGlu formation typically exhibits a U-shaped pH-rate profile.[6] The reaction rate is minimal around pH 6.0-6.2 and increases under more acidic (e.g., pH 4) or basic (e.g., pH 8) conditions.[6][8][9] In the solid state, the pH dependence is markedly different, with rates being largely independent of pH between 4 and 7, and decreasing as the pH becomes more basic.[6] Interestingly, for some molecules in the pH range of 5.5-6, the rate of pGlu formation can be greater in the solid state than in solution.[10][11]
For N-terminal glutamine , the conversion to pGlu is also favored at neutral to slightly basic pH.[1] The conversion from glutamine is generally much faster than from glutamate.[5][7]
Q5: What is the effect of temperature on the rate of this compound formation?
Increased temperature accelerates the rate of this compound formation.[1] Studies have shown that the amount of pGlu increases over time at elevated temperatures such as 37°C and 45°C, with a higher rate of formation at the higher temperature.[4][9] For long-term storage, it is recommended to keep samples at -20°C or, preferably, -80°C to minimize the rate of cyclization.[1] Lyophilization is also a preferred method for long-term storage as it reduces molecular mobility.[1]
Troubleshooting Guides
Problem: My purified peptide/protein shows unexpected heterogeneity on analytical chromatography (e.g., RP-HPLC, IEX).
-
Possible Cause : Spontaneous formation of this compound during purification or storage can lead to additional peaks.
-
Troubleshooting Steps :
-
pH Control : Maintain a pH between 6.0 and 7.0 during all purification steps to minimize the rate of conversion.[1]
-
Temperature Control : Perform purification steps at reduced temperatures (e.g., 4°C) to slow the reaction rate.[1]
-
Storage : For short-term storage, keep the purified product at 4°C in a buffer with a pH between 6.0 and 7.0. For long-term storage, flash-freeze aliquots and store at -80°C or lyophilize the product.[1]
-
Analysis : Use mass spectrometry to confirm if the unexpected peak corresponds to the mass of your peptide/protein minus 17 Da (from Gln) or 18 Da (from Glu).
-
Problem: N-terminal sequencing of my protein fails, indicating a blocked N-terminus.
-
Possible Cause : The N-terminal glutamine or glutamate has cyclized to this compound, which lacks the free primary amine necessary for Edman degradation.[1]
-
Troubleshooting Steps :
-
Enzymatic Treatment : Treat the sample with this compound aminopeptidase (B13392206) (PGP-1). This enzyme specifically removes the N-terminal pGlu residue, exposing the next amino acid for sequencing.[1][3]
-
Preventative Measures for Future Batches : Implement strict pH (6.0-7.0) and temperature (4°C or lower) controls during purification and storage to minimize pGlu formation.[1]
-
Problem: I am observing inconsistent results in biological assays between different batches of my peptide/protein.
-
Possible Cause : Variable amounts of this compound formation between different production and storage batches could be affecting the biological activity.
-
Troubleshooting Steps :
-
Implement Strict Process Controls : Enforce rigorous control over pH, temperature, and buffer composition during all stages of production, purification, and storage.[1]
-
Characterize Each Batch : Quantify the percentage of pGlu formation for each batch using analytical techniques like reversed-phase HPLC or mass spectrometry.[1] This will allow you to correlate the level of modification with the observed biological activity.
-
Quantitative Data Summary
The following tables summarize the quantitative impact of pH and temperature on the rate of this compound formation from N-terminal glutamate.
Table 1: Effect of pH on the Rate of this compound Formation from N-terminal Glutamate in Solution
| pH | Relative Rate of Formation | Half-life of N-terminal Glu |
| 4.0 - 4.1 | Increased | ~9 months at 45°C[8][9] |
| 5.5 - 6.0 | Slower than in solid state[6] | - |
| 6.2 | Minimal[8][9] | - |
| 8.0 | Increased[8][9] | - |
Data compiled from studies on monoclonal antibodies in various aqueous buffers.[6][8][9]
Table 2: Effect of Temperature on the Rate of this compound Formation
| Temperature | Observation |
| 4°C | Recommended for short-term storage of liquid samples to slow the reaction.[1] |
| Room Temp (22-24°C) | Some conversion is evident.[12][13] |
| 37°C | Significant pGlu formation observed over time.[4][9] |
| 45°C | Rate of pGlu formation is faster than at 37°C.[4][9] |
| -20°C / -80°C | Recommended for long-term storage to minimize cyclization.[1] |
Experimental Protocols
Protocol: Monitoring this compound Formation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for monitoring the conversion of an N-terminal glutamate or glutamine to this compound.
Objective : To separate and quantify the native peptide/protein from its this compound variant.
Materials :
-
Peptide/protein sample with an N-terminal Gln or Glu.
-
A series of buffers at different pH values (e.g., pH 4, 6, 8).[10][11]
-
RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Incubator or water bath set to desired temperatures (e.g., 37°C, 50°C).[10][11]
Procedure :
-
Sample Preparation : Prepare solutions of your peptide or protein in the different pH buffers.
-
Incubation : Incubate the samples at a constant, elevated temperature (e.g., 50°C) to accelerate the degradation.[10][11]
-
Time Points : Withdraw aliquots at various time points (e.g., 0, 24, 48, 72 hours). Immediately freeze or analyze the samples to halt further reaction.
-
HPLC Analysis :
-
Inject the sample onto the C18 column.
-
Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
-
Data Analysis :
-
The pGlu-containing form is typically more hydrophobic and will elute slightly later than the native form.
-
Integrate the peak areas of the native and modified forms.
-
Calculate the percentage of pGlu formation at each time point for each pH and temperature condition.
-
Confirmation : The identity of the peaks should be confirmed using mass spectrometry. The pGlu variant will have a mass that is ~17.03 Da (for Gln) or ~18.02 Da (for Glu) lower than the native peptide/protein.
Visualized Relationships
Caption: Factors influencing the rate of this compound formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteomics Analysis of this compound Formation - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-terminal Glutamate to this compound Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of 'pH' on the Rate of this compound Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 13. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pyroglutamate Modifications in Edman Degradation
This guide provides troubleshooting advice and answers to frequently asked questions regarding N-terminal blocking by pyroglutamate (pGlu) during Edman degradation sequencing. It is intended for researchers, scientists, and professionals in drug development who encounter challenges with this common modification.
Frequently Asked Questions (FAQs)
Q1: What is a this compound (pGlu) modification?
A this compound is a derivative of an N-terminal glutamine (Gln) or, less commonly, glutamate (B1630785) (Glu) residue.[1][2][3] It forms through an internal cyclization reaction where the N-terminal α-amino group attacks the side-chain carbonyl group, resulting in the formation of a five-membered ring and the elimination of ammonia (B1221849) (from Gln) or water (from Glu).[3] This modification is frequently observed in proteins, especially immunoglobulins like IgGs, which often have glutamine at the N-terminus of their heavy chains.[1][2]
Q2: How does this compound block Edman degradation?
The Edman degradation chemistry relies on the reaction of phenyl isothiocyanate (PITC) with a free primary α-amino group at the N-terminus of a protein or peptide.[4][5][6] The formation of the this compound ring structure consumes this free amino group.[3] Without an available N-terminal α-amino group, the PITC coupling reaction cannot occur, thus physically "blocking" the sequencing process from the first cycle.[4][5]
Q3: How can I identify an N-terminal this compound block?
The primary indicator of a blocked N-terminus, including by this compound, is a complete lack of signal (no PTH-amino acid detected) in the first cycle of the Edman sequencing run.[7] If subsequent cycles yield signals, it may suggest the primary sequence was blocked and what you are observing is a secondary, unblocked N-terminus from a contaminating protein or a truncated version of your protein of interest. Confirmation is best achieved using mass spectrometry (MS), which can identify the mass of the intact protein or N-terminal peptide, confirming the mass shift consistent with pGlu formation.[1]
Q4: What are the main methods to resolve a this compound block?
There are two primary approaches to remove a this compound block:
-
Enzymatic Deblocking: This is the most common and specific method. It uses the enzyme this compound Aminopeptidase (B13392206) (PGAP), which specifically recognizes and cleaves the pGlu residue from the N-terminus, exposing the next amino acid for sequencing.[2][3]
-
Chemical Deblocking: While some chemical methods have been reported, they are often less specific and can lead to unwanted side reactions or protein degradation.[1][2] Enzymatic methods are generally preferred for their high specificity and yield.[2]
Troubleshooting Guide
Problem: My Edman sequencing experiment yielded no PTH-amino acid signal in the first cycle.
This is a classic symptom of an N-terminally blocked protein. The workflow below outlines the steps to diagnose and resolve the issue.
Problem: Enzymatic deblocking with this compound Aminopeptidase (PGAP) was unsuccessful.
If you have confirmed a pGlu block and the enzymatic treatment fails, several factors could be responsible. Refer to the table and protocol below for troubleshooting.
| Potential Cause | Recommended Solution |
| Inefficient Enzyme Activity | Verify the enzyme's activity using a known pGlu-containing control peptide. Ensure the enzyme has not expired and has been stored correctly. Increase the enzyme-to-substrate ratio. |
| Suboptimal Reaction Conditions | Ensure the buffer composition and pH are optimal for PGAP activity (refer to the manufacturer's specifications). An optimized protocol suggests overnight digestion at 37°C.[8] |
| Protein Conformation | The N-terminus may be inaccessible to the enzyme due to protein folding. Denaturing the protein prior to digestion can significantly improve deblocking yields.[8] A recommended procedure involves reduction and carboxymethylation in a denaturing buffer like guanidine.[8] |
| Inhibitors | Ensure the sample buffer is free of protease inhibitors or other chemicals that might interfere with PGAP activity. Buffer exchange may be necessary.[8] |
| Sample Immobilization | If working with proteins blotted on a PVDF membrane, ensure the protein is accessible. In-solution digestion is often more efficient, though on-membrane protocols exist.[2] |
Experimental Protocols
Optimized Protocol for Enzymatic Deblocking of pGlu from Proteins
This protocol is adapted from procedures shown to achieve nearly quantitative deblocking of recombinant immunoglobulins.[8]
1. Protein Denaturation, Reduction, and Alkylation (Optional but Recommended)
-
Dissolve the protein sample in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl).
-
Add a reducing agent like DTT (dithiothreitol) to a final concentration of 10 mM and incubate at 37°C for 1-2 hours to reduce disulfide bonds.
-
Alkylate the free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes. This prevents disulfide bonds from reforming.
2. Buffer Exchange
-
Remove the denaturant and alkylating reagents, which can inhibit PGAP.
-
Perform buffer exchange into a PGAP-compatible buffer (e.g., 50 mM sodium phosphate, 10 mM DTT, 1 mM EDTA, pH 7.5-8.0) using methods like gel-permeation chromatography or dialysis.
3. Enzymatic Digestion
-
Add this compound Aminopeptidase (PGAP) to the protein solution. The optimal enzyme-to-substrate ratio may need to be determined empirically, but a starting point is often 1:10 to 1:50 (w/w).
-
Incubate the reaction mixture at 37°C. An overnight incubation is often effective for achieving high yields.[8]
4. Post-Digestion Sample Preparation
-
Stop the reaction (e.g., by acidification with TFA).
-
The deblocked protein sample can now be directly applied to the Edman sequencer (e.g., spotted onto a PVDF membrane) for N-terminal sequencing.
Q5: Are there alternatives if enzymatic deblocking fails or is not an option?
Yes. If deblocking is unsuccessful or if you need to characterize other post-translational modifications, mass spectrometry-based methods are the preferred alternative.[6] Techniques like tandem mass spectrometry (MS/MS) can sequence internal peptides generated after proteolytic digestion (e.g., with trypsin), bypassing the N-terminal block entirely to provide sequence information.
References
- 1. Deblocking of Proteins Containing N-Terminal Pyroglutamic Acid | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. medium.com [medium.com]
- 7. N-terminal Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 8. High-yield deblocking of amino termini of recombinant immunoglobulins with this compound aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
validating pyroglutamate as a diagnostic biomarker for ulcerative colitis
A comparative analysis of pyroglutamate against established inflammatory markers for the diagnosis of Ulcerative Colitis (UC), providing researchers, scientists, and drug development professionals with a comprehensive guide to its potential utility and performance.
This guide offers an objective comparison of serum this compound with established biomarkers for ulcerative colitis, including fecal calprotectin, C-reactive protein (CRP), and fecal lactoferrin. The information presented is based on available experimental data to aid in the evaluation of this compound as a potential diagnostic tool in clinical and research settings.
Performance Comparison of Diagnostic Biomarkers for Ulcerative Colitis
The diagnostic accuracy of a biomarker is crucial for its clinical utility. The following table summarizes the performance of serum this compound in comparison to fecal calprotectin, C-reactive protein, and fecal lactoferrin in distinguishing patients with ulcerative colitis from healthy controls or those with non-inflammatory bowel conditions. The data is compiled from a key validation study on this compound and various meta-analyses and studies on the established markers.
| Biomarker | Sample Type | Key Performance Metric(s) | Notes |
| This compound | Serum | AUC: 0.67[1] | Data from a single comprehensive untargeted metabolomic study.[1] |
| Fecal Calprotectin | Fecal | Pooled Sensitivity: 87.3%Pooled Specificity: 77.1%Pooled AUC: 0.91[2] | Performance is noted to be better in UC than in Crohn's disease.[2] Cut-off values can vary based on the desired balance of sensitivity and specificity.[2][3] |
| C-Reactive Protein (CRP) | Serum | Sensitivity: 49% - 77%Specificity: 80% - 92%AUC: ~0.71 - 0.81 | A meta-analysis reported a pooled sensitivity of 49% and a specificity of 92%.[4] Other studies suggest varying performance with different cut-off levels.[5][6] |
| Fecal Lactoferrin | Fecal | Pooled Sensitivity: 81% - 82%Pooled Specificity: 82% - 100%AUC: ~0.73 - 0.95 | A meta-analysis showed a pooled sensitivity of 81% and specificity of 82% for assessing UC activity.[7] Another meta-analysis reported a sensitivity of 82% and specificity of 100% for UC diagnosis.[8] |
AUC: Area Under the Receiver Operating Characteristic Curve. A higher AUC value indicates better diagnostic accuracy.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of the experimental protocols used for the measurement of each biomarker.
This compound (Serum)
Methodology: High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF MS)
-
Sample Preparation:
-
Serum samples are obtained from whole blood after clotting and centrifugation.[1]
-
An aliquot of serum (e.g., 50 µL) is deproteinized by adding a threefold volume of methanol (B129727) (150 µL).[1]
-
The mixture is vortexed for 60 seconds to ensure thorough mixing and precipitation of proteins.[1]
-
The sample is then centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.[1]
-
-
Chromatographic Separation:
-
The separation of metabolites is performed on a C18 column (e.g., Agilent Zorbax extend C18, 150 × 4.6 mm i.d., 5 µm).[1]
-
A gradient elution is employed using a mobile phase consisting of water with 0.1% formic acid (Eluent A) and acetonitrile (B52724) (Eluent B).[1]
-
The flow rate is maintained at 1.0 mL/min.[1]
-
The gradient can be set as follows: start with 5% B for the first minute, increase to 95% B over 50 minutes, hold at 95% B for 10 minutes, and then return to initial conditions.[1]
-
-
Mass Spectrometric Detection:
-
An Agilent Technologies 6530 Accurate-Mass Q-TOF LC/MS system or a similar instrument is used for detection.[1]
-
The mass spectrometer is operated in positive ion mode.[9]
-
It is important to optimize source conditions, such as fragmentor voltage, to minimize the in-source cyclization of glutamine and glutamic acid to pyroglutamic acid, which can be an analytical artifact.[9][10]
-
The use of isotopic internal standards is recommended for accurate quantification.[9]
-
Fecal Calprotectin & Lactoferrin
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Preparation:
-
A small, standardized amount of stool sample is collected.
-
The sample is homogenized in an extraction buffer provided with the commercial ELISA kit.
-
The mixture is vortexed and then centrifuged to pellet solid particles.
-
The resulting supernatant is collected and diluted as per the kit's instructions.
-
-
ELISA Procedure:
-
The diluted fecal extract is added to microplate wells pre-coated with antibodies specific to calprotectin or lactoferrin.
-
After an incubation period, the wells are washed to remove unbound components.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the captured biomarker.
-
Following another incubation and washing step, a substrate solution is added, which reacts with the enzyme to produce a colored product.
-
The intensity of the color, which is proportional to the biomarker concentration, is measured using a microplate reader at a specific wavelength.
-
The concentration is determined by comparing the sample's absorbance to a standard curve.
-
C-Reactive Protein (CRP)
Methodology: Immunoassay (e.g., Turbidimetry or Nephelometry)
-
Sample Preparation:
-
A blood sample is collected, and the serum or plasma is separated by centrifugation.
-
-
Assay Principle:
-
The serum or plasma sample is mixed with a reagent containing antibodies specific to CRP.
-
The binding of CRP to the antibodies causes the formation of immune complexes.
-
In turbidimetry, the reduction in light transmission through the sample due to the turbidity caused by the immune complexes is measured.
-
In nephelometry, the amount of light scattered by the immune complexes at a specific angle is measured.
-
The measured signal is proportional to the CRP concentration in the sample and is quantified against a calibrator.
-
Signaling Pathways and Experimental Workflows
Visual representations of biological pathways and experimental procedures can enhance understanding. The following diagrams were created using the DOT language.
Caption: this compound's role in inflammation.
Caption: HPLC-Q-TOF MS workflow for this compound.
Caption: Comparative validation of UC biomarkers.
References
- 1. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 3. journalijar.com [journalijar.com]
- 4. acgcdn.gi.org [acgcdn.gi.org]
- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid [ouci.dntb.gov.ua]
- 6. Comparative Utility Of Crp, Esr, Fecal Calprotectin, And Lactoferrin In Assessing Inflammatory Bowel Disease Activity: A Comprehensive Review [journalijar.com]
- 7. ovid.com [ovid.com]
- 8. Diagnostic accuracy of fecal lactoferrin for inflammatory bowel disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Pyroglutamate-Modified Amyloid-Beta: A More Potent Neurotoxin in Alzheimer's Disease
Researchers in the field of Alzheimer's disease are increasingly focusing on a modified form of amyloid-beta, known as pyroglutamate-modified amyloid-beta (AβpE3-42), which exhibits enhanced neurotoxicity compared to its full-length counterpart (Aβ1-42). A growing body of evidence from in vitro and in vivo studies demonstrates that AβpE3-42 possesses a greater propensity for aggregation, increased resistance to degradation, and a more pronounced ability to induce neuronal damage, positioning it as a critical factor in the progression of Alzheimer's disease.
The N-terminal modification of amyloid-beta at the third amino acid residue to form this compound has profound implications for the peptide's pathological properties. This alteration significantly accelerates the formation of toxic oligomers and fibrils, which are hallmark features of Alzheimer's disease.[1][2][3][4][5][6] Furthermore, the this compound modification renders the peptide more resistant to enzymatic breakdown, leading to its accumulation in the brain.[1][7][8]
Comparative Analysis of Neurotoxicity
Experimental data consistently demonstrates the superior toxic effects of AβpE3-42 on neuronal and glial cells. Studies utilizing cell viability assays, such as the MTT and LDH assays, have quantitatively shown a more significant reduction in cell survival when exposed to AβpE3-42 compared to Aβ1-42.
| Parameter | Aβ1-42 | AβpE3-42 | Reference |
| Neuronal Viability (MTT Assay) | Moderate Reduction | Significant Reduction | [9] |
| Astrocyte Viability (MTT Assay) | Moderate Reduction | Significant Reduction | [9] |
| Lactate Dehydrogenase (LDH) Release | Increased | Significantly Increased | [10] |
Aggregation Propensity and Kinetics
The this compound modification is a key driver of amyloid-beta aggregation. Thioflavin T (ThT) fluorescence assays, which measure the formation of β-sheet-rich structures characteristic of amyloid fibrils, reveal that AβpE3-42 aggregates more rapidly and to a greater extent than Aβ1-42. This heightened aggregation potential is believed to contribute to the accelerated plaque formation observed in Alzheimer's disease.[1][2][3][4][5][6]
| Parameter | Aβ1-42 | AβpE3-42 | Reference |
| Aggregation Rate (ThT Assay) | Slower | Faster | [8] |
| Propensity to form β-sheets | Lower | Higher | [2][11] |
| Formation of Toxic Oligomers | Forms oligomers | Greater propensity to form stable, toxic oligomers | [12] |
Impact on Synaptic Function and Memory
In vivo studies using transgenic mouse models of Alzheimer's disease have provided compelling evidence for the detrimental effects of AβpE3-42 on cognitive function. Animals expressing AβpE3-42 exhibit more severe learning and memory deficits in behavioral tests, such as the Morris water maze and Y-maze, compared to those expressing only Aβ1-42.[3][5][8] Electrophysiological studies have also shown that AβpE3-42 more potently inhibits long-term potentiation (LTP), a cellular correlate of learning and memory.[6][8][13]
| Parameter | Aβ1-42 | AβpE3-42 | Reference |
| Spatial Memory (Morris Water Maze) | Impaired | Severely Impaired | [3][6] |
| Working Memory (Y-Maze) | Impaired | Severely Impaired | [8] |
| Long-Term Potentiation (LTP) | Inhibited | More Potently Inhibited | [8][13] |
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the kinetics of amyloid fibril formation.
-
Preparation of Aβ Peptides: Lyophilized Aβ1-42 and AβpE3-42 peptides are dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to ensure a monomeric state and then dried to remove the solvent.[14] The resulting peptide film is resuspended in a suitable buffer, such as phosphate-buffered saline (PBS), to the desired concentration.[14]
-
Assay Setup: The Aβ peptide solutions are mixed with a Thioflavin T working solution in a 96-well black plate.[2][7]
-
Fluorescence Measurement: The plate is incubated at 37°C, and fluorescence is measured at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.[2][7] An increase in fluorescence intensity indicates the formation of amyloid fibrils.
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Culture: Neuronal or glial cells are seeded in a 96-well plate and cultured until they adhere.
-
Treatment: The cells are then treated with various concentrations of Aβ1-42 or AβpE3-42 oligomers for a specified period (e.g., 24-48 hours).[12][15]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours.[12][15]
-
Solubilization and Measurement: The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer, and the absorbance is measured at approximately 570 nm.[12][15] A decrease in absorbance indicates reduced cell viability.
Signaling Pathways and Experimental Workflows
The increased toxicity of AβpE3-42 is thought to be mediated by its enhanced ability to disrupt cellular homeostasis, leading to synaptic dysfunction and eventual neuronal death. The following diagrams illustrate a simplified experimental workflow for comparing the toxicity of the two Aβ species and a putative signaling pathway for Aβ-induced neurotoxicity.
Caption: Experimental workflow for comparing Aβ toxicity.
Caption: Putative signaling pathway of Aβ-induced neurotoxicity.
References
- 1. anaspec.com [anaspec.com]
- 2. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 3. This compound amyloid β (Aβ) aggravates behavioral deficits in transgenic amyloid mouse model for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 5. This compound Amyloid β (Aβ) Aggravates Behavioral Deficits in Transgenic Amyloid Mouse Model for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Chronic effects of oligomeric Aβ(1-42) on hippocampal synaptic plasticity in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thioflavin T spectroscopic assay [assay-protocol.com]
- 8. This compound-Modified Amyloid Beta Peptides: Emerging Targets for Alzheimer´s Disease Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. An expeditious and facile method of amyloid beta (1–42) purification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amyloid-β1-42 Disrupts Synaptic Plasticity by Altering Glutamate Recycling at the Synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 15. benchchem.com [benchchem.com]
Navigating the Nuances of Pyroglutamate-Specific Antibodies: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. This is particularly true when targeting proteins with post-translational modifications like N-terminal pyroglutamation (pGlu). This modification, implicated in various physiological processes and diseases such as Alzheimer's, can be challenging to target with high specificity. This guide provides a comparative analysis of the cross-reactivity of several pyroglutamate-specific antibodies, supported by experimental data and detailed protocols to aid in the selection and validation of these critical research tools.
The Significance of Specificity in this compound Research
N-terminal this compound (pGlu) is formed by the cyclization of an N-terminal glutamine or glutamate (B1630785) residue. This modification can alter a protein's structure, stability, and function. In the context of disease, such as the pyroglutamated amyloid-beta (Aβ) peptides in Alzheimer's disease, it is crucial to have antibodies that can distinguish between the modified and unmodified forms of the protein, as well as other closely related variants. Non-specific binding can lead to inaccurate quantification, misinterpretation of cellular processes, and potential off-target effects in therapeutic applications. Therefore, rigorous cross-reactivity studies are essential to validate the specificity of any this compound-specific antibody.
Comparison of this compound-Specific Antibody Cross-Reactivity
The majority of commercially available and well-characterized this compound-specific antibodies are directed against pGlu-modified Aβ peptides due to their significance in Alzheimer's disease research. However, antibodies targeting other pyroglutamated proteins, such as chemokines, are emerging.
Anti-Pyroglutamate-Aβ (pGlu-Aβ) Antibodies
A significant body of research has focused on developing antibodies that specifically target the pyroglutamated forms of Aβ, which are thought to be key initiators of plaque formation.
| Antibody | Target | Cross-Reactants Tested | Observed Cross-Reactivity | Reference(s) |
| 9D5 | Oligomeric pGlu-Aβ (AβpE3) | Aggregated protein deposits in various neurodegenerative diseases (PSP, CBD, Pick's disease, Parkinson's, etc.), linear Aβ peptides. | No cross-reactivity with other aggregated protein deposits was observed, demonstrating high specificity for Aβ deposits.[1][2][3] | [1][2][3] |
| 07/1 (IgG1) | pGlu-3 Aβ | Aβ(1-40), Aβ(3-x) peptides, other pyroglutamated peptides and hormones. | Specifically detects pGlu-3 Aβ peptides and does not bind to other tested Aβ isoforms or pyroglutamated hormones.[4] | [4] |
| 07/2a (IgG2a) | pGlu-3 Aβ | Similar to 07/1. | Similar high specificity for pGlu-3 Aβ.[5][6][7] | [5][6][7] |
| Anti-AβN11(pE) (polyclonal) | pGlu-11 Aβ (AβN11(pE)) | Full-length Aβ1-42, N-truncated/modified AβN3(pE). | Cross-reacts with full-length Aβ1-42 and AβN3(pE), suggesting a shared B-cell epitope.[8] | [8] |
Emerging Anti-Pyroglutamate Antibodies for Other Targets
Research into the role of pyroglutamation in other proteins is expanding, leading to the development of new specific antibodies. Data on their cross-reactivity is still emerging but is crucial for their validation.
| Antibody | Target | Cross-Reactants Tested | Observed Cross-Reactivity | Reference(s) |
| Anti-pGlu-CCL2 (clone 2C9) | pGlu-CCL2 (MCP-1) | Unmodified CCL2 | Data suggests specificity for the pyroglutamated form. | |
| Anti-GnRH-I | GnRH-I (contains N-terminal pGlu) | GnRH-II | Polyclonal antibodies have been developed with negligible cross-reactivity to GnRH-II.[9] | [9] |
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of antibody cross-reactivity relies on robust and well-controlled experimental methods. Below are detailed protocols for common techniques used in these assessments.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying antibody-antigen interactions and assessing cross-reactivity.
Protocol for Competitive ELISA to Determine Cross-Reactivity:
-
Antigen Coating: Coat a 96-well microplate with the target pyroglutamated peptide at an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Incubation: Prepare a mixture of the this compound-specific antibody at a constant concentration (predetermined by a titration experiment) with varying concentrations of the potential cross-reacting peptide. In parallel, prepare a standard curve with the target pyroglutamated peptide. Incubate these mixtures separately for 1-2 hours at room temperature.
-
Addition to Plate: Add the pre-incubated antibody-peptide mixtures to the antigen-coated wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB for HRP) and incubate until a color change is observed.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of inhibition caused by the cross-reacting peptide and determine the concentration that causes 50% inhibition (IC50) to quantify the degree of cross-reactivity.
Western Blotting
Western blotting is used to assess the specificity of an antibody by detecting its binding to proteins separated by size.
Protocol for Western Blot to Assess Specificity:
-
Sample Preparation: Prepare lysates from cells or tissues expressing the target protein and potential cross-reacting proteins. Also, prepare samples of purified recombinant proteins (pyroglutamated and non-pyroglutamated forms).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the this compound-specific primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: A specific antibody should only detect a band at the correct molecular weight for the target pyroglutamated protein and not for the unmodified protein or other potential cross-reactants.
Dot Blot
Dot blot is a simple and rapid method to screen for antibody specificity against multiple antigens simultaneously.
Protocol for Dot Blot to Screen Cross-Reactivity:
-
Antigen Spotting: Spot small volumes (1-2 µL) of the purified pyroglutamated target peptide and potential cross-reacting peptides at various concentrations directly onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the this compound-specific primary antibody at an optimized dilution for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times with wash buffer.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Use an ECL substrate for detection.
-
Analysis: Compare the signal intensity of the spots. A highly specific antibody will show a strong signal for the target peptide and minimal to no signal for the cross-reacting peptides.
Visualizing Experimental Workflows and Concepts
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for assessing antibody cross-reactivity.
Caption: Concept of this compound-specific antibody binding.
Caption: Role of pGlu-Aβ in Alzheimer's disease pathology.
References
- 1. Antibody 9D5 recognizes oligomeric this compound amyloid-β in a fraction of amyloid-β deposits in Alzheimer's disease without cross-reactivity with other protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. An anti-pyroglutamate-3 Aβ vaccine reduces plaques and improves cognition in APPswe/PS1ΔE9 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effector function of anti-pyroglutamate-3 Aβ antibodies affects cognitive benefit, glial activation and amyloid clearance in Alzheimer’s-like mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effector function of anti-pyroglutamate-3 Aβ antibodies affects cognitive benefit, glial activation and amyloid clearance in Alzheimer's-like mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-11[E]-pyroglutamate-modified amyloid β antibodies cross-react with other pathological Aβ species: relevance for immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunoneutralisation of GnRH-I, without cross-reactivity to GnRH-II, in the development of a highly specific anti-fertility vaccine for clinical and veterinary use - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of pyroglutamate levels in different disease states
For Immediate Release
This guide provides a comparative analysis of pyroglutamate levels across various disease states, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential as a biomarker and therapeutic target. The information compiled herein is supported by experimental data from peer-reviewed studies.
Executive Summary
This compound (pGlu), a cyclic derivative of glutamic acid, has emerged as a significant molecule in the pathophysiology of several diseases. Its formation can occur spontaneously from glutamine or glutamic acid or be enzymatically catalyzed by glutaminyl cyclase. Altered levels of this compound have been observed in neurodegenerative disorders, metabolic conditions, cancer, and infectious diseases. This document summarizes the quantitative data on this compound levels in different disease states, details the experimental protocols for its measurement, and illustrates the key signaling pathways involving this molecule.
Data Presentation: this compound Levels in Various Disease States
The following table summarizes the quantitative data on this compound levels in different biological fluids across various diseases as reported in the cited literature. It is important to note that direct comparison between studies may be challenging due to variations in patient cohorts, sample processing, and analytical methodologies.
| Disease State | Biological Fluid | Patient Population | This compound Levels in Patients | This compound Levels in Healthy Controls | Fold Change/Difference | Citation |
| Alzheimer's Disease | Plasma | Amyloid PET+ individuals | 91.6 ± 54.6 fg/mL (AβpE3-40) | 44.1 ± 28.2 fg/mL (AβpE3-40) | ~2.1-fold increase | [1] |
| Posterior Cingulate Cortex (Insoluble) | Mild-Moderate AD | Increased concentrations of AβNpE3-42 and AβNpE3-40 | Not explicitly quantified | Significant increase | [2] | |
| Sepsis/Infection | Serum | Patients with septic shock | Higher than healthy controls | Not explicitly quantified | Significantly higher | [3][4] |
| Urine | Patients with septic shock | Higher than healthy controls | Not explicitly quantified | Significantly higher | [3][4] | |
| Urine | Patients with suspected infection | Median: 22.9 µmol/mmol creatinine (B1669602) (IQR: 17.64-33.53) | Not explicitly quantified in the same study | - | ||
| Healthy Individuals | Urine | - | 95th percentile range: 8.5–30.1 μg/mg creatinine | 8.5–30.1 μg/mg creatinine | - | |
| Breast Cancer | Plasma | Breast cancer patients | Identified as a potential biomarker with significant fold-change | Not explicitly quantified in a comparative table | Not available | [3] |
Experimental Protocols
Accurate quantification of this compound is crucial for its validation as a biomarker. The following are detailed methodologies for key experiments cited in the literature.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification in Human Plasma
This method is widely used for its high sensitivity and specificity in quantifying small molecules in complex biological matrices.
-
Sample Preparation:
-
Collect blood samples in EDTA, heparin, or citrate (B86180) tubes.
-
Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection to separate plasma.
-
For platelet-poor plasma, perform an additional centrifugation step at 10,000 x g for 10 minutes at 2-8 °C.
-
Store plasma aliquots at ≤ -20 °C until analysis. Avoid repeated freeze-thaw cycles.[5]
-
Protein precipitation is typically performed by adding a solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample, followed by centrifugation to remove the precipitated proteins.
-
-
Chromatographic Separation:
-
System: Agilent 1290 Infinity UHPLC system or equivalent.
-
Column: Zorbax SB C-18 column (3.0 × 100 mm, 1.8 μm particle size) maintained at 25 °C.
-
Mobile Phase:
-
A: Water with 0.3% HFBA and 0.5% formic acid.
-
B: Acetonitrile (ACN) with 0.3% HFBA and 0.5% formic acid.
-
-
Gradient: A multi-step gradient from 2% to 90% B over approximately 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5.0 μL.[6]
-
-
Mass Spectrometry Detection:
-
System: Agilent 6460 triple quadrupole mass spectrometer with a jet stream ESI source or equivalent.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Important Consideration: In-source cyclization of glutamine and glutamic acid to this compound can be an artifact. Chromatographic separation of these compounds is crucial to differentiate endogenous this compound from that formed during analysis. The use of isotopic internal standards is recommended for accurate quantification.[2][4][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Analysis in Cerebrospinal Fluid (CSF)
NMR spectroscopy is a powerful non-destructive technique for identifying and quantifying metabolites in biological fluids.
-
Sample Preparation:
-
Collect CSF samples following standardized protocols.
-
Thaw CSF aliquots at room temperature.
-
Transfer 500 µL of CSF to a microcentrifuge tube.
-
Add 130 µL of a phosphate (B84403) buffer solution (270 mM, pH 7.19) containing 0.11% (w/v) NaN3 and a deuterated internal standard (e.g., 2.69 mM TSP-d4).
-
Add 70 µL of D2O.
-
Vortex the mixture and transfer to an NMR tube.[9]
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is typically used.
-
Experiment: 1D proton (¹H) NMR spectra are acquired. Water suppression techniques, such as presaturation, are employed to attenuate the large water signal.
-
Parameters: Typical parameters include a 9.5 ppm spectral width, 6.5 s relaxation delay, and 128 scans.[10]
-
-
Data Analysis:
-
Spectra are processed using specialized software.
-
Metabolite identification is based on matching the chemical shifts and coupling constants to reference spectra or databases.
-
Quantification is achieved by integrating the area of the characteristic this compound signals relative to the internal standard.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound-Modified Amyloid-Beta (AβpE3)
ELISA is a high-throughput method for quantifying specific antigens, in this case, this compound-modified proteins.
-
Principle: This assay typically employs a sandwich ELISA format.
-
A capture antibody specific for AβpE3 is coated onto the wells of a microplate.
-
Standards and samples are added, and the AβpE3 present binds to the capture antibody.
-
A biotinylated detection antibody that recognizes a different epitope on the AβpE3 molecule is added.
-
Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated detection antibody.
-
A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to a colored product.
-
The intensity of the color, which is proportional to the amount of AβpE3, is measured using a microplate reader.
-
-
General Protocol Outline:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4-8 °C.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample/Standard Incubation: Add standards and samples (diluted in an appropriate buffer) to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate multiple times with a wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Streptavidin-HRP Incubation: Add the HRP-conjugated streptavidin and incubate for 45 minutes at room temperature.
-
Washing: Repeat the washing steps.
-
Substrate Incubation: Add the TMB substrate and incubate in the dark for 30 minutes.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Read Absorbance: Measure the absorbance at 450 nm.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound.
Caption: Glutathione metabolism and the gamma-glutamyl cycle.
Caption: Formation of this compound-modified amyloid-beta (AβpE3).
Caption: General workflow for LC-MS/MS based this compound analysis.
References
- 1. Pursuing Experimental Reproducibility: An Efficient Protocol for the Preparation of Cerebrospinal Fluid Samples for NMR… [ouci.dntb.gov.ua]
- 2. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 3. Plasma metabolites as possible biomarkers for diagnosis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolomic Analysis of Plasma from Breast Cancer Patients Using Ultra-High-Performance Liquid Chromatography Coupled with Mass Spectrometry: An Untargeted Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pursuing Experimental Reproducibility: An Efficient Protocol for the Preparation of Cerebrospinal Fluid Samples for NMR-Based Metabolomics and Analysis of Sample Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mabtech.com [mabtech.com]
Pyroglutamyl Aminopeptidase 1 (PAP-1): A Novel Biomarker for Inflammation on the Horizon
An In-depth Comparison with Established Markers C-reactive Protein (CRP) and Procalcitonin (B1506340) (PCT)
For Researchers, Scientists, and Drug Development Professionals
The landscape of inflammation biomarkers is continually evolving as researchers strive for greater specificity and earlier detection of inflammatory processes. While C-reactive Protein (CRP) and Procalcitonin (PCT) are mainstays in clinical practice, emerging evidence suggests that Pyroglutamyl Aminopeptidase (B13392206) 1 (PAP-1), a cysteine peptidase, holds significant promise as a novel and sensitive biomarker for inflammation.[1][2] This guide provides a comprehensive comparison of PAP-1 with CRP and PCT, supported by available experimental data and detailed methodologies to aid in its validation and potential integration into research and clinical settings.
Performance Characteristics: A Comparative Overview
A direct quantitative comparison of PAP-1 with CRP and PCT in large-scale clinical studies is still an area of active research. However, preliminary studies and the known biological roles of these markers allow for a qualitative and semi-quantitative assessment.
| Biomarker | Type | Primary Role in Inflammation | Key Advantages | Potential Limitations |
| Pyroglutamyl Aminopeptidase 1 (PAP-1) | Enzyme (Cysteine Peptidase) | Catalyzes the removal of N-terminal pyroglutamyl residues, potentially modulating the activity of inflammatory peptides.[1] | - Upregulated in response to inflammatory stimuli.[1] - May offer high sensitivity in detecting cellular inflammation. | - Lack of extensive clinical validation. - Limited availability of standardized commercial assays. |
| C-reactive Protein (CRP) | Acute-phase reactant protein | Opsonization of pathogens and activation of the complement system.[1] | - Widely available and automated assays. - Well-established clinical utility for general inflammation. | - Non-specific to the cause of inflammation. - Slower response kinetics compared to PCT. |
| Procalcitonin (PCT) | Peptide prohormone of calcitonin | More specific indicator of bacterial infection-induced inflammation.[1] | - Differentiates bacterial from non-bacterial inflammation. - Rapid induction and short half-life allow for monitoring of infection progression and resolution. | - Less sensitive for localized or non-bacterial inflammation. - Can be elevated in non-infectious conditions like severe trauma or surgery. |
Quantitative Performance of Established Biomarkers
While awaiting direct comparative data for PAP-1, a meta-analysis of studies comparing PCT and CRP for the diagnosis of sepsis provides a benchmark for performance.
| Biomarker | Sensitivity | Specificity | Area Under the SROC Curve (AUC) | Diagnostic Odds Ratio (DOR) |
| Procalcitonin (PCT) | 0.80 (95% CI, 0.69-0.87)[3] | 0.77 (95% CI, 0.60-0.88)[3] | 0.85 (95% CI, 0.82-0.88)[3] | 12.50 (95% CI, 3.65-42.80)[3] |
| C-reactive Protein (CRP) | 0.80 (95% CI, 0.63-0.90)[3] | 0.61 (95% CI, 0.50-0.72)[3] | 0.73 (95% CI, 0.69-0.77)[3] | 6.89 (95% CI, 3.86-12.31)[3] |
Data from a meta-analysis evaluating the diagnostic accuracy of PCT and CRP for sepsis.[3]
Signaling Pathways and Experimental Workflows
To understand the biological rationale and the process of validating PAP-1 as a biomarker, the following diagrams illustrate its potential role in inflammation and a typical experimental workflow.
Experimental Protocols
Detailed and standardized protocols are crucial for the validation of any new biomarker. Below are representative protocols for the measurement of PAP-1, CRP, and PCT.
Pyroglutamyl Aminopeptidase 1 (PAP-1) Activity Assay (Fluorometric)
This protocol is a representative method based on the use of a fluorogenic substrate.
a. Principle: The assay measures the enzymatic activity of PAP-1 through the cleavage of a non-fluorescent substrate, L-Pyroglutamic acid 7-amido-4-methylcoumarin (pGlu-AMC), to release the highly fluorescent 7-amido-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to the PAP-1 activity in the sample.
b. Materials:
-
PAP-1 fluorogenic substrate: L-Pyroglutamic acid 7-amido-4-methylcoumarin (pGlu-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA
-
PAP-1 enzyme standard (for standard curve)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
-
Test samples (serum, plasma, tissue homogenates)
c. Procedure:
-
Prepare Standards: Create a standard curve by preparing serial dilutions of the PAP-1 enzyme standard in Assay Buffer.
-
Prepare Substrate Solution: Dissolve pGlu-AMC in a minimal amount of DMSO and then dilute to the final working concentration in Assay Buffer.
-
Sample Preparation: Dilute samples (e.g., serum, plasma) in Assay Buffer. The optimal dilution factor should be determined empirically.
-
Assay Reaction:
-
Add 50 µL of standards and samples to the wells of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the Substrate Solution to each well.
-
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) for each well by determining the slope of the linear portion of the kinetic curve.
-
Subtract the rate of the blank (Assay Buffer + Substrate Solution) from all readings.
-
Plot the standard curve of PAP-1 activity (U/mL) versus the rate of reaction.
-
Determine the PAP-1 activity in the samples from the standard curve.
-
C-reactive Protein (CRP) Immunoassay (ELISA)
This protocol outlines a standard sandwich ELISA for the quantification of CRP.
a. Principle: A monoclonal antibody specific for CRP is coated onto the wells of a microplate. Samples and standards are added, and any CRP present binds to the antibody. A second, enzyme-conjugated monoclonal antibody against CRP is then added, forming a "sandwich". After washing, a substrate solution is added, and the resulting color development is proportional to the amount of CRP in the sample.
b. Materials:
-
CRP ELISA kit (containing pre-coated microplate, standards, detection antibody, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Test samples (serum, plasma)
c. Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.
-
Sample Incubation: Add 100 µL of standards and diluted samples to the appropriate wells. Incubate for the time and temperature specified in the kit protocol (e.g., 90 minutes at 37°C).
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the enzyme-conjugated detection antibody to each well. Incubate as per the kit instructions (e.g., 60 minutes at 37°C).
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add 100 µL of the substrate solution to each well and incubate in the dark (e.g., 15-20 minutes at room temperature).
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve of CRP concentration (mg/L) versus absorbance.
-
Determine the CRP concentration in the samples from the standard curve.
-
Procalcitonin (PCT) Immunoassay
PCT is typically measured using automated immunoluminometric or immunofluorescent assays. The following is a general protocol for a sandwich-type immunoassay.
a. Principle: Similar to the CRP ELISA, a capture antibody specific for PCT is immobilized on a solid phase. The sample is incubated, allowing PCT to bind. A second, labeled antibody (e.g., with a chemiluminescent or fluorescent tag) that recognizes a different epitope on PCT is then added. The amount of light emitted or fluorescence is proportional to the PCT concentration.
b. Materials:
-
Automated immunoassay analyzer and corresponding PCT reagent kits
-
Calibrators and controls provided with the kit
-
Test samples (serum, plasma)
c. Procedure:
-
Instrument Preparation: Perform daily maintenance and calibration of the immunoassay analyzer according to the manufacturer's instructions.
-
Sample Loading: Place patient samples, calibrators, and controls into the appropriate racks on the analyzer.
-
Assay Execution: The analyzer will automatically perform all assay steps, including sample and reagent pipetting, incubation, washing, and signal detection.
-
Data Analysis: The analyzer's software will automatically calculate the PCT concentration in the samples based on the stored calibration curve.
Conclusion and Future Directions
Pyroglutamyl Aminopeptidase 1 is emerging as a promising biomarker for inflammation, with the potential to offer high sensitivity at the cellular level. While it has been demonstrated to be upregulated in inflammatory conditions, rigorous clinical validation against established markers like CRP and PCT is necessary to ascertain its diagnostic and prognostic utility. The experimental protocols provided herein offer a framework for researchers to conduct such validation studies. Future research should focus on large-scale comparative studies across various inflammatory diseases to establish the clinical performance characteristics of PAP-1 and to develop standardized, commercially available assays to facilitate its widespread use in both research and clinical diagnostics. The potential of PAP-1 to elucidate novel aspects of inflammatory pathways further underscores its importance as a target for future investigation.
References
- 1. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The diagnostic accuracy of procalcitonin and C-reactive protein for sepsis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Race to Cyclize: A Comparative Guide to Enzymatic and Non-Enzymatic Pyroglutamate Formation
For researchers, scientists, and drug development professionals, understanding the kinetics of pyroglutamate (pGlu) formation is critical for ensuring the stability, efficacy, and homogeneity of therapeutic proteins and peptides. This guide provides an objective comparison of enzymatic and non-enzymatic pathways of pGlu formation, supported by experimental data and detailed methodologies.
The conversion of N-terminal glutamine (Gln) or glutamic acid (Glu) residues to this compound is a common post-translational modification. This cyclization reaction can occur spontaneously or be catalyzed by the enzyme glutaminyl cyclase (QC). While both pathways lead to the same modified N-terminus, their rates and optimal conditions differ significantly, impacting biopharmaceutical development and research.
Quantitative Comparison of Formation Rates
The rate of this compound formation is influenced by several factors, including the presence of a catalyst (enzyme), pH, and temperature. The following table summarizes quantitative data on the rates of non-enzymatic pGlu formation under various conditions. Direct comparative rates for enzymatic reactions are less commonly reported as half-lives and are often expressed in terms of enzyme activity units.
| Precursor | Condition | pH | Temperature (°C) | Rate (Half-life) | Reference |
| N-terminal Glutamic Acid | Non-enzymatic | 4.1 | 45 | ~9 months | [1][2][3] |
| N-terminal Glutamic Acid | Non-enzymatic | 6.2 | 37-45 | Minimal formation | [1][2][3] |
| N-terminal Glutamic Acid | Non-enzymatic | 8.0 | 37-45 | Increased formation | [1][2][3] |
| L-Glutamate | Non-enzymatic | 3.0 | 78 | Rate constant: 1.08 x 10⁻² h⁻¹ | [4] |
| L-Glutamate | Non-enzymatic | 7.0 | 78 | Rate constant: 0.03 x 10⁻² h⁻¹ | [4] |
| N-terminal Glutamine | Enzymatic (QC) | - | - | Significantly faster than non-enzymatic | [5][6] |
Reaction Pathways
The formation of this compound from either N-terminal glutamine or glutamic acid involves an intramolecular cyclization reaction.
Figure 1. Comparison of non-enzymatic and enzymatic this compound formation pathways.
Key Factors Influencing Reaction Rates
Non-Enzymatic Formation:
-
pH: The rate of spontaneous cyclization is highly pH-dependent. For N-terminal glutamic acid, the reaction is slowest around neutral pH (6.0-7.0) and increases in more acidic (pH 4) or alkaline (pH 8) conditions[1][2][3].
-
Temperature: Higher temperatures accelerate the rate of non-enzymatic this compound formation[1][2][4].
-
Buffer Composition: The choice of buffer can influence the rate of cyclization.
Enzymatic Formation:
-
Enzyme Concentration: The rate of the reaction is directly proportional to the concentration of glutaminyl cyclase.
-
Substrate Specificity: Glutaminyl cyclase catalyzes the cyclization of N-terminal glutamine much more efficiently than N-terminal glutamic acid[7][8].
-
Cellular Location: In vivo, the formation of this compound can be catalyzed by glutaminyl cyclase in the endoplasmic reticulum[9].
Experimental Protocols
The detection and quantification of this compound formation are crucial for monitoring protein and peptide stability. The following are generalized protocols based on common methodologies cited in the literature.
Protocol 1: Detection and Quantification of this compound by LC-MS/MS
This method is widely used for its high sensitivity and specificity in identifying and quantifying the native and pGlu-modified forms of a peptide or protein.
1. Sample Preparation:
- For intact proteins, reduction and alkylation may be necessary to separate light and heavy chains of antibodies, for example[1][2][3].
- For peptide mapping, the protein is digested with a specific protease (e.g., Trypsin, Lys-C)[7].
2. Chromatographic Separation:
- A reversed-phase high-performance liquid chromatography (RP-HPLC) system is employed to separate the native peptide/protein from its this compound-containing form[1][2][3][7].
- A C18 column is commonly used with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like formic acid[7][10].
3. Mass Spectrometry Analysis:
- The eluent from the HPLC is introduced into a mass spectrometer.
- Full scan mode is used to identify the masses corresponding to the native and pGlu-modified species (mass difference of -17.03 Da for Gln to pGlu, and -18.01 Da for Glu to pGlu)[11].
- Tandem mass spectrometry (MS/MS) is performed on the parent ions to confirm the sequence and pinpoint the modification to the N-terminus[1][2][3].
4. Quantification:
- The relative abundance of the native and modified forms is determined by integrating the peak areas from the extracted ion chromatograms[11].
- For absolute quantification, a standard curve can be generated using a synthetic peptide with and without the pGlu modification[11].
Protocol 2: In Vitro Measurement of Glutaminyl Cyclase Activity
This protocol allows for the determination of the enzymatic rate of this compound formation.
1. Reaction Mixture Preparation:
- A buffered solution (e.g., Tris-HCl) is prepared at the optimal pH for the enzyme.
- The substrate, typically a synthetic peptide with an N-terminal glutamine (e.g., H-Gln-βNA), is added to the buffer[5].
- The reaction is initiated by adding the glutaminyl cyclase-containing sample (e.g., cell lysate or purified enzyme)[5].
2. Incubation and Sampling:
- The reaction mixture is incubated at a controlled temperature.
- Aliquots are taken at various time points.
3. Reaction Termination:
- The reaction in the aliquots is stopped, for example, by boiling[5].
4. Analysis:
- The formation of the pGlu-product (e.g., pGlu-βNA) is measured using RP-HPLC[5].
- The enzyme activity is quantified by comparing the rate of product formation to a standard curve of the pGlu-product[5].
Experimental Workflow
The following diagram illustrates a typical workflow for comparing enzymatic and non-enzymatic this compound formation.
Figure 2. General experimental workflow for comparing this compound formation rates.
Conclusion
Both enzymatic and non-enzymatic pathways contribute to this compound formation, but at vastly different rates and under different optimal conditions. Non-enzymatic cyclization is a slower, spontaneous process heavily influenced by pH and temperature, making it a critical consideration for formulation and storage conditions of biotherapeutics. In contrast, enzymatic conversion by glutaminyl cyclase is a rapid and specific process that plays a significant role in the in vivo modification of many peptides and proteins. A thorough understanding and careful control of the factors governing these reactions are paramount for ensuring the quality and consistency of protein-based therapeutics.
References
- 1. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminyl cyclase contributes to the formation of focal and diffuse this compound (pGlu)-Aβ deposits in hippocampus via distinct cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. N-terminal Glutamate to this compound Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Glutaminyl Cyclase Genes Involved in this compound Modification of Fungal Lignocellulolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
N-Terminal Residues: A Comparative Guide to Pyroglutamate vs. Glutamate in Protein Function
For researchers, scientists, and drug development professionals, understanding the nuances of protein modifications is paramount. Among these, the nature of the N-terminal residue can significantly influence a protein's stability, activity, and therapeutic potential. This guide provides a detailed comparison of two common N-terminal residues, glutamate (B1630785) (Glu) and its cyclized form, pyroglutamate (pGlu), offering insights into their formation, impact on protein function, and the experimental methodologies used for their analysis.
The conversion of an N-terminal glutamic acid or glutamine to this compound is a common post-translational modification. This cyclization can occur spontaneously, particularly under specific pH and temperature conditions, or be catalyzed by the enzyme glutaminyl cyclase. While for some proteins this is a crucial maturation step, for others, particularly therapeutic monoclonal antibodies, it is often viewed as a degradation event. This guide will delve into the functional consequences of this modification, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between proteins possessing N-terminal glutamate versus this compound.
| Parameter | N-Terminal Glutamate | N-Terminal this compound | References |
| Formation | Naturally incorporated during translation. | Formed post-translationally from N-terminal Glutamate or Glutamine.[1] | [1] |
| Chemical Nature | Free N-terminal amine group, negatively charged side chain. | Cyclized N-terminus (lactam), neutral at the N-terminus, negatively charged side chain. | [2] |
| Susceptibility to Edman Degradation | Accessible for sequencing. | Blocked, resistant to Edman degradation.[3] | [3] |
| Condition | Half-life of N-terminal Glutamate to this compound Conversion | References |
| pH 4.1, 45°C | ~9 months | [4][5] |
| pH 4.0, 37°C | 4.8 months | [6] |
| pH 7.0, 37°C | 19 months | [6] |
| pH 8.0, 37°C | 11 months | [6] |
| Protein/Peptide | Effect of N-terminal this compound on Aggregation | References |
| Amyloid-β (Aβ) peptides | Accelerates aggregation kinetics.[4] | [4] |
| General observation | Increased hydrophobicity can enhance aggregation tendency.[7] | [7] |
Impact on Protein Function
The functional consequences of N-terminal this compound formation are context-dependent and vary significantly between different classes of proteins.
Enhanced Biological Activity in Chemokines
For certain chemokines, the formation of N-terminal this compound is essential for their full biological activity. The cyclized structure can be crucial for proper receptor binding and signaling. For instance, N-terminal modified pGlu1-CX3CL1 has been shown to induce a significantly stronger effect on the phosphorylation of key signaling kinases like ERK1/2, Akt, and p38 compared to its immature Gln1-CX3CL1 variant.[8] This highlights a mechanism where post-translational modification acts as a molecular switch to modulate the inflammatory response.
A Degradation Pathway in Therapeutic Monoclonal Antibodies
In the context of therapeutic monoclonal antibodies (mAbs), the conversion of N-terminal glutamate to this compound is often considered a degradation pathway that can occur during manufacturing and storage.[1] While it may not always impact antigen binding, it contributes to the heterogeneity of the drug product, which is a critical quality attribute to monitor.[9] The formation of this compound is favored at acidic (pH 4) and basic (pH 8) conditions, while it is less common at neutral pH.[6]
Increased Stability and Resistance to Degradation
The cyclized nature of the this compound residue renders the N-terminus resistant to degradation by aminopeptidases.[2] This can lead to an increased in vivo half-life for some peptides and proteins. This protective effect is a key reason why this compound formation is a deliberate maturation step for certain hormones and neuropeptides, ensuring their stability and prolonged activity in circulation.
Experimental Protocols
Accurate characterization and quantification of N-terminal glutamate and this compound are crucial for research and drug development. Below are detailed methodologies for key experiments.
N-Terminal Sequencing by Edman Degradation
This classical method is used to determine the amino acid sequence from the N-terminus of a protein.
Principle: The free N-terminal amino group of a polypeptide is labeled with phenylisothiocyanate (PITC). Under acidic conditions, the derivatized N-terminal amino acid is cleaved, and the resulting phenylthiohydantoin (PTH)-amino acid is identified by chromatography. This process is repeated to sequence the protein.
Protocol:
-
Sample Preparation: The protein sample is purified and immobilized on a solid support (e.g., PVDF membrane).
-
Coupling: The immobilized protein is treated with PITC in a basic buffer (e.g., N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine) to form a phenylthiocarbamoyl-protein derivative.
-
Cleavage: The derivative is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as a thiazolinone derivative.
-
Conversion: The thiazolinone derivative is extracted with an organic solvent and converted to the more stable PTH-amino acid derivative by treatment with aqueous acid.
-
Identification: The PTH-amino acid is identified by reverse-phase HPLC.
-
Cycles: The remaining polypeptide is subjected to subsequent cycles of Edman degradation to determine the sequence.
Limitation: Edman degradation cannot proceed if the N-terminus is blocked, as is the case with this compound.[10]
Quantification of this compound by Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry is a powerful technique for the identification and quantification of post-translational modifications, including this compound.
Principle: The protein is enzymatically digested into smaller peptides. These peptides are separated by liquid chromatography and then analyzed by mass spectrometry. The mass difference between the native and modified peptide, along with fragmentation patterns, allows for the identification and quantification of the this compound modification.
Protocol:
-
Protein Digestion: The protein sample (e.g., a monoclonal antibody) is denatured, reduced, and alkylated, followed by digestion with a specific protease (e.g., Trypsin or Lys-C).
-
LC Separation: The resulting peptide mixture is separated using a reverse-phase HPLC column with a gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., formic acid).
-
MS/MS Analysis: The eluting peptides are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer. A precursor ion scan identifies the masses of the peptides, and product ion scans (fragmentation) of selected precursors are used to determine the amino acid sequence and locate the modification.
-
Quantification: The relative abundance of the this compound-containing peptide is determined by comparing its peak area in the chromatogram to that of the unmodified N-terminal peptide.[1]
Note: It is crucial to be aware of the potential for in-source cyclization of N-terminal glutamine and glutamate during the MS analysis, which can lead to an overestimation of the this compound content. Chromatographic separation of glutamate, glutamine, and this compound can help mitigate this artifact.[2][11]
Protein Stability Assessment by Thermal Shift Assay (Differential Scanning Fluorimetry)
This method is used to determine the thermal stability of a protein by measuring its melting temperature (Tm).
Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated and unfolds, its hydrophobic core becomes exposed, leading to an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm), a measure of the protein's thermal stability.
Protocol:
-
Reaction Setup: In a multiwell plate, the purified protein is mixed with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.
-
Fluorescence Monitoring: The fluorescence intensity is monitored in real-time as the temperature increases.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the resulting fluorescence curve to a Boltzmann equation or by identifying the peak of the first derivative of the curve.[9]
Mandatory Visualization
Caption: Enzymatic and spontaneous pathways of N-terminal this compound formation.
Caption: Experimental workflow for characterizing the N-terminus of a protein.
Caption: Logical relationship between the N-terminal residue and protein function.
References
- 1. N-Terminal Modification Analysis - Creative Proteomics [creative-proteomics.com]
- 2. N-terminal Glutamate to this compound Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deblocking of Proteins Containing N-Terminal Pyroglutamic Acid | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linked Production of this compound-Modified Proteins via Self-Cleavage of Fusion Tags with TEV Protease and Autonomous N-Terminal Cyclization with Glutaminyl Cyclase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-terminal this compound formation in CX3CL1 is essential for its full biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. par.nsf.gov [par.nsf.gov]
A Comparative Guide to Animal Models for Studying Pyroglutamate Amyloid-Beta Pathology
For Researchers, Scientists, and Drug Development Professionals
Pyroglutamated amyloid-beta (AβpE3-42) is a highly toxic and aggregation-prone variant of the amyloid-beta peptide, increasingly recognized as a critical initiator of neurodegeneration in Alzheimer's disease (AD).[1][2] Its abundance in the senile plaques of AD patients underscores the necessity of robust animal models to investigate its pathological role and to test novel therapeutic interventions.[3][4] This guide provides a comparative overview of commonly used transgenic mouse models, detailing their validation through behavioral, biochemical, and histopathological data.
Comparison of Key Animal Models
The validation of animal models for pyroglutamate (pE) pathology is crucial for their effective use in preclinical research. Several transgenic mouse models have been developed that exhibit key features of AβpE3-42 pathology. However, the age of onset and the specific brain regions affected can vary significantly among models.[5] A notable difference from human pathology is that in transgenic models, general Aβ deposition typically precedes the appearance of AβpE3-42.[5]
| Model | Genetic Background & Key Features | Reported this compound (pE) Pathology | Key Behavioral & Neuropathological Deficits | Age of Onset for pE Pathology |
| 5XFAD | Expresses human APP with 3 mutations (Swedish, Florida, London) and human PSEN1 with 2 mutations (M146L, L286V).[6][7] | Exhibits a heterogeneous mixture of Aβ peptides, including AβpE3-42.[8][9] Co-expression with human glutaminyl cyclase (hQC) aggravates the behavioral phenotype.[8] | Age-dependent cognitive deficits, robust plaque pathology, gliosis, and neuronal loss.[6][8] | Early and strong increase in AβpE3-42, detectable by 6 months.[9] |
| APP/PS1KI | Co-expresses human APP751 (Swedish, London mutations) and murine PS1 with FAD mutations under its endogenous promoter.[4] | Shows a continuous increase in AβpE3 plaque load with age, while Aβ1-x plaque density declines.[1][3] | Severe neuron loss and learning deficits.[3][4] | Progressive accumulation with increasing age.[1][3] |
| 3xTg-AD | Expresses three mutations: human APP (Swedish), human MAPT (P301L), and human PSEN1 (M146V).[10] | Develops both amyloid plaques and neurofibrillary tangles.[10][11] | Age-related cognitive deficits, synaptic impairment, plaques, and tangles.[10][12] | Plaques typically appear after 6-12 months.[10] |
| TBA2.1 | Expresses N-terminally truncated Aβ with a glutamate-to-glutamine modification at position 3 (AβQ3-42).[13] | Specifically designed to model AβpE3-42 toxicity; shows intraneuronal AβpE3-42 accumulation.[13][14][15] | Induces severe neuron loss and a lethal neurological/motor phenotype.[1][14] Homozygous mice show pathology within a few months.[14][16] | pE3-Aβ levels peak at 4 weeks and then decrease, while total Aβ increases.[13] |
Quantitative Validation Data
Below are tables summarizing key quantitative data from validation studies of these models, focusing on behavioral performance and biochemical measurements of AβpE3-42.
Table 1: Behavioral Assessment via Morris Water Maze (Representative Data)
The Morris Water Maze (MWM) is a standard test for hippocampal-dependent spatial learning and memory, which is often impaired in AD models.[17][18]
| Model | Age (Months) | Escape Latency (Seconds) - Transgenic | Escape Latency (Seconds) - Wild Type Control | Reference |
| 5XFAD | 6 | ~40-50s (Day 5) | ~20-30s (Day 5) | [6][8] |
| APP/PS1KI | 6 | Deficits in learning observed | Normal learning curve | [3][4] |
| 3xTg-AD | 6 | Significant learning and memory deficits | Normal learning and memory | [10][11] |
| TBA42* | 6 | Significant deficits in Y-maze and EPM | Normal behavior | [8][19] |
*TBA42 is a related model expressing AβpE3-42, used in studies to elevate these levels in other models like 5XFAD.[8][19]
Table 2: Biochemical Analysis of Brain AβpE3-42 Levels (ELISA)
ELISA is a widely used and sensitive method for the quantification of different Aβ species in brain homogenates.[20][21]
| Model | Age (Months) | Brain Region | Soluble AβpE3-42 (ng/g tissue) | Insoluble AβpE3-42 (ng/g tissue) | Reference |
| 5XFAD | 6 | Cortex | Significant increase vs. WT | Robust increase vs. WT | [8][9] |
| APP/PS1KI | 10 | Cortex | Progressive increase with age | Progressive increase with age | [1][3] |
| TBA2.1 (Homozygous) | 5 | Brain | Significant levels detected | Significant levels detected | [16] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Aβ Formation Pathway
The formation of AβpE3-42 is catalyzed by the enzyme Glutaminyl Cyclase (QC), which converts an N-terminal glutamate (B1630785) residue into a this compound.[22][23] This modification makes the peptide more prone to aggregation and neurotoxic.[23] Inhibiting QC is a potential therapeutic strategy for Alzheimer's disease.[24][25][26]
Figure 1. Formation of pyroglutamated amyloid-beta (AβpE3-42).
General Workflow for Animal Model Validation
The validation of a transgenic mouse model for AD-like pathology involves a multi-tiered approach, combining behavioral testing, post-mortem tissue analysis, and biochemical quantification.
Figure 2. Experimental workflow for validating animal models.
Detailed Experimental Protocols
Morris Water Maze (MWM) for Spatial Memory Assessment
The MWM test is a widely used protocol to evaluate hippocampal-dependent spatial learning and memory in rodent models of AD.[17][27][28]
Objective: To assess spatial learning and reference memory.
Materials:
-
Circular pool (120-150 cm diameter), filled with water made opaque with non-toxic paint.[29]
-
Submerged platform (10 cm diameter), placed 1 cm below the water surface.[29]
-
Video tracking software.
-
High-contrast spatial cues placed around the pool room.[27]
Procedure:
-
Acclimation: Handle mice for several days before testing. Allow them to acclimate to the testing room for at least 30 minutes before each session.[18]
-
Visible Platform Training (Day 1): Place a visible flag on the platform. Conduct 4 trials, placing the mouse in the pool facing the wall from one of four cardinal start points. Allow 60 seconds to find the platform. If unsuccessful, guide the mouse to it. This phase assesses motivation and sensorimotor abilities.[28][29]
-
Hidden Platform Acquisition (Days 2-6): The platform is hidden (no flag) and remains in the same location. Perform four 60-second trials per day for each mouse.[28] Record the escape latency (time to find the platform) and path length.[27]
-
Probe Trial (Day 7): Remove the platform from the pool. Allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located. This trial assesses spatial memory retention.[18][27]
-
Data Analysis: Analyze escape latencies across acquisition days using repeated measures ANOVA. Analyze probe trial data (time in target quadrant) using a t-test or one-way ANOVA.[18]
Immunohistochemistry (IHC) for AβpE3-42 Plaque Detection
Objective: To visualize and quantify the deposition of AβpE3-42 in brain tissue.
Materials:
-
Mouse brain tissue, fixed and sectioned (e.g., 40 µm vibratome sections).
-
Primary antibody specific to AβpE3-42.[30]
-
Biotinylated secondary antibody.
-
Avidin-Biotin Complex (ABC) kit.
-
DAB substrate kit for colorimetric detection.[30]
-
Microscope with imaging software.
Procedure:
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).[2] Brains are dissected, post-fixed in PFA, and cryoprotected. Sections are cut using a cryostat or vibratome.
-
Antigen Retrieval: Quench endogenous peroxidase activity (e.g., with 3% H2O2 in PBS). Perform antigen retrieval if necessary (e.g., by incubating sections in 70% formic acid).
-
Blocking: Block non-specific binding by incubating sections in a blocking buffer (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the anti-AβpE3-42 primary antibody diluted in blocking buffer overnight at 4°C.[30]
-
Secondary Antibody Incubation: Wash sections in PBS and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Signal Amplification & Detection: Wash sections and incubate with the ABC reagent. Develop the signal using a DAB substrate kit, which produces a brown precipitate at the site of the antigen.[30]
-
Imaging and Analysis: Mount sections on slides, dehydrate, and coverslip. Capture images using a brightfield microscope. Quantify plaque load (e.g., percentage area occupied by plaques) using image analysis software.
Sandwich ELISA for AβpE3-42 Quantification
Objective: To quantify the levels of soluble and insoluble AβpE3-42 in brain homogenates.[21]
Materials:
-
96-well microplate.[31]
-
Capture antibody (specific for the C-terminus of Aβ42).
-
Detection antibody (specific for AβpE3-42).[32]
-
Recombinant AβpE3-42 peptide for standard curve.
-
Brain tissue homogenates (prepared in buffers to separate soluble and insoluble fractions).
-
Substrate (e.g., TMB) and stop solution.
-
Plate reader.
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[20]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.[20]
-
Sample and Standard Incubation: Prepare a standard curve using serial dilutions of the recombinant AβpE3-42 peptide. Add standards and brain homogenate samples to the wells and incubate for 2 hours at room temperature.[20]
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody specific for AβpE3-42. Incubate for 1-2 hours.
-
Enzyme & Substrate Incubation: Wash the plate and add streptavidin-HRP. After another wash, add the TMB substrate. The reaction produces a blue color.
-
Reading: Stop the reaction with a stop solution (e.g., sulfuric acid), which turns the color yellow. Read the absorbance at 450 nm using a microplate reader.[33]
-
Data Analysis: Calculate the concentration of AβpE3-42 in the samples by interpolating their absorbance values from the standard curve.
References
- 1. This compound Abeta pathology in APP/PS1KI mice, sporadic and familial Alzheimer's disease cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraneuronal this compound-Abeta 3–42 triggers neurodegeneration and lethal neurological deficits in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Abeta pathology in APP/PS1KI mice, sporadic and familial Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-3 amyloid-β deposition in the brains of humans, non-human primates, canines, and Alzheimer disease-like transgenic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound Amyloid β (Aβ) Aggravates Behavioral Deficits in Transgenic Amyloid Mouse Model for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation of this compound amyloid β and ptau Ser202/Thr205 levels in Alzheimer’s disease and related murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Systematic Phenotyping and Characterization of the 3xTg-AD Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 11. Systematic Phenotyping and Characterization of the 3xTg-AD Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of a 3xTg-AD mouse model of Alzheimer's disease with the senescence accelerated mouse prone 8 (SAMP8) background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. Comprehensive Characterization of the this compound Amyloid-β Induced Motor Neurodegenerative Phenotype of TBA2.1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive characterization of the this compound Aβ induced motor neurodegenerative phenotype of TBA2.1 mice - JuSER [juser.fz-juelich.de]
- 16. Comprehensive Characterization of the this compound Amyloid-β Induced Motor Neurodegenerative Phenotype of TBA2.1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound amyloid β (Aβ) aggravates behavioral deficits in transgenic amyloid mouse model for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. An overview of glutaminyl cyclase inhibitors for Alzheimer's disease. | Semantic Scholar [semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Frontiers | Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease [frontiersin.org]
- 27. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 29. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Detection of Peri-Synaptic Amyloid-β this compound Aggregates in Early Stages of Alzheimer’s Disease and in AβPP Transgenic Mice Using a Novel Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 31. An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Human Amyloid beta (Aggregated) ELISA Kit (KHB3491) - Invitrogen [thermofisher.com]
- 33. novamedline.com [novamedline.com]
A Comparative Guide to Glutaminyl Cyclase Inhibitors and Their Impact on Pyroglutamate Levels
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of prominent glutaminyl cyclase (QC) inhibitors, focusing on their efficacy in reducing pyroglutamate (pGlu) levels, a critical post-translational modification implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's. We present a synthesis of available experimental data to facilitate an objective comparison, alongside detailed experimental protocols for key assays.
Introduction to Glutaminyl Cyclase and this compound Formation
Glutaminyl cyclase is a zinc-dependent metalloenzyme that catalyzes the formation of this compound from N-terminal glutamine residues of peptides and proteins. This process, known as pyroglutamation, is a key step in the maturation of various bioactive molecules. However, in the context of Alzheimer's disease, QC-mediated pyroglutamation of amyloid-beta (Aβ) peptides leads to the formation of highly neurotoxic pGlu-Aβ species. These modified peptides exhibit increased hydrophobicity, aggregation propensity, and resistance to degradation, acting as seeds for the formation of amyloid plaques. Inhibition of QC is therefore a promising therapeutic strategy to mitigate the formation of these pathogenic pGlu-Aβ oligomers.
Comparative Efficacy of QC Inhibitors
A variety of QC inhibitors with different chemical scaffolds have been developed and evaluated. Their potency is typically assessed by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes the in vitro inhibitory activities of several notable QC inhibitors against human QC (hQC). It is important to note that these values are compiled from various studies and may have been determined using different assay conditions.
| Inhibitor | Scaffold | IC50 (nM) | Ki (nM) | Notes | Reference(s) |
| PQ912 (Varoglutamstat) | Benzimidazole | 62.5 | 20 - 65 | Advanced to clinical trials; inhibits both secreted (sQC) and Golgi-resident (gQC) isoforms. | [1][2] |
| PBD150 | Thiourea | 29.2 | 60 | Approximately 19-fold more effective at inhibiting sQC than gQC. | [1][2] |
| Compound 7 | Not Specified | 0.7 | - | High in vitro potency but inactive in an acute mouse model. | [3][4] |
| Compound 8 | Not Specified | 4.5 | - | Showed significant reduction of pGlu-Aβ in the brains of APP/PS1 mice. | [3] |
| Compound 212 | Not Specified | 4.5 | - | A potent inhibitor that demonstrated brain penetration and reduction of Aβ levels in vivo. | [5] |
| Compound 227 | Not Specified | 1.3 | - | Demonstrated significant in vivo efficacy in reducing pGlu-Aβ in mouse models. | [4] |
In Vivo Efficacy on this compound-Aβ Levels
The ultimate goal of QC inhibitors is to reduce the levels of pathogenic pGlu-Aβ in vivo. Several studies have demonstrated the efficacy of these inhibitors in various animal models of Alzheimer's disease.
Oral administration of a QC inhibitor in two different transgenic mouse models of Alzheimer's disease resulted in a reduced burden of pGlu-Aβ3-42.[6] This treatment also led to diminished plaque formation, reduced gliosis, and improved performance in memory and learning tests.[6] For instance, Compound 8 was shown to lower pGlu-Aβ40 by 54.7% in an acute mouse model and significantly reduce the brain pGlu-Aβ42 level in APP/PS1 mice.[3] Similarly, Compound 212 was found to penetrate the blood-brain barrier and effectively reduce brain levels of both Aβ1–42 and pGlu-Aβ.[5]
The clinical candidate PQ912 (Varoglutamstat) has undergone Phase 2a clinical trials.[7][8] In these trials, PQ912 treatment resulted in a significant reduction in glutaminyl cyclase activity, with an average target occupancy of over 90%.[7][8] While direct quantification of pGlu-Aβ reduction in the central nervous system of human subjects is complex, the high target occupancy suggests a substantial inhibition of pGlu-Aβ formation.[7][8]
Experimental Protocols
Objective comparison of QC inhibitors relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro QC Inhibition Assay (Fluorometric Method)
This assay determines the inhibitory potential of a compound by measuring the reduction in QC enzymatic activity.
Principle: The assay utilizes a fluorogenic substrate, L-Glutamine-7-amido-4-methylcoumarin (Gln-AMC). QC converts Gln-AMC to pGlu-AMC, which is then cleaved by a coupling enzyme, pyroglutamyl aminopeptidase (B13392206) (pGAP), to release the fluorescent molecule 7-amido-4-methylcoumarin (AMC). The fluorescence intensity of AMC is directly proportional to the QC activity.
Materials and Reagents:
-
Recombinant human QC
-
QC inhibitor compounds
-
Gln-AMC (fluorogenic substrate)
-
pGAP (coupling enzyme)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
Add the diluted inhibitors and recombinant human QC to the wells of a 96-well black microplate.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of Gln-AMC and pGAP to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.
-
Calculate the reaction rate from the linear phase of the fluorescence signal.
-
Determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Quantification of pGlu-Aβ by Mass Spectrometry
This method allows for the precise quantification of pGlu-Aβ levels in biological samples, such as brain tissue from animal models.
Principle: This method involves immunoprecipitation (IP) to specifically isolate Aβ peptides, followed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) to separate and quantify the different Aβ species, including pGlu-Aβ.
Materials and Reagents:
-
Brain tissue homogenates from treated and control animals
-
Antibodies specific for Aβ (e.g., 4G8)
-
Protein A/G magnetic beads for immunoprecipitation
-
Lysis buffer
-
Wash buffers
-
Elution buffer (e.g., formic acid)
-
MALDI matrix (e.g., sinapinic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Homogenize brain tissue in lysis buffer and clarify by centrifugation.
-
Immunoprecipitation:
-
Incubate the brain homogenates with an anti-Aβ antibody.
-
Add protein A/G magnetic beads to capture the antibody-Aβ complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the captured Aβ peptides using an elution buffer.
-
-
Mass Spectrometry Analysis:
-
Mix the eluted peptides with a MALDI matrix and spot onto a MALDI target plate.
-
Acquire mass spectra using a MALDI-TOF mass spectrometer in reflector positive ion mode.
-
Identify and quantify the peaks corresponding to pGlu-Aβ and other Aβ species based on their mass-to-charge ratio.
-
-
Data Analysis: Compare the signal intensities of pGlu-Aβ peaks between inhibitor-treated and control groups to determine the extent of reduction.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and methodologies discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutaminyl cyclase inhibition attenuates this compound Abeta and Alzheimer's disease-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety, tolerability and efficacy of the glutaminyl cyclase inhibitor PQ912 in Alzheimer’s disease: results of a randomized, double-blind, placebo-controlled phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
assessing the effector function of different anti-pyroglutamate antibody isotypes
A comprehensive comparison of the effector functions of various anti-pyroglutamate-3 amyloid-beta (Aβ) antibody isotypes reveals significant differences in their therapeutic potential for Alzheimer's disease. Research indicates that isotypes with robust effector functions are more effective at clearing amyloid plaques and mitigating cognitive decline.[1][2][3] This guide provides a detailed comparison of these antibody isotypes, supported by experimental data and methodologies, to assist researchers and drug development professionals in this field.
Pyroglutamate-3 Aβ (pGlu-3 Aβ) is a modified and truncated form of the amyloid-beta peptide that is considered a key initiator of toxic amyloid aggregation in Alzheimer's disease.[4][5] Antibodies targeting this peptide are a promising therapeutic strategy.[5] The effectiveness of these antibodies is largely determined by their isotype, which dictates their ability to engage the immune system and eliminate the target pathology.[4] The primary immune mechanisms, known as effector functions, include Antibody-Dependent Cellular Phagocytosis (ADCP), Complement-Dependent Cytotoxicity (CDC), and Antibody-Dependent Cell-mediated Cytotoxicity (ADCC).[4]
Comparative Analysis of Effector Functions
Studies comparing a murine IgG1 version (07/1) and a murine IgG2a version (07/2a) of the same anti-pGlu-3 Aβ monoclonal antibody have demonstrated the superior efficacy of the IgG2a isotype. The IgG2a antibody, which has a stronger effector function, led to significant cognitive improvements and better clearance of amyloid plaques in animal models.[1][2]
Quantitative Data Summary
The following table summarizes the key findings from comparative studies, highlighting the enhanced phagocytic activity associated with the IgG2a isotype.
| Antibody Isotype | Target | Key Effector Function Assessed | Result | Reference |
| Murine IgG2a (07/2a) | pGlu-3 Aβ | Ex vivo Phagocytosis | Promoted the highest phagocytic activity and plaque clearance. | [1][2] |
| Murine IgG1 (07/1) | pGlu-3 Aβ | Ex vivo Phagocytosis | Cleared plaques but with lower phagocytic activity compared to IgG2a. | [1][2] |
| CDC-mutant IgG2a (07/2a-k) | pGlu-3 Aβ | Ex vivo Phagocytosis | Showed significant plaque-lowering, suggesting phagocytosis can be facilitated without inducing strong complement-mediated neuroinflammation. | [1][2] |
Key Effector Function Pathways
The primary effector functions mediated by the Fc region of an antibody are crucial for its therapeutic action. These pathways determine how the antibody eliminates cells or pathogens once it has bound to its target.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of antibody effector functions. Below are protocols for key assays used in the evaluation of anti-pGlu-3 Aβ antibodies.
Ex vivo Phagocytosis Assay
This assay assesses the ability of an antibody to mediate the phagocytosis of amyloid plaques by microglia from brain tissue.[4]
Methodology:
-
Tissue Preparation: Unfixed, frozen brain tissue sections from aged amyloid plaque-rich transgenic mice (e.g., APPSWE/PS1ΔE9) are used.[2]
-
Antibody Incubation: The test anti-pGlu-3 Aβ antibodies (e.g., IgG1 and IgG2a isotypes) are added to the tissue sections and incubated to allow binding to amyloid plaques.
-
Microglia Co-culture: Primary microglial cells are seeded onto the antibody-opsonized brain sections.
-
Plaque Clearance Assessment: After a 24-hour incubation, the sections are fixed and stained for Aβ. The remaining plaque area is quantified using imaging software to determine the extent of microglial-mediated clearance.
Complement-Dependent Cytotoxicity (CDC) Assay
The CDC assay measures the ability of an antibody to lyse a target cell by activating the classical complement pathway.[6]
Methodology:
-
Cell Preparation: Target cells expressing the antigen of interest are prepared.
-
Incubation: The cells are incubated with serially diluted test antibodies in the presence of a complement source, typically normal human or rabbit serum.[7][8]
-
Lysis Quantification: Cell lysis is measured. This can be done by quantifying the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) or by using fluorescent dyes that stain dead cells (e.g., propidium (B1200493) iodide) for analysis by flow cytometry.[6]
Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assay
This assay evaluates an antibody's ability to recruit and activate effector immune cells, such as Natural Killer (NK) cells, to kill target cells.[9][10]
Methodology:
-
Cell Preparation: Target cells (expressing the antigen) and effector cells (e.g., primary NK cells or an NK cell line) are prepared.[9]
-
Co-culture: The target and effector cells are co-cultured at a specific ratio in the presence of the test antibody.
-
Cytotoxicity Measurement: Target cell lysis is quantified. Common methods include chromium-51 (B80572) release assays, flow cytometry-based assays to identify dead target cells, or reporter gene assays where effector cell activation leads to the expression of a reporter like luciferase.[9][11]
Conclusion
The selection of an appropriate antibody isotype is critical for the development of effective immunotherapies targeting pGlu-3 Aβ in Alzheimer's disease. Experimental evidence strongly suggests that isotypes capable of robustly engaging Fcγ receptors to mediate phagocytosis, such as murine IgG2a, offer superior therapeutic efficacy in clearing amyloid pathology.[1][2] While strong effector function is beneficial for plaque removal, careful engineering, such as creating CDC-mutant variants, may help balance efficacy with safety by minimizing potential inflammatory side effects.[1][3] These findings underscore the importance of thorough in vitro and in vivo assessment of effector functions in the preclinical development of novel antibody-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Alzheimer Disease | Effector function of anti-pyroglutamate-3 Aβ antibodies affects cognitive benefit, glial activation and amyloid clearance in Alzheimer’s-like mice | springermedicine.com [springermedicine.com]
- 3. Effector function of anti-pyroglutamate-3 Aβ antibodies affects cognitive benefit, glial activation and amyloid clearance in Alzheimer's-like mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effector function of anti-pyroglutamate-3 Aβ antibodies affects cognitive benefit, glial activation and amyloid clearance in Alzheimer’s-like mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Modified Amyloid Beta Peptides: Emerging Targets for Alzheimer´s Disease Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complement-dependent cytotoxicity - Wikipedia [en.wikipedia.org]
- 7. viviabiotech.com [viviabiotech.com]
- 8. Complement-Dependent Cytotoxicity (CDC) Assay | iQ Biosciences [iqbiosciences.com]
- 9. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay | iQ Biosciences [iqbiosciences.com]
- 10. Antibody-dependent cellular cytotoxicity (ADCC) | Axion Biosystems [axionbiosystems.com]
- 11. Assessing Antibody-dependent, Cell-mediated Cytotoxicity in Cancer Cells using Antibody-Dependent Cell-Mediated Cytotoxicity Reporter Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Correlation of Pyroglutamate Levels with Disease Severity in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification of glutamate (B1630785) residues to form pyroglutamate (pGlu) is increasingly recognized as a critical event in the pathophysiology of various diseases. This guide provides a comparative analysis of the correlation between this compound levels and disease severity in animal models of neurodegenerative diseases, cancer, and metabolic disorders. It is designed to offer researchers a comprehensive overview of current findings, supporting experimental data, and detailed methodologies to facilitate further investigation and therapeutic development.
Executive Summary
Pyroglutamated proteins, particularly in the context of neurodegenerative diseases like Alzheimer's, have been shown to exhibit enhanced hydrophobicity, aggregation propensity, and neurotoxicity. This guide extends the investigation to other disease areas, including Huntington's disease, cancer, and metabolic disorders, summarizing the available quantitative data from animal models. While research is most mature in the Alzheimer's field, emerging evidence suggests a significant role for this compound in the progression of these other conditions. This document details the experimental protocols for this compound quantification and disease severity assessment, and visualizes the key signaling pathways involved.
Comparison of this compound Levels and Disease Severity in Animal Models
The following tables summarize the quantitative data correlating this compound or related markers with disease severity in various animal models.
Table 1: Neurodegenerative Diseases
| Disease Model | Animal Model | Tissue/Fluid Analyzed | This compound/Related Marker Levels | Correlation with Disease Severity | Reference(s) |
| Alzheimer's Disease | 5xFAD Mice | Cortex and Hippocampus | Increased Aβ-pE(3) levels from 2 to 12 months of age. | Strong positive correlation between Aβ-pE(3) levels and ptau Ser202/Thr205 levels, a marker of tau pathology. | [1] |
| Alzheimer's Disease | APPSL Mice | Cortex and Hippocampus | Slow but steady increase of Aβ-pE(3) from 6 to 12 months of age. | Positive correlation with age-dependent increase in ptau Ser202/Thr205 levels. | [1] |
| Huntington's Disease | R6/2 Mice | Striatum | Decreased levels of glutamate transporters (GLT-1 and GLAST). | Increased vulnerability to glutamate toxicity at 14 weeks of age, correlating with decreased transporter levels and increased neuronal damage. | [2] |
| Huntington's Disease | Human Patients | Plasma and Striatum | Elevated plasma L-pyroglutamic acid and decreased striatal L-pyroglutamic acid. | Striatal deficiency is suggested to be a consequence of neuronal loss. | [3] |
Table 2: Cancer
| Disease Model | Animal Model | Tissue/Fluid Analyzed | This compound/Related Marker Levels | Correlation with Disease Severity | Reference(s) |
| Melanoma | B16F10 melanoma mouse model | Tumor Microenvironment | QPCTL-mediated this compound formation on CD47. | Inhibition of QPCTL leads to a major increase in neutrophil-mediated tumor cell killing in vivo. | [4] |
| Breast Cancer | MDA-MB-231 xenograft model | Pulmonary Metastases | High expression of CCL2, a substrate for pyroglutamation. | Inhibition of CCL2/CCR2 signaling blocks inflammatory monocyte recruitment and inhibits metastasis, prolonging survival. | [5] |
Table 3: Metabolic Disorders
| Disease Model | Animal Model | Tissue/Fluid Analyzed | This compound/Related Marker Levels | Correlation with Disease Severity | Reference(s) |
| Obesity | High-fat diet-induced obese mice | Periprostatic White Adipose Tissue (WAT) | Elevated levels of CCL2. | Pioglitazone treatment reduces CCL2 levels, suppressing WAT inflammation. | [6] |
| Type 2 Diabetes | db/db mice | Adipose Tissue | Increased adipose tissue IL-6 levels. | Inverse correlation between IL-6 levels and insulin (B600854) sensitivity. Myricitrin supplementation reduces adipose tissue inflammation. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Quantification of this compound
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Pyroglutamated Proteins
This protocol is adapted for the quantification of pyroglutamated proteins, such as Aβ-pE(3) or pyroglutamated CCL2, in biological samples.[8][9][10][11]
-
Sample Preparation:
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C.[12]
-
Tissue Homogenate: Homogenize fresh tissue in ice-cold PBS with protease inhibitors. Centrifuge at 5000 x g for 5-10 minutes at 4°C and collect the supernatant.[13]
-
-
Assay Procedure:
-
Coat a 96-well microplate with a capture antibody specific for the target protein (e.g., anti-Aβ or anti-CCL2) overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate as described in step 2.
-
Add standards of known pyroglutamated protein concentration and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate as described in step 2.
-
Add a detection antibody specific for the pyroglutamated N-terminus conjugated to an enzyme (e.g., HRP) and incubate for 1 hour at room temperature.
-
Wash the plate as described in step 2.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
2. Mass Spectrometry (MS) for this compound Quantification
This protocol provides a general workflow for the quantification of this compound in brain tissue using LC-MS/MS.[14][15][16]
-
Sample Preparation:
-
Homogenize brain tissue in a suitable solvent (e.g., acetonitrile (B52724)/water).
-
Centrifuge to pellet proteins and debris.
-
Collect the supernatant and dry it under vacuum.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.
-
Employ a mobile phase gradient of acetonitrile and water with additives like formic acid.
-
Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for pyroglutamic acid and an internal standard.
-
Quantify the amount of this compound by comparing the peak area to a standard curve.
-
Assessment of Disease Severity
1. Immunohistochemistry (IHC) for Pyroglutamated Proteins in Tissue Sections
This protocol is for the visualization of pyroglutamated proteins in paraffin-embedded tissue sections.[17][18][19][20][21]
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin.
-
Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin.
-
Cut 5-10 µm thick sections and mount on slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 10 minutes.
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody specific for the pyroglutamated protein overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with a streptavidin-HRP conjugate.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
2. Rotarod Test for Motor Coordination in Huntington's Disease Mouse Models [8][22][23][24]
-
Apparatus: A rotating rod with adjustable speed.
-
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes.
-
Place the mouse on the rotating rod at a low, constant speed (e.g., 4 rpm).
-
Gradually accelerate the rod (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials per mouse with an inter-trial interval.
-
3. Tumor Volume Measurement in Xenograft Models [9][18][25]
-
Method: Use digital calipers to measure the length (l) and width (w) of the tumor.
-
Calculation: Tumor Volume (mm³) = (l × w²) / 2.
-
Frequency: Measure tumor volume 2-3 times per week to monitor growth.
4. Glucose Tolerance Test (GTT) in Diabetic Mouse Models [26][27][28][29]
-
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Measure baseline blood glucose from a tail snip.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal injection or oral gavage.
-
Measure blood glucose levels at specific time points (e.g., 15, 30, 60, and 120 minutes) after glucose administration.
-
5. Metabolic Cage Analysis for Obese Mouse Models [23][24][26][30]
-
Apparatus: Specially designed cages that allow for the separate collection of urine and feces and the monitoring of food and water intake.
-
Procedure:
-
Acclimatize mice to the metabolic cages for several days.
-
Measure food and water intake, and urine and fecal output daily.
-
Analyze the energy content of food and feces using a bomb calorimeter to determine energy absorption.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Glutaminyl cyclase-mediated toxicity of this compound-beta amyloid induces striatal neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate toxicity in the striatum of the R6/2 Huntington's disease transgenic mice is age-dependent and correlates with decreased levels of glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glutaminyl cyclase is an enzymatic modifier of the CD47- SIRPα axis and target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCL2 recruits inflammatory monocytes to facilitate breast tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into CD47/SIRPα axis-targeting tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Human CCL2/MCP-1 ELISA Kit - Quantikine DCP00: R&D Systems [rndsystems.com]
- 9. stella.mabtech.com [stella.mabtech.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. uwo.scholaris.ca [uwo.scholaris.ca]
- 13. Focal Cerebral Ischemia Induces Expression of Glutaminyl Cyclase along with Downstream Molecular and Cellular Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 15. Quantitative Mass Spectrometry Imaging Protocols for Spatially Heterogeneous Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 18. bosterbio.com [bosterbio.com]
- 19. ptglab.com [ptglab.com]
- 20. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 21. ptgcn.com [ptgcn.com]
- 22. Glutaminyl Cyclase, Diseases, and Development of Glutaminyl Cyclase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
- 24. tabaslab.com [tabaslab.com]
- 25. Impaired glutamate uptake in the R6 Huntington's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 27. Proteomics Analysis of this compound Formation - Creative Proteomics [creative-proteomics.com]
- 28. More Than Just Attractive: How CCL2 Influences Myeloid Cell Behavior Beyond Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Comprehensive Assessments of Energy Balance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyroglutamate Amyloid-beta (AβpE3-42) Deposition: Human Alzheimer's Disease vs. Animal Models
A Guide for Researchers, Scientists, and Drug Development Professionals
N-terminally truncated and pyroglutamate-modified amyloid-beta (AβpE3-42) peptides are increasingly recognized as a critical player in the pathogenesis of Alzheimer's disease (AD).[1] Characterized by their high aggregation propensity, stability, and neurotoxicity, these peptides are a major constituent of the amyloid plaques found in the brains of individuals with AD.[1] Understanding the parallels and divergences in AβpE3-42 deposition between human AD brains and preclinical animal models is paramount for the development of effective therapeutics. This guide provides a comparative overview of AβpE3-42 pathology, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Comparison of AβpE3-42 Deposition
The deposition of AβpE3-42 differs significantly between human AD brains and various transgenic mouse models. In humans, AβpE3-42 is an early and abundant component of amyloid plaques.[2] Conversely, in many mouse models, the deposition of full-length Aβ precedes that of AβpE3-42. The following tables summarize quantitative findings from select studies.
Table 1: AβpE3-42 Levels in Human Brain Tissue
| Brain Region | Condition | AβpE3-42 Concentration (pg/mg wet weight) | Reference |
| Temporal Cortex | Alzheimer's Disease | Variable, but significantly elevated compared to controls | [3] |
| Frontal Cortex | Alzheimer's Disease | - | [4] |
| Temporal Cortex | Age-matched Control | Significantly lower than in AD | [3] |
| Frontal Cortex | Age-matched Control | - | [4] |
Note: Absolute concentrations are highly variable depending on the study methodology and the specific brain region analyzed. The consistent finding is a significant increase in AβpE3-42 in AD brains.
Table 2: AβpE3-42 Levels in Transgenic Mouse Models of Alzheimer's Disease
| Mouse Model | Age | Brain AβpE3-42 Concentration (pg/mg wet weight) | Reference |
| 5XFAD | 6 months | Present in a heterogeneous mixture of Aβ peptides | [1][5] |
| 5XFAD | 9 months | Strong increase | [6] |
| APP/PS1KI | 6 months | Increasing plaque load | [7] |
| APP/PS1KI | 10 months | Continued increase in plaque load | [7] |
| Tg2576 | 19 months | ~1.5% of total Aβ | [8] |
| APP/PS1-dKI | 19 months | ~19% of total Aβ | [8] |
Note: The timing and extent of AβpE3-42 deposition vary considerably among different mouse models, with some models like APP/PS1-dKI more closely mimicking the high proportion of AβpE3-42 seen in human AD.[8]
Signaling Pathway and Experimental Workflow
AβpE3-42 Formation Pathway
The formation of AβpE3-42 is a multi-step process initiated by the cleavage of the amyloid precursor protein (APP). The resulting Aβ peptide undergoes N-terminal truncation, followed by the cyclization of the exposed glutamate (B1630785) residue at position 3, a reaction catalyzed by the enzyme glutaminyl cyclase (QC).[9][10][11][12][13]
General Experimental Workflow for AβpE3-42 Analysis
The analysis of AβpE3-42 in brain tissue typically involves sample preparation followed by detection and quantification using various techniques.
Experimental Protocols
Immunohistochemistry (IHC) for AβpE3-42
This protocol provides a general framework for the immunohistochemical detection of AβpE3-42 in paraffin-embedded brain sections.
-
Tissue Preparation:
-
Perfuse animal models transcardially with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[7]
-
Post-fix brain tissue in 4% PFA at 4°C.[7]
-
Embed tissue in paraffin (B1166041) and cut 4-μm thick sagittal sections.[7]
-
-
Staining Procedure:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.[7]
-
Perform antigen retrieval by boiling sections in 0.01 M citrate (B86180) buffer (pH 6.0), followed by a 3-minute incubation in 88% formic acid.[7]
-
Block endogenous peroxidases with 0.3% H₂O₂ in PBS.[7]
-
Block non-specific binding with a suitable blocking buffer (e.g., 10% normal goat serum in TBS with Triton X-100).
-
Incubate with a primary antibody specific for AβpE3-42 overnight at 4°C. Examples of antibodies include monoclonal antibody 2-48.[7]
-
Wash sections and incubate with a biotinylated secondary antibody (e.g., goat anti-mouse).
-
Detect the signal using an avidin-biotin-peroxidase complex (ABC) kit and 3,3'-diaminobenzidine (B165653) (DAB) as the chromogen.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for AβpE3-42
This sandwich ELISA protocol is designed for the quantitative measurement of AβpE3-42 in brain homogenates.
-
Sample Preparation:
-
Homogenize brain tissue in a suitable buffer (e.g., 2% SDS in distilled water) with protease inhibitors.[14]
-
Centrifuge the homogenate at high speed (e.g., 75,000 x g for 1 hour at 4°C).[14]
-
Collect the supernatant (soluble fraction). The pellet can be further extracted with 70% formic acid to solubilize insoluble Aβ (formic acid fraction).[14]
-
Neutralize the formic acid fraction before use in the ELISA.
-
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ42 (e.g., a polyclonal anti-Aβ42 antibody) overnight at 4°C.
-
Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS).
-
Add prepared standards and samples to the wells and incubate for 2 hours at room temperature.[15]
-
Wash the plate and add a detection antibody specific for AβpE3 (e.g., a biotinylated monoclonal antibody). Incubate for 1 hour at 37°C.[16]
-
Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at 37°C.[16]
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm.
-
Calculate the concentration of AβpE3-42 in the samples based on the standard curve.[17]
-
Immunoprecipitation-Mass Spectrometry (IP-MS) for AβpE3-42
IP-MS allows for the specific isolation and detailed characterization of AβpE3-42 and other Aβ isoforms.
-
Immunoprecipitation:
-
Prepare brain homogenates as described for the ELISA protocol.
-
Couple an antibody specific for Aβ (e.g., a combination of 6E10 and 4G8, or a specific anti-AβpE3 antibody) to magnetic beads.[18][19]
-
Incubate the antibody-coupled beads with the brain homogenate overnight at 4°C to capture Aβ peptides.[18]
-
Wash the beads several times with wash buffers (e.g., PBS with 0.1% BSA, followed by ammonium (B1175870) bicarbonate) to remove non-specific proteins.[18]
-
Elute the captured Aβ peptides from the beads using a solution of 0.5% formic acid.[18]
-
-
Mass Spectrometry:
-
Dry the eluted samples and resuspend in a suitable solvent for mass spectrometry.
-
Spot the samples onto a MALDI target plate with a suitable matrix (e.g., sinapinic acid).
-
Acquire mass spectra using a MALDI-TOF mass spectrometer.
-
Analyze the spectra to identify and quantify the different Aβ isoforms, including AβpE3-42, based on their mass-to-charge ratio.[5]
-
References
- 1. This compound amyloid β (Aβ) aggravates behavioral deficits in transgenic amyloid mouse model for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-3 Amyloid-β Deposition in the Brains of Humans, Non-Human Primates, Canines, and Alzheimer Disease–Like Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of amyloid beta-protein (A beta) in the cortex during aging and in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Amyloid β (Aβ) Aggravates Behavioral Deficits in Transgenic Amyloid Mouse Model for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound Abeta pathology in APP/PS1KI mice, sporadic and familial Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-modified amyloid-β protein demonstrates similar properties in an Alzheimer's disease familial mutant knock-in mouse and Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glutaminyl Cyclase Enzyme and Inhibitors | International Journal of Innovative Research and Reviews [injirr.com]
- 14. jneurosci.org [jneurosci.org]
- 15. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Amyloid Beta 42 ELISA Kit (ab289832) | Abcam [abcam.com]
- 17. Age-Dependent Changes in Brain, CSF, and Plasma Amyloid β Protein in the Tg2576 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A simplified and sensitive immunoprecipitation mass spectrometry protocol for the analysis of amyloid-beta peptides in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A simplified and sensitive immunoprecipitation mass spectrometry protocol for the analysis of amyloid-beta peptides in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pyroglutamate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of pyroglutamate, tailored for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. The following table summarizes key safety and handling information derived from safety data sheets (SDS).
| Parameter | Guideline | Citation |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. In case of dust, use a NIOSH (US) or type P1 (EN 143) approved respirator. | [1][2][3] |
| Handling | Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation. Wash hands thoroughly after handling. | [1][2][4] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. | [1][2][5] |
| Incompatibilities | Avoid contact with strong oxidizing agents. | [4] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of this compound waste. Note that disposal regulations can vary by institution and location; always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Experimental Protocol: this compound Waste Disposal
Objective: To safely collect, label, and dispose of this compound waste in accordance with general laboratory safety and hazardous waste regulations.
Materials:
-
This compound waste (solid or in solution)
-
Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)[6][7]
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety glasses or goggles, lab coat, and chemical-resistant gloves
-
Fume hood (if working with dusty material or volatile solutions)
Procedure:
-
Waste Segregation:
-
Container Preparation:
-
Waste Collection:
-
Solid Waste: Carefully sweep or vacuum up solid this compound, avoiding the generation of dust.[2][4] Place the collected solid into the labeled hazardous waste container.
-
Liquid Waste: Transfer solutions containing this compound into the designated, labeled liquid hazardous waste container. Use a funnel to prevent spills. Do not overfill the container.[8]
-
Contaminated Labware: Dispose of chemically contaminated items such as pipette tips and broken glass in a designated, puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.[5] Empty containers that held this compound should have their labels defaced and be disposed of as regular trash after ensuring they are empty, unless they held an acute hazardous waste.[9]
-
-
Labeling:
-
Clearly and accurately fill out the hazardous waste label.[7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Pyroglutamic Acid" or "this compound"
-
A list of all components in the container, including solvents and their approximate percentages.
-
The accumulation start date (the date the first drop of waste was added).[7]
-
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7]
-
Ensure the storage area is well-ventilated.[6]
-
Use secondary containment (such as a spill tray) to prevent the spread of potential leaks.[5][6]
-
Keep the waste container closed at all times except when adding waste.[9]
-
-
Disposal Request:
-
Once the waste container is full or has reached the maximum storage time allowed by your institution (e.g., six months), arrange for its removal.[5][6]
-
Submit a hazardous waste collection request to your institution's EHS department.[9]
-
Do not dispose of this compound down the drain or in the regular trash.[1][6][9]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemos.de [chemos.de]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. gzlabfurniture.com [gzlabfurniture.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Pyroglutamate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Pyroglutamate, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is considered a hazardous substance that can be irritating to the eyes, respiratory system, and skin.[1] Ingestion may also cause irritation of the digestive tract.[2] It is a combustible solid, and fine dust particles can form explosive mixtures with air.[1][3] Therefore, proper handling and the use of appropriate Personal Protective Equipment (PPE) are crucial.
The following table summarizes the recommended PPE for handling this compound:
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are recommended to protect against dust particles and potential splashes.[1][2][4] |
| Skin Protection | Wear a lab coat or other suitable protective clothing to prevent skin contact.[1][3] Chemically resistant gloves should be worn at all times.[4][5] |
| Respiratory Protection | A dust respirator or a NIOSH/MSHA approved respirator should be used, especially in situations where dust may be generated.[1][2][3] For large spills or in poorly ventilated areas, a self-contained breathing apparatus may be necessary.[3][6] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and accidents. The following workflow outlines the key steps before, during, and after handling this chemical.
Experimental Protocols:
Pre-Handling:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[4]
-
Ensure Proper Ventilation: Work in a well-ventilated area.[2] A laboratory fume hood or other local exhaust ventilation is highly recommended to minimize dust inhalation.[4][5]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above. Gloves should be inspected for any damage before use.[4]
Handling:
-
Minimize Dust Generation: When weighing or transferring the solid material, do so carefully to avoid creating dust clouds.[1][2]
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent contamination and accidental spills.[3][4]
-
Avoid Contact: Take care to prevent the chemical from coming into contact with your skin, eyes, or clothing.[2]
Post-Handling:
-
Decontamination: Clean and decontaminate all work surfaces and equipment after use.[1]
-
PPE Removal and Disposal: Remove PPE carefully to avoid contaminating yourself. Dispose of contaminated gloves and other disposable items in a designated waste container.[4]
-
Personal Hygiene: Wash your hands thoroughly with soap and water after handling the chemical.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
Waste Collection and Storage:
-
Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated wipes) in a clearly labeled, sealed, and suitable container.[1][4]
-
Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[4]
Disposal Method:
-
Disposal of chemical waste must be in accordance with all applicable federal, state, and local environmental regulations.[3][7] Do not dispose of this compound down the drain or in the regular trash.[7][8]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of chemical waste.
-
Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product.[4]
By implementing these safety protocols and handling procedures, you can create a secure research environment and build a culture of safety within your laboratory.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. peptide.com [peptide.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
